molecular formula C8H11NO3S B1330959 2-Amino-4-(ethylsulfonyl)phenol CAS No. 43115-40-8

2-Amino-4-(ethylsulfonyl)phenol

Cat. No.: B1330959
CAS No.: 43115-40-8
M. Wt: 201.25 g/mol
InChI Key: UPJVUFCLBYQKFH-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfonyl)phenol ( 43115-40-8) is a significant chemical intermediate with a molecular formula of C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is characterized as a gray to brown powder with a melting point of 128-131 °C . It is widely utilized in organic synthesis, particularly in the research and development of pharmaceuticals, where it serves as a key building block for anti-inflammatory analgesics, antibiotics, and novel therapeutics such as poly-(ADP-ribose) polymerase (PARP) inhibitors . The value of this compound in synthesis stems from its reactive functional groups; the phenolic hydroxyl and the aromatic amino group allow for further derivatization, while the electron-withdrawing ethylsulfonyl group at the para-position influences the electronics of the benzene ring . Modern synthetic routes, such as the nitro-activated hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene followed by reduction, enable its production under mild conditions, achieving high purity exceeding 99% . As a handling precaution, this compound may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfonylphenol
Source PubChem
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InChI

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJVUFCLBYQKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195706
Record name 2-Amino-4-(ethylsulphonyl)phenol
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43115-40-8
Record name 2-Amino-4-(ethylsulfonyl)phenol
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Record name 2-Amino-4-(ethylsulphonyl)phenol
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Record name 2-Amino-4-(ethylsulphonyl)phenol
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Record name 2-amino-4-(ethylsulphonyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a crucial chemical intermediate, primarily utilized in the synthesis of a variety of pharmaceutical compounds. Its strategic importance lies in its role as a building block for drugs targeting significant cellular pathways, including those involved in DNA repair and inflammation. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and an exploration of the applications of this compound. Notably, this document clarifies that while this compound is a precursor to biologically active molecules, there is a lack of publicly available data on its direct biological activity. The guide also presents visualizations of key signaling pathways—Poly (ADP-ribose) polymerase (PARP) inhibition, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK)—in which its derivatives are known to function.

Chemical and Physical Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and ethylsulfonyl functional groups. These features make it a versatile reagent in organic synthesis. The key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 43115-40-8[1]
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Amino-4-(ethylsulphonyl)phenol, Phenol, 2-amino-4-(ethylsulfonyl)-[1]
Appearance Not explicitly stated, but related compounds are gray to brown crystalline powders.[2]
Melting Point 128-131 °C (lit.)[3]
Boiling Point Predicted: 436.3±45.0 °C[2]
Solubility Slightly soluble in water.[4]
Density Predicted: 1.419±0.06 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in Chinese patent CN105566182A.[5] The general synthetic strategy involves the nitration and subsequent hydrolysis of a substituted chlorobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol

The following protocol is an adapted summary from the aforementioned patent.[5][6]

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitrophenol

  • To a suitable reaction vessel, add 4-ethylsulfonyl-2-nitro-chlorobenzene and a solvent (e.g., water or a lower alcohol).

  • Add an alkali, such as sodium hydroxide (NaOH), to the mixture.

  • Heat the reaction mixture to approximately 95-100 °C and stir for several hours (e.g., 3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature (e.g., 20 °C).

  • Acidify the mixture by dropwise addition of a concentrated acid, such as hydrochloric acid (HCl), to a pH of approximately 1.

  • Stir the mixture for an additional 30 minutes.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and dry to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 2: Synthesis of this compound

  • In a suitable reaction vessel, dissolve the 4-(ethylsulfonyl)-2-nitrophenol obtained in the previous step in a suitable solvent.

  • Perform a reduction of the nitro group. This can be achieved via catalytic hydrogenation.

  • For catalytic hydrogenation, add a catalyst, such as Raney Nickel. The mass ratio of Raney Nickel to the starting material is typically in the range of 0.01-0.06:1.

  • Carry out the hydrogenation at a temperature between 10-80 °C for a duration of 2-36 hours.

  • Upon completion of the reaction, filter off the catalyst.

  • Isolate the final product, this compound, from the filtrate. Further purification may be achieved by recrystallization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of anti-inflammatory drugs and Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][6]

Precursor to Anti-inflammatory Agents

Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways. While the direct anti-inflammatory activity of this compound has not been reported, its structural motifs are found in more complex molecules designed as anti-inflammatory agents.

Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound serves as a starting material for the synthesis of these complex heterocyclic molecules.

Signaling Pathways of Derivative Compounds

As there is no available literature on the direct biological activity of this compound, this section focuses on the signaling pathways targeted by the drugs synthesized from this intermediate.

PARP Inhibition Pathway

PARP inhibitors function by blocking the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept is known as synthetic lethality.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination Repair cluster_Apoptosis Apoptosis Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP Replication Fork Stalling Replication Fork Stalling Single-Strand Break->Replication Fork Stalling Base Excision Repair Base Excision Repair PARP->Base Excision Repair Double-Strand Break Double-Strand Break Replication Fork Stalling->Double-Strand Break BRCA1/2 BRCA1/2 Double-Strand Break->BRCA1/2 Apoptosis Apoptosis Double-Strand Break->Apoptosis Leads to HR Repair HR Repair BRCA1/2->HR Repair Cell Survival Cell Survival HR Repair->Cell Survival PARP_Inhibitor PARP Inhibitor (Derived from This compound) PARP_Inhibitor->PARP Inhibits Defective_BRCA Defective BRCA1/2 Defective_BRCA->HR Repair Blocks

Figure 1: Simplified schematic of the PARP inhibition pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory drugs aim to suppress this pathway.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB-NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB Complex->NF-kB Releases Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Anti_Inflammatory_Drug Anti-inflammatory Drug (Derived from This compound) Anti_Inflammatory_Drug->IKK Complex Inhibits

Figure 2: Overview of the NF-κB inflammatory signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes like proliferation and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression.

MAPK_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates Transcription Factors Transcription Factors MAPK_n->Transcription Factors Activates Cellular Response Inflammation, Proliferation, Apoptosis Transcription Factors->Cellular Response Pathway_Inhibitor Pathway Inhibitor (Derived from This compound) Pathway_Inhibitor->MAPKK Inhibits

Figure 3: A generalized representation of the MAPK signaling cascade.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE).

Conclusion

References

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Amino-4-(ethylsulfonyl)phenol, a key intermediate in the pharmaceutical and dye industries.

Chemical Structure and Identifiers

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group (-NH2) at position 2 and an ethylsulfonyl group (-SO2CH2CH3) at position 4.

IUPAC Name: 2-amino-4-ethylsulfonylphenol[1]

CAS Number: 43115-40-8[1]

Molecular Formula: C₈H₁₁NO₃S[1]

Molecular Weight: 201.24 g/mol [2]

InChI Key: UPJVUFCLBYQKFH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties
PropertyValueSource
Melting Point128-131 °C--INVALID-LINK--
Boiling Point (Predicted)436.4±45.0 °C--INVALID-LINK--
Density (Predicted)1.355±0.06 g/cm³--INVALID-LINK--
pKa (Predicted)7.29±0.20--INVALID-LINK--
LogP0.102--INVALID-LINK--
Table 2: Computed Molecular Descriptors
DescriptorValueSource
XLogP3-AA0.8--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count4--INVALID-LINK--
Rotatable Bond Count3--INVALID-LINK--
Exact Mass201.04596439--INVALID-LINK--
Monoisotopic Mass201.04596439--INVALID-LINK--
Topological Polar Surface Area88.8 Ų--INVALID-LINK--
Heavy Atom Count13--INVALID-LINK--

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process involving the hydrolysis of a chlorinated precursor followed by the reduction of a nitro group. The workflow is outlined below.[3][4]

Synthesis_Workflow Synthesis of this compound cluster_0 Starting Materials cluster_1 Step 1: Hydrolysis cluster_2 Intermediate cluster_3 Step 2: Reduction cluster_4 Final Product SM 4-Ethylsulfonyl-2-nitro-chlorobenzene Hydrolysis Hydrolysis Reaction SM->Hydrolysis Alkali Alkali (e.g., NaOH) Alkali->Hydrolysis Intermediate 4-(Ethylsulfonyl)-2-nitrophenol Hydrolysis->Intermediate Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Intermediate->Reduction Product This compound Reduction->Product

A high-level overview of the synthetic pathway.
Experimental Protocols

The following protocols are based on methodologies described in patent literature and general procedures for analogous chemical transformations.[3][4]

Step 1: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol (Hydrolysis)

  • Apparatus Setup: A 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with 100g of 4-ethylsulfonyl-2-nitro-chlorobenzene.

  • Reaction Mixture: To the flask, add 465g of a 10-20% aqueous sodium hydroxide (NaOH) solution.

  • Heating and Reaction: The mixture is heated to 100°C while stirring continuously. The reaction is maintained at this temperature for approximately 3 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature (20-25°C). The pH of the solution is then carefully adjusted to 1 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

  • Isolation: The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude 4-(ethylsulfonyl)-2-nitrophenol.

Step 2: Synthesis of this compound (Reduction)

This step involves the reduction of the nitro group of the intermediate product. Catalytic hydrogenation using Raney Nickel is a preferred method.[3]

  • Apparatus Setup: A Parr hydrogenation apparatus or a similar autoclave system is charged with the 88g of crude 4-(ethylsulfonyl)-2-nitrophenol obtained from the previous step.

  • Solvent and Catalyst: A suitable solvent such as methanol or ethanol (e.g., 500 mL) is added to the vessel. Raney Nickel (approx. 5-10% by weight of the substrate) is carefully added as a slurry in the solvent.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating (40-60°C).

  • Monitoring: The reaction is monitored by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete (typically 2-6 hours).

  • Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Applications and Biological Relevance

This compound is primarily utilized as an important chemical intermediate.[3] Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.

  • Dye Industry: It serves as a precursor for the synthesis of various azo dyes.

  • Pharmaceuticals: It is a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and PARP inhibitors.[3]

Currently, there is no documented evidence of this compound having a direct role in specific biological signaling pathways. Its significance lies in its utility as a synthetic precursor for biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol (CAS: 43115-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary role as a precursor in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and Poly (ADP-ribose) polymerase (PARP) inhibitors. This document consolidates critical data to support research and development activities involving this versatile compound.

Chemical and Physical Properties

This compound, with the CAS number 43115-40-8, is an aromatic organic compound containing amino, hydroxyl, and ethylsulfonyl functional groups. These features contribute to its utility as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 43115-40-8[2]
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.25 g/mol
Appearance Off-white to light yellow or gray to brown crystalline powder[3]
Melting Point 128-131 °C[2]
Solubility Slightly soluble in water.[4]
Storage Temperature 2-8°C

Synthesis Protocol

A patented, high-yield synthetic method for this compound has been developed, offering a significant improvement over previous methods by avoiding high pressure and temperature conditions.[1] The overall process involves a two-step reaction sequence starting from 4-ethylsulfonyl-2-nitro-chlorobenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitro-phenol

  • Reaction Setup: In a reaction vessel, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent.

  • Hydrolysis: Add an alkali solution to the mixture. The reaction is carried out at a controlled temperature to facilitate the hydrolysis of the chloro group to a hydroxyl group.

  • Work-up: After the reaction is complete, the mixture is neutralized and the product, 4-(ethylsulfonyl)-2-nitro-phenol, is isolated and purified. This step typically achieves a yield of about 95% with a purity of over 98%.[1]

Step 2: Reduction to this compound

  • Reduction: The intermediate, 4-(ethylsulfonyl)-2-nitro-phenol, is then reduced to the final product. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or by using other reducing agents.[1]

  • Isolation: Following the reduction, this compound is isolated and purified. The final product can achieve a purity of over 99.8%.[1]

G cluster_0 Synthesis Workflow A 4-Ethylsulfonyl-2-nitro-chlorobenzene C Hydrolysis A->C B Alkali (e.g., NaOH) B->C D 4-(Ethylsulfonyl)-2-nitro-phenol C->D Yield: ~95% Purity: >98% F Reduction D->F E Reducing Agent (e.g., H2/Raney Ni) E->F G This compound F->G Purity: >99.8%

Synthesis of this compound.

Applications in Drug Development

While there is limited direct biological data on this compound itself, its primary significance lies in its role as a crucial intermediate in the synthesis of various therapeutic agents.[1]

Precursor for Anti-Inflammatory Drugs

The chemical structure of this compound, particularly the presence of the sulfonyl group, makes it a valuable starting material for the synthesis of selective COX-2 inhibitors. These drugs are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs) that are used to treat pain and inflammation. The sulfonyl or sulfonamide moiety is a key pharmacophore that contributes to the selective inhibition of the COX-2 enzyme over COX-1, which can lead to a reduction in gastrointestinal side effects.

While a direct synthesis of celecoxib from this specific starting material is not the most common route, the aminosulfonylphenol scaffold is a core component of many COX-2 inhibitors. The general synthetic strategy involves the reaction of a diketone with a substituted hydrazine, where the substituent on the hydrazine contains the critical sulfonyl group.

G cluster_0 Role in Anti-Inflammatory Drug Synthesis A This compound (or related aminosulfonamides) B Chemical Modification A->B C Substituted Hydrazine Intermediate B->C E Cyclization Reaction C->E D Diketone D->E F Selective COX-2 Inhibitor (e.g., Celecoxib analogues) E->F

Generalized workflow for synthesizing COX-2 inhibitors.
Intermediate for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. They are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on DNA at the site of single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with faulty DNA repair mechanisms, these double-strand breaks cannot be repaired, leading to cell death.

This compound is cited as an intermediate in the synthesis of novel PARP inhibitors.[1] The core structure of many PARP inhibitors contains a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the PARP enzyme. The aminosulfonylphenol moiety can be elaborated to form part of these complex heterocyclic systems.

G cluster_0 Role in PARP Inhibitor Synthesis A This compound B Multi-step Synthesis A->B C Heterocyclic Scaffold Construction B->C D Final PARP Inhibitor C->D E Binds to PARP catalytic domain D->E F Inhibition of DNA repair E->F G Cancer Cell Death F->G

Conceptual pathway from intermediate to therapeutic action.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis protocol. While it does not have extensively documented direct biological activity, its importance in the synthesis of high-value pharmaceutical compounds, including anti-inflammatory drugs and PARP inhibitors, is clear. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is an aromatic organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs—an aminophenol core and an ethylsulfonyl group—suggest its utility in the development of bioactive molecules, particularly in the realms of anti-inflammatory agents and PARP inhibitors. This technical guide provides a comprehensive overview of the known synthesis of this compound, its limited historical context based on patent literature, and an exploration of its potential therapeutic relevance.

Introduction

This compound (CAS No: 43115-40-8) is a substituted phenol containing both an amino and an ethylsulfonyl functional group.[1][2] Such polysubstituted aromatic rings are valuable building blocks in medicinal chemistry. The electron-donating amino group and the electron-withdrawing sulfonyl group on the phenol ring create a unique electronic environment that can be exploited for various chemical transformations and may impart specific binding properties to target biomolecules. This document aims to consolidate the available technical information on this compound, with a focus on its synthesis and potential for further research and development.

Discovery and History

The history of this compound appears to be primarily rooted in industrial and pharmaceutical process chemistry rather than in a specific, documented discovery of its biological properties. The earliest available records are found in patent literature, which describe its synthesis as a chemical intermediate. A notable Japanese patent, JPH01149762A, disclosed a method for its preparation. More recently, a Chinese patent, CN105566182B, outlines a more refined and efficient synthetic route, suggesting its ongoing relevance as a precursor molecule.[3] This patent highlights its importance as an intermediate for dyestuffs, medicines—specifically mentioning anti-inflammatory analgesics, antibiotics, and Poly (ADP-ribose) polymerase (PARP) inhibitors—and other chemical sectors.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃SPubChem
Molecular Weight 201.24 g/mol [2][3]
CAS Number 43115-40-8[2][3]
Appearance Not explicitly stated, likely a solidN/A
Melting Point 128-131 °CChemicalBook

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 4-chlorobenzene ethyl sulfide. A detailed synthetic pathway is described in Chinese patent CN105566182B, which presents a more optimized route compared to earlier methods.[3] The overall process involves oxidation, nitration, hydrolysis, and reduction steps.

Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound.

G cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_reduction Step 4: Reduction A 4-Chlorobenzene ethyl sulfide B 4-Ethylsulfonyl-chlorobenzene A->B H₂O₂, Sodium Tungstate C 4-Ethylsulfonyl-chlorobenzene D 4-Ethylsulfonyl-2-nitro-chlorobenzene C->D Nitrating Agent E 4-Ethylsulfonyl-2-nitro-chlorobenzene F 4-(Ethylsulfonyl)-2-nitrophenol E->F Alkali (e.g., NaOH) G 4-(Ethylsulfonyl)-2-nitrophenol H This compound G->H Reducing Agent (e.g., Raney Ni, H₂)

Synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are based on the procedures described in patent CN105566182B.[3]

Step 1: Oxidation of 4-Chlorobenzene ethyl sulfide

  • Reactants: 4-Chlorobenzene ethyl sulfide, hydrogen peroxide, sodium tungstate dihydrate (catalyst).

  • Solvent: Ethyl acetate.

  • Procedure: To a reaction vessel, add 4-chlorobenzene ethyl sulfide, sodium tungstate dihydrate, and ethyl acetate. Heat the mixture and add hydrogen peroxide dropwise. Maintain the reaction temperature and stir until the reaction is complete (monitored by TLC). After completion, cool the mixture, perform a liquid-liquid extraction, and concentrate the organic phase to obtain 4-ethylsulfonyl-chlorobenzene.

Step 2: Nitration of 4-Ethylsulfonyl-chlorobenzene

  • Reactants: 4-Ethylsulfonyl-chlorobenzene, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Temperature: 10-60 °C.

  • Procedure: Dissolve 4-ethylsulfonyl-chlorobenzene in a suitable solvent and cool the mixture. Add the nitrating agent dropwise while maintaining the temperature. Stir the reaction mixture until completion. The crude product, 4-ethylsulfonyl-2-nitro-chlorobenzene, can be obtained by pouring the reaction mixture into ice water and filtering the precipitate.

Step 3: Hydrolysis of 4-Ethylsulfonyl-2-nitro-chlorobenzene

  • Reactants: 4-Ethylsulfonyl-2-nitro-chlorobenzene, an alkali (e.g., sodium hydroxide).

  • Solvent: Aqueous solution or a lower alcohol.

  • Temperature: 50-100 °C.

  • Reaction Time: 2-10 hours.

  • Procedure: Add 4-ethylsulfonyl-2-nitro-chlorobenzene to an aqueous solution of sodium hydroxide. Heat the mixture and stir for the specified time. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Filter and dry the solid to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 4: Reduction of 4-(Ethylsulfonyl)-2-nitrophenol

  • Reactants: 4-(Ethylsulfonyl)-2-nitrophenol, a reducing agent.

  • Reduction Methods:

    • Catalytic Hydrogenation: Raney nickel, palladium on carbon, or platinum on carbon with hydrogen gas.

    • Inorganic Reducing Agent: Iron powder, stannous chloride, or sodium thiosulfate.

  • Solvent: Methanol, ethanol, isopropanol, or tetrahydrofuran.

  • Temperature (for Raney Ni): 10-80 °C.

  • Reaction Time (for Raney Ni): 2-36 hours.

  • Procedure (Catalytic Hydrogenation): In a suitable reactor, suspend 4-(ethylsulfonyl)-2-nitrophenol and the catalyst (e.g., Raney nickel) in a solvent. Pressurize the reactor with hydrogen gas and stir at the appropriate temperature until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the final product, this compound.

Quantitative Data from Synthesis

The following table summarizes the yield and purity data reported in the examples of patent CN105566182B.[3]

StepProductReported YieldReported Purity (by HPLC)
1 & 24-Ethylsulfonyl-2-nitro-chlorobenzene (crude)~93% (for two steps)Not specified
34-(Ethylsulfonyl)-2-nitrophenol (crude)98%99.1%
4This compound77%>99.8%

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce in the accessible scientific literature, its intended use as a pharmaceutical intermediate provides a strong indication of its potential biological relevance.

Potential as an Anti-inflammatory Agent

Phenolic compounds are known to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways like NF-κB. The presence of the phenol group in this compound suggests that it could serve as a scaffold for the development of novel anti-inflammatory drugs.

Potential as a PARP Inhibitor Precursor

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[4] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4] The patent literature explicitly mentions this compound as an intermediate in the synthesis of PARP inhibitors.[3] This suggests that this molecule is a key building block for constructing the more complex structures required for PARP inhibition.

The general mechanism of PARP inhibitors in cancer cells with defective homologous recombination (HR) is depicted below. This is a hypothetical pathway for a drug derived from this compound, as no direct data on its PARP inhibitory activity exists.

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication Replication cluster_hr_pathway Homologous Recombination (HR) cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp fork Replication Fork Stall ssb->fork repair1 SSB Repair parp->repair1 dsb Double-Strand Break (DSB) fork->dsb brca BRCA1/2 dsb->brca apoptosis Apoptosis / Cell Death dsb->apoptosis repair2 Error-Free DSB Repair brca->repair2 survival Cell Survival repair2->survival parpi PARP Inhibitor (Derived from Precursor) parpi->parp Inhibits brca_mut BRCA Mutation (HR Deficiency) brca_mut->brca Inhibits

General mechanism of PARP inhibitors in HR-deficient cells.

Future Perspectives

The available information strongly suggests that this compound is a valuable chemical intermediate. However, there is a clear gap in the scientific literature regarding its own biological activity. Future research could focus on the following areas:

  • Direct Biological Screening: Evaluating the anti-inflammatory, antioxidant, and cytotoxic activities of this compound itself.

  • Derivative Synthesis and Evaluation: Using this compound as a starting material to synthesize novel series of compounds and testing them for activities such as PARP inhibition or as kinase inhibitors.

  • Toxicological Studies: Assessing the safety profile of the compound to determine its suitability for further drug development.

Conclusion

This compound is a well-characterized chemical intermediate with a detailed and efficient synthetic route. While its history and discovery are tied to its utility in chemical manufacturing, its potential as a precursor for high-value pharmaceuticals, including anti-inflammatory drugs and PARP inhibitors, is evident. The lack of public data on its direct biological effects presents a significant opportunity for further research. This guide provides a solid foundation for scientists and researchers interested in exploring the synthetic utility and potential therapeutic applications of this versatile molecule.

References

2-Amino-4-(ethylsulfonyl)phenol molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-4-(ethylsulfonyl)phenol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on this compound, a compound of interest in various research and development pipelines.

Molecular Formula and Weight

The essential molecular details of this compound are summarized below.

PropertyValue
Molecular FormulaC₈H₁₁NO₃S[1][2]
Molecular Weight201.241 g/mol [1]

This data is foundational for a range of experimental and theoretical applications, from stoichiometric calculations in synthesis to dosage determinations in pharmacological studies.

Structural Representation

To visualize the atomic arrangement and functional groups of this compound, a logical diagram is presented below. This representation delineates the core phenol structure and its amino and ethylsulfonyl substituents.

molecular_structure cluster_phenol Phenol Core cluster_substituents Substituents Benzene_Ring Benzene Ring Hydroxyl_Group Hydroxyl (-OH) Benzene_Ring->Hydroxyl_Group Position 1 Amino_Group Amino (-NH2) Benzene_Ring->Amino_Group Position 2 Ethylsulfonyl_Group Ethylsulfonyl (-SO2CH2CH3) Benzene_Ring->Ethylsulfonyl_Group Position 4

Logical relationship of this compound components.

References

The Versatile Intermediate: A Comprehensive Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Amino-4-(ethylsulfonyl)phenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. From its fundamental properties to its synthesis and analytical characterization, this document offers a technical resource for professionals engaged in research and development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring an aminophenol structure substituted with an ethylsulfonyl group. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

For clarity and comprehensive database searching, it is crucial to be aware of the various synonyms and identifiers for this compound:

Identifier TypeValue
IUPAC Name This compound
Synonyms 2-Amino-4-(ethylsulphonyl)phenol
2-Amino-4-(ethanesulfonyl)phenol
Phenol, 2-amino-4-(ethylsulfonyl)-
CAS Registry No. 43115-40-8
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Melting Point 128-131 °C
Appearance Off-white to light brown crystalline powder
Solubility Soluble in many organic solvents, slightly soluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound

A patented two-step synthetic route provides an efficient method for the preparation of this compound. This process is designed to be scalable and avoids harsh reaction conditions, making it suitable for industrial production.

The synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group 4-ethylsulfonyl-2-nitro-chlorobenzene 4-ethylsulfonyl-2-nitro-chlorobenzene Intermediate 4-(ethylsulfonyl)-2-nitro-phenol 4-ethylsulfonyl-2-nitro-chlorobenzene->Intermediate Reaction Alkali Alkali Alkali->Intermediate Reagent Solvent Solvent Solvent->Intermediate Medium Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent e.g., H₂/Catalyst Reducing_Agent->Final_Product Reagent

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from CN105566182A)

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitro-phenol

  • To a suitable reaction vessel, add 4-ethylsulfonyl-2-nitro-chlorobenzene and a solvent.

  • Slowly add an aqueous solution of an alkali (e.g., sodium hydroxide) to the mixture while maintaining a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(ethylsulfonyl)-2-nitro-phenol.

Step 2: Synthesis of this compound

  • Dissolve the 4-(ethylsulfonyl)-2-nitro-phenol obtained in the previous step in a suitable solvent.

  • Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Conduct the reaction at a suitable temperature and pressure until the reduction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmacologically active molecules. The aminophenol moiety can undergo a variety of chemical transformations, while the ethylsulfonyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Intermediate for Anti-Inflammatory and Analgesic Drugs

The patent literature indicates that this compound is a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs. The aminophenol core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The ethylsulfonyl group can act as a bioisostere for other functional groups, potentially improving the compound's potency, selectivity, or metabolic stability.

Precursor for Poly (ADP-ribose) Polymerase (PARP) Inhibitors

This compound is also utilized in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The development of novel PARP inhibitors is an active area of research, and this intermediate provides a scaffold for the generation of new chemical entities with potential therapeutic benefits.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. A reverse-phase HPLC method is typically employed.

General HPLC Protocol

The following is a general protocol that can be adapted for the analysis of this compound. Method optimization may be required.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Acetonitrile; B: 0.1% Phosphoric acid in Water
Gradient A time-based gradient from low to high acetonitrile concentration.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample_Preparation Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample_Preparation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Chromatogram Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties and analytical methods is essential for its effective utilization in research and drug development.

References

  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents.
  • 2-Amino-4-(ethylsulphonyl)phenol - SIELC Technologies. Available at: [Link]

  • 2-Amino-4-(ethylsulphonyl)phenol | C8H11NO3S | CID 643218 - PubChem. Available at: [Link]

Role of 2-Amino-4-(ethylsulfonyl)phenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol as a Chemical Intermediate

Introduction: Unveiling a Versatile Building Block

This compound is a bifunctional organic compound featuring an aminophenol core substituted with an ethylsulfonyl group.[1][2] This specific arrangement of functional groups—a nucleophilic amine, an acidic phenol, and an electron-withdrawing sulfone—imparts a unique reactivity profile, establishing it as a crucial intermediate in the synthesis of a diverse array of complex molecules.[3] Its structural significance lies in its ability to serve as a scaffold, allowing for sequential and regioselective modifications. This guide provides a comprehensive overview of its synthesis, reactivity, and pivotal role in the development of pharmaceuticals and industrial chemicals, tailored for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The compound's physical and chemical properties are dictated by the interplay of its three primary functional moieties. The amino and hydroxyl groups enable hydrogen bonding, contributing to its relatively high melting point and moderate solubility in polar solvents.[4] The ethylsulfonyl group, being strongly electron-withdrawing, influences the acidity of the phenol and the basicity of the amine, thereby modulating the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43115-40-8[1][2]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.24 g/mol [1]
Appearance White to gray or brown crystalline powder[5][6]
Melting Point 128-131 °C[7][8]
Boiling Point 436.4 °C (Predicted)[8]
Density 1.355 g/cm³ (Predicted)[8]
Solubility Slightly soluble in water; soluble in hot water and alcohols.[4][5][9]
pKa 7.36 ± 0.18 (Predicted)[5]

As an amphoteric molecule, it possesses both weak acidic (phenolic -OH) and weak basic (amino -NH₂) characteristics.[9][10] This dual nature is central to its utility, allowing it to react with both acids and bases to form salts.[6][9]

Synthesis Pathway: A Two-Step Transformation

The industrial synthesis of this compound is primarily achieved through a robust two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene. This method is advantageous due to its gentle reaction conditions and high yield, making it suitable for large-scale industrial production.[3]

The overall synthesis can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group A 4-Ethylsulfonyl-2-nitro-chlorobenzene B 4-(Ethylsulfonyl)-2-nitrophenol A->B + Alkali (e.g., NaOH) in Solvent C 4-(Ethylsulfonyl)-2-nitrophenol D This compound C->D + Reducing Agent (e.g., H₂/Catalyst)

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative methodology based on patented synthesis routes.[1][3]

Part A: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol

  • Reaction Setup: In a multi-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 4-ethylsulfonyl-2-nitro-chlorobenzene and a suitable solvent (e.g., water, an alcohol, or a mixture).

  • Base Addition: While stirring, slowly add an aqueous solution of an alkali (e.g., sodium hydroxide). The choice of alkali is critical as it serves as the nucleophile to displace the chlorine atom.

  • Reaction Conditions: Heat the mixture to a controlled temperature, typically between 60-100°C. The progress of this nucleophilic aromatic substitution reaction is monitored by a suitable analytical method like TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 4-(ethylsulfonyl)-2-nitrophenol.

  • Isolation: Filter the solid precipitate, wash with water to remove inorganic salts, and dry under vacuum.

Part B: Reduction to this compound

  • Reaction Setup: Charge the 4-(ethylsulfonyl)-2-nitrophenol from Part A into a hydrogenation reactor containing a solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The catalyst facilitates the reduction of the nitro group.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a specified pressure. The reaction is typically conducted at a temperature between 30-80°C. The causality here is that catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, producing water as the only byproduct.[4]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hot water or an alcohol/water mixture to achieve high purity.[4]

Core Reactivity and Role as a Chemical Intermediate

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively. The electron-withdrawing nature of the ethylsulfonyl group deactivates the aromatic ring towards electrophilic substitution but also enhances the acidity of the phenolic proton and influences the nucleophilicity of the amino group.

Reactions cluster_amino Amino Group (-NH₂) Reactions cluster_phenol Phenolic Group (-OH) Reactions main This compound diazotization Diazotization (NaNO₂/HCl) main->diazotization acylation Acylation / Sulfonylation main->acylation alkylation Alkylation / Acylation main->alkylation azo_dyes Azo Dyes & Pigments diazotization->azo_dyes Coupling amides Amides / Sulfonamides acylation->amides ethers Ethers / Esters alkylation->ethers

Caption: Key reaction pathways for this compound.

Reactions Involving the Amino Group
  • Diazotization and Azo Coupling: The primary amino group can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a powerful electrophile that can react with electron-rich aromatic compounds (coupling components) like phenols and anilines to form highly colored azo compounds. This reaction is the cornerstone of its use in the dye industry for producing azo dyes and pigments with good fastness properties.[8]

  • Acylation and Sulfonylation: The amino group acts as a nucleophile and reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively.[11][12] This reaction is often used in pharmaceutical synthesis to introduce specific side chains or to protect the amino group during subsequent transformations.[13][14] The resulting sulfonamide has an acidic proton that can be used for further alkylation, a strategy employed in the Fukuyama amine synthesis.[13]

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo O-alkylation or O-acylation to produce ethers and esters. This functionality is crucial for building more complex molecular architectures, particularly in medicinal chemistry where ether linkages are common structural motifs.

Applications in Pharmaceutical and Industrial Synthesis

This compound is a key starting material in several high-value applications.[3]

  • Pharmaceuticals: It is an important intermediate in the synthesis of various therapeutic agents.[3] Its structure is a precursor for anti-inflammatory analgesics, antibiotics, and, notably, Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[3] The specific functional groups allow for the precise construction of the pharmacophores required for biological activity.

  • Dye Industry: As detailed above, its primary industrial use is in the synthesis of azo dyes.[8] The ethylsulfonyl group often acts as a functional moiety to improve the dye's solubility and affinity for textile fibers, enhancing properties like light and wash fastness.

  • Other Industrial Uses: It also finds application in the manufacturing of rubber chemicals and photosensitive materials.[3]

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of this compound is essential.

Table 2: GHS Hazard Information

Hazard ClassStatementSource
Skin Corrosion/Irritation H315: Causes skin irritation[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity H335: May cause respiratory irritation[2]
Handling and Storage Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5][8] Keep away from strong oxidizing agents and sources of ignition.[15]

  • Spill Response: In case of a spill, remove ignition sources, dampen the solid material with 60-70% ethanol to prevent dust formation, and transfer to a suitable container for disposal.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15]

Conclusion

This compound is a testament to the power of functional group interplay in organic chemistry. Its unique trifunctional structure provides a versatile platform for a wide range of chemical transformations, making it an indispensable intermediate. From the vibrant colors of textile dyes to the life-saving potential of modern pharmaceuticals, this compound serves as a critical and foundational building block, enabling the creation of complex and valuable molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for scientists and researchers aiming to leverage its full potential in their synthetic endeavors.

References

  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (2016). Google Patents.
  • Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. Retrieved from [Link]

  • 2-Amino-4-(ethylsulphonyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • CN105566182B - A kind of 2 amino 4 (Ethylsulfonyl) The synthetic method of phenol. (2018). Google Patents.
  • Mondal, B., et al. (2014). Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2020). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules. Retrieved from [Link]

  • Kanai, M., et al. (2002). 2-(1,3-Dioxan-2-yl)ethylsulfonyl Group: A New Versatile Protecting and Activating Group for Amine Synthesis. Organic Letters. Retrieved from [Link]

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. Retrieved from [Link]

  • Smith, S., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Sulfonylation of phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-(1,3-Dioxan-2-yl)ethylsulfonyl Group: A New Versatile Protecting and Activating Group for Amine Synthesis. (2002). Organic Letters. Retrieved from [Link]

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (2017). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.. Retrieved from [Link]

  • 2-Amino-4-((2-(sulfooxy)ethyl)sulfonyl)phenol. (2013). Dye intermediates. Retrieved from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org. Retrieved from [Link]

  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Leveraging 2-Amino-4-(ethylsulfonyl)phenol as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a versatile chemical intermediate poised for significant applications in contemporary drug discovery and development. Its unique structural amalgamation of a phenol, an aromatic amine, and an ethylsulfonyl group provides a rich foundation for the synthesis of targeted therapeutic agents. This technical guide elucidates the potential research applications of this scaffold, focusing on its role in the rational design of Poly (ADP-ribose) Polymerase (PARP) inhibitors, selective Cyclooxygenase-2 (COX-2) inhibitors, and novel antimicrobial agents. We will explore the mechanistic basis for these applications, provide detailed, field-proven experimental protocols, and discuss the structure-activity relationships that are crucial for advancing from a lead compound to a clinical candidate.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel therapeutics is often a search for chemical scaffolds that can be readily modified to interact with specific biological targets with high affinity and selectivity. This compound emerges as such a scaffold, offering a trifecta of functional groups that can be strategically manipulated. The phenol and amino groups are amenable to a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. The ethylsulfonyl moiety, a bioisostere of sulfonamide and methylsulfone groups, is a key feature in many successful drugs.[1][2] It can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.[3]

This guide will provide researchers with the foundational knowledge and practical methodologies to unlock the potential of this compound in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the core molecule's properties is fundamental to its application in synthesis campaigns.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[4]
Molecular Weight 201.25 g/mol [4]
Melting Point 128-131 °C
Appearance Brown powder
CAS Number 43115-40-8[4]

The synthesis of this compound has been described in the patent literature, typically involving a multi-step process. A common route begins with the oxidation of 4-chlorobenzene ethyl sulfide, followed by nitration, hydrolysis, and finally, reduction of the nitro group to the amine. This process yields a high-purity product suitable for further derivatization in medicinal chemistry programs.

G cluster_synthesis General Synthetic Pathway Start 4-Chlorobenzene ethyl sulfide Step1 Oxidation Start->Step1 Intermediate1 4-Ethylsulfonyl-chlorobenzene Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Ethylsulfonyl-2-nitro-chlorobenzene Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 4-(Ethylsulfonyl)-2-nitrophenol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Generalized synthetic route to this compound.

Application in the Development of PARP Inhibitors

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[5] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[6] The development of PARP inhibitors is a key area where this compound can serve as a valuable starting material.

Mechanistic Rationale

Many potent PARP inhibitors feature a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the catalytic domain of the enzyme.[7] The 2-aminophenol core of our scaffold can be elaborated to construct various heterocyclic systems that fulfill this requirement. The ethylsulfonyl group can be strategically positioned to interact with amino acid residues in the active site, enhancing binding affinity and selectivity.

G cluster_parp PARP Inhibition Mechanism DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation PARylation of proteins PARP1_Activation->PARylation Uses NAD+ No_Repair Accumulation of Single-Strand Breaks PARP1_Activation->No_Repair Blocked NAD NAD+ NAD->PARylation DNA_Repair Recruitment of DNA Repair Machinery PARylation->DNA_Repair Repair_Outcome DNA Repair DNA_Repair->Repair_Outcome Inhibitor This compound -derived PARP Inhibitor Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP1_Activation Replication DNA Replication No_Repair->Replication DSB Double-Strand Breaks Replication->DSB Cell_Death Apoptosis in BRCA-deficient cells DSB->Cell_Death

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol provides a robust method for determining the IC50 of a test compound derived from this compound against PARP1.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and a wide dynamic range, suitable for high-throughput screening.

  • Activated DNA: PARP1 activity is stimulated by the presence of DNA single-strand breaks. Activated DNA provides these breaks, ensuring maximal enzyme activity in the assay.

  • β-NAD+ as Substrate: This is the natural substrate for PARP1. The assay measures the consumption of NAD+, which is proportional to enzyme activity.

  • DMSO Tolerance: Test compounds are typically dissolved in DMSO. It is crucial to determine the enzyme's tolerance to DMSO to avoid false inhibition.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a series of dilutions of the test compound in PARP Assay Buffer. A final DMSO concentration of ≤1% is recommended.

    • Thaw recombinant human PARP1 enzyme, activated DNA, and β-NAD+ solution on ice.

    • Prepare a 2X enzyme/DNA mixture containing PARP1 and activated DNA in PARP Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of the test compound dilutions to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the 2X enzyme/DNA mixture to each well (except the negative control).

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 50 µL of β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection and Data Analysis:

    • Stop the reaction and develop the fluorescent signal using a suitable NAD+ detection kit, following the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Application in the Development of Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) are mainstays for treating pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles.[9]

Mechanistic Rationale and Structure-Activity Relationship

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors are designed to bind to this side pocket. Structure-activity relationship (SAR) studies have shown that a diaryl heterocycle scaffold is a common feature of selective COX-2 inhibitors.[1] One of the aryl rings often bears a sulfonamide (SO₂NH₂) or a methylsulfone (SO₂CH₃) group in the para position.[1] This group is crucial for selectivity as it can bind within the hydrophilic side pocket of the COX-2 active site. The ethylsulfonyl group of this compound is a close structural analog and is expected to confer similar COX-2 selectivity. The amino and phenol groups of the scaffold provide handles for synthesizing the required diaryl heterocyclic structures.

G cluster_cox2 COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2_Induction Induction of COX-2 Expression Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor This compound -derived COX-2 Inhibitor Inhibition Inhibition Inhibitor->Inhibition Inhibition->COX2_Enzyme

Caption: The role of COX-2 in inflammation and its inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to screen for selective COX-2 inhibitors derived from this compound. A parallel assay with COX-1 should be run to determine selectivity.

Causality Behind Experimental Choices:

  • Fluorometric Assay: This format is sensitive and amenable to high-throughput screening. It often uses a probe that becomes fluorescent upon oxidation by the peroxidase activity of the COX enzyme.

  • Heme Cofactor: Heme is an essential cofactor for the catalytic activity of both COX-1 and COX-2.

  • Arachidonic Acid as Substrate: This is the natural substrate that COX enzymes convert to prostaglandins.[10]

  • Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create serial dilutions of the test compound in COX Assay Buffer.

    • Thaw human recombinant COX-2 enzyme, Heme, and Arachidonic Acid on ice.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well (except background wells).

    • Add 10 µL of the test compound dilutions to the appropriate wells. For 100% activity wells, add 10 µL of the diluent solution (assay buffer with the same percentage of DMSO as the compound dilutions).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin reading the fluorescence intensity in a kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Calculate the IC50 value using a sigmoidal dose-response curve.

    • Perform the same assay using COX-1 to determine the IC50 for the other isoform. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

Application in the Development of Antimicrobial and Antifungal Agents

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aromatic amines and phenols are known to be present in many antimicrobial and antifungal compounds. The this compound scaffold provides a starting point for the synthesis of such agents.

Rationale for Antimicrobial Potential

The precise mechanism by which derivatives of this scaffold might exert antimicrobial effects would depend on the specific modifications made. However, the core structure has features that are common in antimicrobial agents. For instance, the phenol group can disrupt microbial membranes, and the aromatic amine can be a precursor to Schiff bases, which have shown a broad spectrum of antimicrobial activities. The ethylsulfonyl group can enhance the potency and modulate the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is quantitative and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well plate format, making it efficient for screening.

  • Standardized Inoculum: Using a standardized number of bacteria or fungi (colony-forming units per mL) is critical for the reproducibility of the results.

  • Resazurin as an Indicator: For some assays, a viability indicator like resazurin can be added. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin, providing a clear visual or fluorometric endpoint.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours before reading the color change or fluorescence.

G cluster_mic Antimicrobial Screening Workflow Start Synthesize Derivatives of This compound Prepare_Stock Prepare Stock Solutions (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results Further_Testing Further Testing (MBC/MFC, Toxicity, Mechanism of Action) Read_Results->Further_Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound is a chemical scaffold with significant, yet underexplored, potential in drug discovery. Its structural features make it an ideal starting point for the synthesis of targeted inhibitors for enzymes like PARP and COX-2, as well as for the development of new antimicrobial agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the capabilities of this versatile molecule. Future research should focus on building libraries of derivatives and exploring their activity against a wider range of biological targets. The strategic application of this scaffold could lead to the discovery of next-generation therapeutics for some of the most challenging diseases.

References

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  • Cao, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH Public Access. Retrieved from [Link]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Retrieved from [Link]

  • BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. Retrieved from [Link]

  • Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Retrieved from [Link]

  • Piacente, F., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. Retrieved from [Link]

  • Kumar, A., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Spectral, theoretical characterization and antifungal properties of two phenol derivatives Schiff base with an intramolecular hydrogen bond. Retrieved from [Link]

  • Frontiers. (n.d.). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Retrieved from [Link]

  • Sallmann, A. R., et al. (1986). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a key chemical intermediate with significant potential in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and, most notably, its role as a precursor in the development of various therapeutic agents. While direct biological data on the compound itself is limited, this paper explores its documented applications in the synthesis of anti-inflammatory drugs, analgesics, antibiotics, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide also presents detailed experimental protocols for assays relevant to these drug classes and visualizes key synthetic and signaling pathways to provide a foundational understanding for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is an aromatic organic compound characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfonyl group attached to a benzene ring.

Physicochemical Properties
PropertyValueReference
CAS Number 43115-40-8[1]
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
Appearance Gray to brown crystalline powder[2]
Melting Point 128-131 °C[3]
Solubility Slightly soluble in water[2]
Synthesis

A patented method for the synthesis of this compound involves a two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene[4][5].

Step 1: Hydrolysis 4-ethylsulfonyl-2-nitro-chlorobenzene is reacted with an alkali in a solvent to yield 4-(ethylsulfonyl)-2-nitrophenol[4][5].

Step 2: Reduction The intermediate, 4-(ethylsulfonyl)-2-nitrophenol, is then reduced to the final product, this compound[4][5]. This reduction can be achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst[4].

Synthesis_Workflow 4-ethylsulfonyl-2-nitro-chlorobenzene 4-ethylsulfonyl-2-nitro-chlorobenzene 4-(ethylsulfonyl)-2-nitrophenol 4-(ethylsulfonyl)-2-nitrophenol 4-ethylsulfonyl-2-nitro-chlorobenzene->4-(ethylsulfonyl)-2-nitrophenol Alkali, Solvent (Hydrolysis) This compound This compound 4-(ethylsulfonyl)-2-nitrophenol->this compound Reducing Agent (e.g., H2, Raney Ni)

Figure 1: Synthetic workflow for this compound.

Potential Applications in Drug Development

Patents indicate that this compound serves as an important intermediate in the synthesis of several classes of therapeutic agents[4][5].

Anti-inflammatory and Analgesic Agents

Derivatives of aminophenols are known to possess anti-inflammatory and analgesic properties. Some p-aminophenol derivatives have been synthesized and shown to have modulating effects on thermoregulatory and nociceptive reactions in animal models[6][7][8]. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti_Inflammatory_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Aminophenol_Derivatives Potential Aminophenol-based COX Inhibitors Aminophenol_Derivatives->COX1_COX2 Inhibition

Figure 2: Potential mechanism of action for anti-inflammatory aminophenol derivatives.
PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors[4][5]. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not repaired, leading to the formation of double-strand breaks during DNA replication. In cancer cells with faulty HRR, these double-strand breaks cannot be repaired, resulting in cell death (a concept known as synthetic lethality).

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication unrepaired leads to BER Base Excision Repair (BER) PARP->BER facilitates Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death in HRR-deficient cancer cells HRR->Cell_Survival in normal cells PARP_Inhibitor PARP Inhibitor (derived from 2-Amino-4- (ethylsulfonyl)phenol) PARP_Inhibitor->PARP Inhibition

Figure 3: Mechanism of action of PARP inhibitors in cancer cells.
Antibiotics

The use of this compound as an intermediate for antibiotics has been mentioned in patent literature, although specific examples of resulting antibiotic compounds are not detailed[4][5].

Exemplary Experimental Protocols

While specific experimental data for derivatives of this compound are not publicly available, this section provides detailed methodologies for key assays relevant to the potential therapeutic applications of its derivatives.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening COX-2 inhibitors[9][10][11][12][13].

Objective: To determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

COX2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Mix, Test Compounds, and Controls Add_Compounds Add Test Compounds/Controls to 96-well Plate Prepare_Reagents->Add_Compounds Add_Enzyme Add COX-2 Enzyme Add_Compounds->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 4: Experimental workflow for the in vitro COX-2 inhibition assay.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6

This protocol describes the measurement of pro-inflammatory cytokines from stimulated immune cells, a common method to assess anti-inflammatory activity[14][15][16].

Objective: To evaluate the ability of a test compound to inhibit the production of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • MTT or similar cell viability assay kit

  • Human or Murine TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader for absorbance

Procedure:

  • Cell Culture and Seeding: Culture macrophages and seed them into 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for a period sufficient to allow cytokine production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.

  • ELISA for TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle control and determine the dose-dependent inhibitory effect of the test compound. Calculate IC50 values for the inhibition of each cytokine.

Conclusion

This compound is a valuable and versatile chemical intermediate with documented applications in the synthesis of several important classes of pharmaceuticals. While the biological activity of the compound itself is not well-characterized, its role as a precursor for anti-inflammatory drugs, analgesics, and PARP inhibitors highlights its significance for drug discovery and development. Further research is warranted to identify and characterize the specific bioactive molecules synthesized from this intermediate to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers interested in leveraging this compound in their drug development programs.

References

Introduction to the ethylsulfonyl phenol functional group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ethylsulfonyl Phenol Functional Group: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The ethylsulfonyl phenol moiety is a critical functional group in contemporary medicinal chemistry, often employed as a bioisosteric replacement for the traditional phenol group. Phenolic compounds, while present in many biologically active molecules, frequently suffer from poor pharmacokinetic profiles due to rapid metabolism and potential toxicity.[1][2] This guide provides a comprehensive technical overview of the ethylsulfonyl phenol group for researchers, scientists, and drug development professionals. We will explore its fundamental chemical attributes, detail robust synthetic and derivatization strategies, and analyze its role in enhancing the drug-like properties of therapeutic candidates. The narrative emphasizes the causal relationships behind experimental choices, providing field-proven insights into its application. Detailed protocols, analytical workflows, and a thorough examination of its impact on pharmacokinetics and pharmacodynamics are presented to equip scientists with the knowledge to effectively leverage this functional group in drug design and development campaigns.

Introduction to the Arylsulfonyl Phenol Moiety

Chemical Structure and Core Attributes

The ethylsulfonyl phenol functional group is characterized by a hydroxyl (-OH) group and an ethylsulfonyl (-SO₂CH₂CH₃) group attached to an aromatic ring. This combination imparts a unique set of electronic and steric properties that distinguish it from a simple phenol. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the acidity of the phenolic proton and the electron density of the aromatic ring.[3][4] It is also a capable hydrogen bond acceptor, a feature that plays a crucial role in its interaction with biological targets.

Caption: General structure of an ethylsulfonyl phenol.

The Rationale in Medicinal Chemistry: Beyond the Simple Phenol

Phenols are ubiquitous in pharmaceuticals but present significant challenges in drug development. Their primary liability is rapid first-pass metabolism, where the hydroxyl group is quickly conjugated—primarily via glucuronidation or sulfation—leading to poor oral bioavailability and short half-lives.[1][2][5] Furthermore, the phenol moiety can be oxidized to form reactive quinone metabolites, which can be toxic.[6][7]

The ethylsulfonyl phenol group is designed as a non-classical bioisostere to overcome these limitations. Bioisosteres are functional groups that possess similar physicochemical or topological properties, allowing them to produce broadly similar biological effects.[8][9] By replacing the metabolically vulnerable phenol with this more stable alternative, medicinal chemists aim to:

  • Enhance Metabolic Stability: The sulfonyl group is not susceptible to the common conjugation pathways that affect phenols, thereby improving the drug's metabolic profile.[5]

  • Improve Pharmacokinetic Parameters: Increased stability often leads to higher oral bioavailability and a longer duration of action.[2][5]

  • Maintain or Improve Potency: The electronic properties of the sulfonyl group can modulate the acidity (pKa) of the phenolic proton, potentially altering hydrogen bonding interactions with the target receptor to maintain or even enhance binding affinity.[9]

Physicochemical Properties

The utility of the ethylsulfonyl phenol group is grounded in its distinct physicochemical properties compared to unsubstituted phenols.

Key Physicochemical Parameters

The introduction of the ethylsulfonyl group alters several key parameters critical for drug action. The strong electron-withdrawing nature of the sulfone increases the acidity of the phenolic hydroxyl group, lowering its pKa compared to simple phenols.[4][10]

Property4-(methylsulfonyl)phenol[11]2-amino-4-(ethylsulfonyl)phenol[12]Phenol (Reference)[10]
Molecular Formula C₇H₈O₃SC₈H₁₁NO₃SC₆H₅OH
Molecular Weight 172.20 g/mol 201.25 g/mol 94.11 g/mol
pKa ~7.8 (Estimated)Not available~9.95
Solubility Appreciably soluble in waterData not specified84.2 g/L in water
Hydrogen Bond Acceptor Count 341
Hydrogen Bond Donor Count 121

Note: Data for ethylsulfonyl phenol itself is sparse; closely related analogs are used for comparison.

Comparison with Traditional Phenols

The key difference lies in acidity and metabolic susceptibility. The lower pKa of sulfonyl phenols means they are more likely to exist as the phenoxide anion at physiological pH. This can be critical for interactions where an anionic form is preferred for binding to a biological target.[9] While a standard phenol is a hydrogen bond donor and acceptor, the sulfonyl group adds two strong hydrogen bond acceptor sites, expanding the potential interaction space with a protein target.

Synthesis and Derivatization Strategies

The construction of the ethylsulfonyl phenol core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Overview of Synthetic Pathways

Common strategies involve either building the aromatic ring with the sulfonyl group already in place or introducing the sulfonyl group onto a pre-existing phenol or precursor.

Synthesis_Workflow start Starting Materials (e.g., 4-chlorobenzene ethyl-sulfide) step1 Oxidation start->step1 intermediate1 4-ethylsulfonyl-chlorobenzene step1->intermediate1 step2 Nitration intermediate2 4-ethylsulfonyl-2-nitro-chlorobenzene step2->intermediate2 intermediate1->step2 step3 Hydrolysis (with alkali) intermediate2->step3 intermediate3 4-(ethylsulfonyl)-2-nitro-phenol step3->intermediate3 step4 Reduction (e.g., Raney Ni/H₂) intermediate3->step4 product Target Molecule (this compound) step4->product

Caption: Synthetic workflow for this compound.[13]

Protocol: Synthesis of this compound

This multi-step synthesis is a robust method for producing aminophenol derivatives, which are valuable building blocks. The causality is clear: a commercially available sulfide is oxidized to the more stable sulfone, followed by standard aromatic chemistry to install the nitro and hydroxyl groups, and a final reduction to yield the desired amine.[13][14]

Step 1: Oxidation

  • Dissolve 4-chlorobenzene ethyl-sulfide in a suitable solvent like acetic acid.

  • Add an oxidizing agent (e.g., hydrogen peroxide) dropwise while maintaining the temperature below 40°C.

  • Stir the reaction for 12-24 hours until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into water to precipitate the product, 4-ethylsulfonyl-chlorobenzene. Filter and dry the solid.

Step 2: Nitration

  • Add the 4-ethylsulfonyl-chlorobenzene to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the mixture onto ice to precipitate the product, 4-ethylsulfonyl-2-nitro-chlorobenzene. Filter and wash with water until neutral.

Step 3: Hydrolysis

  • Suspend the nitrated intermediate in an aqueous solution of sodium hydroxide (e.g., 50% NaOH).[14]

  • Heat the mixture to 100°C and stir for 3 hours.[14]

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of 1, causing the product, 4-(ethylsulfonyl)-2-nitro-phenol, to precipitate.[14]

  • Filter, wash with water, and dry the product.

Step 4: Reduction

  • Dissolve the 4-(ethylsulfonyl)-2-nitro-phenol in a solvent such as ethanol or methanol.

  • Add a catalyst, such as Raney Nickel.[13]

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 2-36 hours.[13]

  • Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the final product, this compound.

Protocol: Regioselective [3+3] Cyclocondensation

This modern approach allows for the efficient, regioselective formation of 4-(arylsulfonyl)phenols, which have significant pharmacological relevance.[15] The reaction relies on the Lewis acid-catalyzed cyclization of two key fragments.

  • Dissolve the 2-arylsulfonyl-3-ethoxy-2-en-1-one starting material in dichloromethane (CH₂Cl₂).

  • Cool the solution to -78°C.

  • Add the 1,3-bis(silyloxy)-1,3-butadiene (1.1 equivalents).

  • Subsequently, add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise.

  • Allow the solution to warm to 20°C over 14 hours with continuous stirring.

  • Quench the reaction by adding 10% hydrochloric acid.

  • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the crude 4-(arylsulfonyl)phenol for further purification.

The Ethylsulfonyl Phenol Group as a Bioisostere

The strategic replacement of a phenol with an ethylsulfonyl phenol is a powerful tool in lead optimization to enhance drug-like properties.[1][2]

Improving Pharmacokinetic Profiles

The primary driver for this bioisosteric replacement is the mitigation of rapid metabolism.[5] Phenols are prime substrates for UDP-glucuronosyltransferase (UGT) enzymes, which attach a bulky, polar glucuronic acid moiety, facilitating rapid excretion.[1] The ethylsulfonyl phenol group, while still possessing a phenolic hydroxyl, is sterically and electronically distinct, making it a significantly poorer substrate for UGT enzymes.

A compelling example is the development of analogues for 3-hydroxymorphinan (3-HM), a neuroprotective agent. 3-HM itself has very low bioavailability due to the rapid metabolism of its phenolic moiety.[5] By replacing the phenol with bioisosteric groups like benzimidazolone, researchers were able to create compounds with comparable in vitro and in vivo activity but with a presumed improvement in metabolic stability, nominating them for further clinical development.[5] This principle directly applies to the use of the ethylsulfonyl phenol group.

Impact on Pharmacodynamics

Altering the core structure of a pharmacophore can significantly impact its interaction with the target protein (pharmacodynamics). The increased acidity of the sulfonyl phenol means it is more likely to be deprotonated at physiological pH. If the binding pocket of a receptor contains a cationic residue (e.g., Arginine or Lysine), this can lead to a stronger ionic interaction compared to a standard phenol, potentially increasing potency. Conversely, if a neutral, hydrogen-bond donating hydroxyl group is required, the modification could decrease activity. This highlights the importance of a structure-guided design approach when considering this bioisosteric swap.

Analytical and Characterization Techniques

Proper characterization is essential to confirm the identity, purity, and properties of newly synthesized ethylsulfonyl phenol-containing compounds. A multi-technique approach is standard.[16][17]

Analytical_Workflow cluster_0 Separation & Quantification cluster_1 Structural Elucidation HPLC HPLC (Purity & Quantification) Purified Purified Compound HPLC->Purified GC GC (For volatile derivatives) NMR NMR Spectroscopy ('H, ¹³C) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) Sample Crude Product Sample->HPLC Sample->GC Purified->NMR Purified->MS Purified->IR

Caption: Standard analytical workflow for ethylsulfonyl phenols.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for assessing the purity and quantifying phenolic compounds.[18] A reversed-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the phenolic hydroxyl. Detection is commonly performed using a UV-Vis detector.

  • Gas Chromatography (GC): Underivatized phenols can be analyzed by GC, but their polarity and potential for thermal degradation can be problematic.[19] Derivatization to form more volatile ethers may be necessary for robust analysis.[19]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. Key signals include the phenolic -OH proton (often a broad singlet), aromatic protons with characteristic splitting patterns, and the ethyl group signals (a quartet and a triplet).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution MS, its elemental composition.[16] Fragmentation patterns can offer further structural clues.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect to see a broad O-H stretch (~3200-3600 cm⁻¹) for the phenol and strong, characteristic S=O stretches (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹) for the sulfone group.[16]

Safety and Toxicological Profile

While designed to improve on the safety profile of simple phenols, all chemicals must be handled with appropriate care.

GHS Hazard Classification

Based on data for closely related analogs like this compound, the functional group may carry the following warnings.[12]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. It is crucial to consult the specific Safety Data Sheet (SDS) for any given compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.

Comparison with Phenol Toxicity

Phenol itself is highly toxic and corrosive, capable of causing severe chemical burns and systemic toxicity affecting the central nervous system, heart, and kidneys upon absorption.[6][7][20] The primary hazard of phenol is its ability to rapidly penetrate the skin, causing both local and systemic damage.[6] While ethylsulfonyl phenols are expected to be less acutely toxic due to their different physical properties and reduced volatility, they should still be treated as potentially hazardous irritants until specific toxicological data is generated.

Conclusion and Future Perspectives

The ethylsulfonyl phenol functional group represents a sophisticated and highly effective tool in the medicinal chemist's arsenal. By acting as a metabolically robust bioisostere for the common but problematic phenol moiety, it offers a clear strategy for improving the pharmacokinetic profiles of drug candidates. Its unique electronic and hydrogen-bonding properties provide opportunities for fine-tuning target engagement and potency. The synthetic routes are well-established, and the analytical methods for characterization are straightforward.

Future research will likely focus on expanding the library of substituted ethylsulfonyl phenols to explore a wider chemical space and on incorporating this moiety into novel therapeutic agents targeting a broad range of diseases. As our understanding of drug metabolism and structure-activity relationships deepens, the rational design and application of functional groups like ethylsulfonyl phenol will continue to be a cornerstone of successful drug discovery.

References

  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
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  • Langer, P. et al. First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy). PubMed Central.
  • Benchchem. 4-(Ethanesulfonyl)phenol | 859537-79-4. Benchchem.
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The Biological Significance of Aminophenol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminophenol derivatives represent a versatile class of organic compounds with significant and wide-ranging biological activities. Possessing a core structure of a phenol ring substituted with an amino group, these molecules serve as crucial intermediates in the synthesis of numerous pharmaceuticals and exhibit a diverse array of therapeutic and toxicological properties. Their biological effects are attributed to their ability to modulate various physiological pathways, including those involved in inflammation, oxidative stress, cell proliferation, and microbial growth. This technical guide provides an in-depth overview of the biological significance of aminophenol derivatives, focusing on their therapeutic applications, mechanisms of action, and associated toxicities. It is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of these compounds.

Therapeutic Applications and Mechanisms of Action

Aminophenol derivatives have been extensively investigated for a multitude of therapeutic applications, ranging from well-established analgesic and antipyretic effects to emerging roles in oncology, neuroprotection, and antimicrobial therapy.

Analgesic and Antipyretic Activity

The most well-known application of aminophenol derivatives is in pain and fever relief, with paracetamol (acetaminophen) being a prominent example.[1] Paracetamol is believed to exert its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system, particularly a splice variant of COX-1, often referred to as COX-3. This central mechanism of action distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act on peripheral COX enzymes, resulting in a lower incidence of gastrointestinal side effects.[2] Paracetamol is thought to produce antipyresis by acting on the hypothalamic heat-regulating center and analgesia by elevating the pain threshold.[1]

Anti-inflammatory Properties

Certain aminophenol derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[3] Their mechanism can involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.

Anticancer Activity

A growing body of research highlights the potential of aminophenol derivatives as anticancer agents.[3][4][5] Novel aminophenol analogues have demonstrated potent cytotoxic activity against various cancer cell lines, including breast, prostate, and leukemia cells.[5] The anticancer mechanisms are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways critical for cancer cell survival and growth.[5] For instance, some derivatives have been shown to induce apoptosis in a manner dependent on the length of their alkyl chains.[5]

Antioxidant and Neuroprotective Effects

The phenolic hydroxyl group in aminophenol derivatives confers antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress.[6][7] This antioxidant capacity is being explored for its therapeutic potential in a range of conditions associated with oxidative damage. Recent studies have also suggested that certain para-aminophenol derivatives may possess neuroprotective properties, offering potential avenues for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

Antimicrobial Activity

Several aminophenol derivatives have demonstrated antimicrobial activity against a spectrum of bacteria and fungi.[6][7] These compounds can inhibit the growth of microorganisms and are being investigated as potential new antimicrobial agents to combat antibiotic-resistant infections.[3]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various aminophenol derivatives, providing a comparative overview of their potency and efficacy.

Table 1: Anticancer Activity of Aminophenol Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
p-Dodecylaminophenol (1)MCF-7 (Breast)~10[5]
p-Dodecylaminophenol (1)DU-145 (Prostate)~15[5]
p-Dodecylaminophenol (1)HL60 (Leukemia)~5[5]
p-Decylaminophenol (2)MCF-7 (Breast)~20[5]
p-Decylaminophenol (2)DU-145 (Prostate)~25[5]
p-Decylaminophenol (2)HL60 (Leukemia)~10[5]
N-(4-hydroxyphenyl)dodecananamide (3)Various>50[5]
N-(4-hydroxyphenyl)decananamide (4)Various>50[5]
Fenretinide (5)HL60 (Leukemia)~15[5]
o-aminophenol derivative 6iHepG2 (Liver)29.46[7]
o-aminophenol derivative 6iA549 (Lung)71.29[7]
o-aminophenol derivative 6iMCF7 (Breast)80.02[7]
o-aminophenol derivatives 6b, 6c, 6f, 6i, 12bKB (Oral)32 - 74.94[7]

Table 2: Antioxidant Activity of Aminophenol Derivatives

Compound/DerivativeAssaySC50 (µg/mL)EC50 (µg/mL)Reference
o-aminophenol derivative 6aDPPH25.83-[7]
o-aminophenol derivative 6bDPPH28.14-[7]
o-aminophenol derivative 6cDPPH34.26-[7]
o-aminophenol derivative 6dDPPH-4.00[7]
o-aminophenol derivative 6eDPPH22.19-[7]
o-aminophenol derivative 6fDPPH20.73-[7]
o-aminophenol derivative 6gDPPH-11.25[7]
o-aminophenol derivative 6hDPPH18.95-[7]
o-aminophenol derivative 6iDPPH24.38-[7]
o-aminophenol derivative 12aDPPH-8.75[7]
o-aminophenol derivative 12bDPPH21.67-[7]
Ascorbic Acid (Standard)DPPH12.60-[7]
Quercetin (Standard)DPPH-9.8[7]

Table 3: Antimicrobial Activity of Aminophenol Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
o-nitrophenol derivativesBacteria and Fungi100 - 200[7]
o-nitrophenol derivative 5gVarious Bacteria and Fungi100 - 200[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological significance of aminophenol derivatives.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of chemical compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (aminophenol derivatives)

  • Positive control (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test samples: Dissolve the aminophenol derivatives and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50/EC50 determination: The IC50 or EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (aminophenol derivatives)

  • Control vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the aminophenol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of cell viability: The percentage of cell viability is calculated as follows:

    where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

  • IC50 determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Western Blot Analysis for Signaling Protein Expression

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target signaling proteins)

  • Secondary antibodies (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein extraction and quantification: Lyse the treated and control cells to extract total protein. Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

  • Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualization

Aminophenol derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Some aminophenol derivatives have been shown to modulate this pathway, which can contribute to their anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Aminophenol_Derivative Aminophenol Derivative Aminophenol_Derivative->RAF Inhibition Aminophenol_Derivative->MEK Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation, Differentiation, Apoptosis

Caption: Modulation of the MAPK signaling pathway by aminophenol derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. The anti-inflammatory effects of some aminophenol derivatives are attributed to their ability to inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activation IkB IkB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Aminophenol_Derivative Aminophenol Derivative Aminophenol_Derivative->IKK_Complex Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by aminophenol derivatives.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various immune and inflammatory diseases. Some aminophenol derivatives may exert their immunomodulatory effects by targeting components of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization STAT_dimer_nucleus STAT Dimer STAT_dimer->STAT_dimer_nucleus Translocation Aminophenol_Derivative Aminophenol Derivative Aminophenol_Derivative->JAK Inhibition Gene_Expression Target Gene Expression STAT_dimer_nucleus->Gene_Expression

References

Methodological & Application

Synthesis of 2-Amino-4-(ethylsulfonyl)phenol from 4-ethylsulfonyl-2-nitro-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-(ethylsulfonyl)phenol from 4-ethylsulfonyl-2-nitro-chlorobenzene. This two-step synthesis route offers a high yield and purity, making it suitable for laboratory-scale preparation and process development in the pharmaceutical and chemical industries.

Reaction Pathway

The synthesis proceeds via a two-step reaction mechanism involving an initial hydrolysis of the starting material followed by the reduction of the nitro group.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction 4-ethylsulfonyl-2-nitro-chlorobenzene 4-ethylsulfonyl-2-nitro-chlorobenzene 4-(ethylsulfonyl)-2-nitro-phenol 4-(ethylsulfonyl)-2-nitro-phenol 4-ethylsulfonyl-2-nitro-chlorobenzene->4-(ethylsulfonyl)-2-nitro-phenol Aqueous NaOH, Heat NaOH NaOH This compound This compound 4-(ethylsulfonyl)-2-nitro-phenol->this compound e.g., Catalytic Hydrogenation Reducing_Agent Reducing_Agent G Start Start: 4-ethylsulfonyl-2-nitro-chlorobenzene Step1_Reaction Step 1: Hydrolysis with NaOH Start->Step1_Reaction Step1_Workup Acidification and Isolation of Intermediate Step1_Reaction->Step1_Workup Intermediate Intermediate: 4-(ethylsulfonyl)-2-nitro-phenol Step1_Workup->Intermediate Step2_Reaction Step 2: Reduction of Nitro Group Intermediate->Step2_Reaction Step2_Workup Purification of Final Product Step2_Reaction->Step2_Workup Final_Product Final Product: this compound Step2_Workup->Final_Product Characterization Characterization (NMR, IR, MS, Purity) Final_Product->Characterization

Synthesis of 2-Amino-4-(ethylsulfonyl)phenol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-Amino-4-(ethylsulfonyl)phenol, a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs. The protocol outlines a four-step synthetic route commencing with the oxidation of 4-chlorobenzene ethyl sulfide, followed by nitration, hydrolysis, and subsequent reduction to yield the final product. This method, adapted from established procedures, is designed to provide a high yield and purity of this compound under controlled laboratory conditions, avoiding the need for high-pressure apparatus. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and application in research and development settings.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for pharmacologically active molecules necessitates a reliable and scalable synthetic protocol. The procedure detailed herein follows a logical progression of standard organic transformations to afford the target compound with high purity.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry

StepStarting MaterialReagent 1Reagent 2Product
1. Oxidation4-Chlorobenzene ethyl sulfideHydrogen Peroxide (30%)Acetic Acid4-Ethylsulfonyl-chlorobenzene
2. Nitration4-Ethylsulfonyl-chlorobenzeneNitric Acid (65%)Sulfuric Acid (98%)4-Ethylsulfonyl-2-nitro-chlorobenzene
3. Hydrolysis4-Ethylsulfonyl-2-nitro-chlorobenzeneSodium HydroxideHydrochloric Acid4-(Ethylsulfonyl)-2-nitrophenol
4. Reduction4-(Ethylsulfonyl)-2-nitrophenolRaney® NickelHydrogen GasThis compound

Table 2: Reaction Conditions and Expected Outcomes

StepReaction TimeTemperatureSolventExpected YieldProduct Purity
1. Oxidation4-6 hoursRefluxAcetic Acid~90%>95%
2. Nitration2-3 hours0-15 °CSulfuric Acid~95%>97%
3. Hydrolysis3 hours100 °CWater~95%>98%
4. Reduction2-36 hours10-80 °CEthanol>90%>99.8%[1]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids and flammable solvents.

Step 1: Synthesis of 4-Ethylsulfonyl-chlorobenzene (Oxidation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzene ethyl sulfide (1 equivalent).

  • Reagent Addition: To the stirred starting material, add glacial acetic acid as the solvent. Slowly add 30% hydrogen peroxide (2.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Synthesis of 4-Ethylsulfonyl-2-nitro-chlorobenzene (Nitration)
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add 4-ethylsulfonyl-chlorobenzene (1 equivalent) to concentrated sulfuric acid (98%). Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.2 equivalents) to an equal volume of concentrated sulfuric acid (98%), keeping the mixture cool in an ice bath.

  • Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred solution of 4-ethylsulfonyl-chlorobenzene, maintaining the reaction temperature between 0-15 °C. After the addition is complete, continue stirring at this temperature for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 3: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol (Hydrolysis)
  • Reaction Setup: In a round-bottom flask, add 4-ethylsulfonyl-2-nitro-chlorobenzene (100 g) and a 10% aqueous solution of sodium hydroxide (465 g).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 20 °C. Acidify the solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with water and dry to obtain the crude product. The hydrolysis yield is expected to be around 95%.[1]

Step 4: Synthesis of this compound (Reduction)
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(ethylsulfonyl)-2-nitrophenol (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add Raney® Nickel (0.01-0.06 times the weight of the nitrophenol) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi. Stir the reaction mixture at a temperature between 10-80 °C for 2-36 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the Celite® pad with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product. The purity of the final this compound is expected to be over 99.8%.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Reduction A 4-Chlorobenzene ethyl sulfide B 4-Ethylsulfonyl- chlorobenzene A->B H₂O₂, AcOH C 4-Ethylsulfonyl-2-nitro- chlorobenzene B->C HNO₃, H₂SO₄ D 4-(Ethylsulfonyl)-2- nitrophenol C->D NaOH, H₂O E 2-Amino-4-(ethylsulfonyl) phenol D->E H₂, Raney Ni

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for the Purification of Crude 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 2-Amino-4-(ethylsulfonyl)phenol, a key intermediate in pharmaceutical synthesis. The following sections outline established purification techniques, present quantitative data for purity assessment, and provide step-by-step experimental protocols.

Overview of Purification Strategies

The primary method for purifying crude this compound is recrystallization, which has been shown to effectively yield a product with high purity. Chromatographic methods, while primarily used for analysis, can be adapted for preparative separation to remove closely related impurities.

Quantitative Data Summary

The following table summarizes the reported purity of this compound following purification, as detailed in the cited literature.

Purification MethodSolvent SystemAchieved PurityReference
RecrystallizationEthyl Alcohol> 99.8%[1][2]
Washing & Recrystallization50% Alcohol wash followed by Ethyl Alcohol Recrystallization> 99.8%[1]

Experimental Protocols

Recrystallization from Ethyl Alcohol

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl Alcohol (Reagent Grade)

  • Distilled Water

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethyl alcohol to dissolve the solid completely. The solution should be heated to the boiling point of the solvent with continuous stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will influence crystal size; slower cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least one hour to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold ethyl alcohol to remove any remaining soluble impurities from the mother liquor. A patent suggests a preliminary wash with 50% alcohol after concentration of the mother liquor for further recovery.[1]

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point (the melting point is reported to be in the range of 128-131 °C) or in a vacuum desiccator until a constant weight is achieved.[3]

  • Purity Analysis: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed for analysis.[4][5]

General Column Chromatography (Conceptual Protocol)

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol, to be determined by thin-layer chromatography)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying and Analysis: Dry the product and confirm its purity using analytical techniques such as HPLC.

Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

PurificationWorkflow start Crude this compound process1 Dissolve in Hot Ethyl Alcohol start->process1 decision1 Insoluble Impurities? process1->decision1 process2 Hot Filtration decision1->process2 Yes process3 Slow Cooling & Crystallization decision1->process3 No process2->process3 process4 Ice Bath Cooling process3->process4 process5 Vacuum Filtration process4->process5 process6 Wash with Cold Ethyl Alcohol process5->process6 waste Mother Liquor (Impurities) process5->waste Filtrate end_product Pure this compound (>99.8%) process6->end_product

Caption: Recrystallization workflow for this compound.

LogicalRelationship crude_product Crude Product (Target + Impurities) purification_step Purification Technique (e.g., Recrystallization) crude_product->purification_step separation Separation based on Differential Solubility purification_step->separation pure_product Purified Product (High Purity) separation->pure_product impurities Impurities (Removed) separation->impurities

Caption: Logical relationship of the purification process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2-Amino-4-(ethylsulfonyl)phenol

This document provides a detailed methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed to be a robust starting point for method development and validation in research and quality control environments.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and ethylsulfonyl functional groups. Accurate and precise quantification of this analyte is crucial for process monitoring, impurity profiling, and quality control in pharmaceutical development and manufacturing. This application note describes a reverse-phase HPLC method for the determination of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for understanding its chromatographic behavior.

PropertyValue
Molecular FormulaC8H11NO3S
Molecular Weight201.24 g/mol [1][2]
Melting Point128-131 °C[2][3]
AppearanceGray to brown crystalline powder
SolubilitySlightly soluble in water[4]
Chemical ClassAromatic amine and phenol

Experimental Protocol

This section details the recommended HPLC method, including the necessary reagents, instrumentation, and procedures.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. A Newcrom R1 column has also been shown to be effective for the separation of this compound.[5]

  • Data Acquisition and Processing: Chromatography data station.

  • Solvents: HPLC grade acetonitrile, and water.

  • Reagents: Phosphoric acid (85%).

  • Standard: this compound reference standard.

A reverse-phase HPLC method is proposed for the analysis.[5]

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Gradient Isocratic or Gradient (e.g., 30:70 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determined by UV scan)

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5][6]

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase (30:70 Acetonitrile:Water with 0.1% Phosphoric Acid), mix 300 mL of acetonitrile with 700 mL of water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL. Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For formulated products, extraction and filtration steps may be necessary.

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[7][8][9][10] This ensures that the system is operating correctly and can produce reliable results.[11]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 5 replicate injections)

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

ParameterExpected Value/Range
Retention Time (tR) To be determined experimentally
Tailing Factor (T) 1.0 - 1.5
Resolution (Rs) > 2.0 (between the analyte and any adjacent peaks)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

Workflow and Diagrams

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Analysis_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase system_setup HPLC System Setup (Install Column, Set Conditions) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution inject_samples Inject Blank, Standard, and Sample Solutions prep_standard->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples system_equilibration System Equilibration system_setup->system_equilibration sst Perform System Suitability Test (SST) system_equilibration->sst sst_check SST Pass? sst->sst_check troubleshoot Troubleshoot System sst_check->troubleshoot No sst_check->inject_samples Yes troubleshoot->system_equilibration data_acquisition Data Acquisition inject_samples->data_acquisition data_processing Data Processing and Integration data_acquisition->data_processing generate_report Generate Report data_processing->generate_report end End generate_report->end

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable framework for the analysis of this compound. The protocol, including the specified chromatographic conditions and system suitability criteria, should be validated to ensure its suitability for its intended purpose. This method is applicable for routine quality control testing and for stability studies of this compound in various sample matrices.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 2-Amino-4-(ethylsulfonyl)phenol using mass spectrometry. The focus is on the compound's fragmentation pattern under typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. A proposed fragmentation pathway is presented, along with a comprehensive experimental protocol for its detection and quantification. This information is valuable for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

This compound is an aromatic sulfonamide compound. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics and diuretics. Understanding the mass spectrometric behavior of such compounds is crucial for their identification and quantification in various biological and environmental matrices. This application note outlines a typical fragmentation pattern and a robust analytical method for this compound.

Chemical Properties:
PropertyValueReference
Molecular FormulaC₈H₁₁NO₃S[1][2]
Molecular Weight201.25 g/mol [2]
IUPAC NameThis compound[2]
CAS Number43115-40-8[2][3][4]

Proposed Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI) conditions, this compound is expected to be readily protonated, primarily on the amino group, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 202.0532.[1] Collision-induced dissociation (CID) of this precursor ion is anticipated to yield several characteristic product ions. The fragmentation of aromatic sulfonamides often involves the cleavage of the C-S and S-N bonds, as well as the loss of sulfur dioxide (SO₂).[5]

A plausible fragmentation pathway is illustrated below:

fragmentation_pathway cluster_frags Product Ions parent This compound [M+H]⁺ m/z = 202.05 frag1 Loss of SO₂ [M+H-64]⁺ m/z = 138.05 parent->frag1 - SO₂ (64 Da) frag2 Loss of C₂H₄ (ethylene) from ethylsulfonyl group m/z = 174.02 parent->frag2 - C₂H₄ (28 Da) frag3 Cleavage of C-S bond [C₆H₇N₂O]⁺ m/z = 123.06 parent->frag3 - SO₂C₂H₅ frag4 Loss of ethyl group [M+H-C₂H₅]⁺ m/z = 173.02 parent->frag4 - C₂H₅ (29 Da)

Caption: Proposed fragmentation pathway of this compound.

Predicted Product Ions:
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossPutative Structure of Product Ion
202.05174.02C₂H₄ (28 Da)Ion resulting from the loss of ethylene from the ethylsulfonyl group.
202.05173.02C₂H₅ (29 Da)Ion from the loss of an ethyl radical.
202.05138.05SO₂ (64 Da)Ion formed by the characteristic loss of sulfur dioxide.[5]
202.05123.06SO₂C₂H₅ (79 Da)Ion resulting from the cleavage of the C-S bond.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

For aqueous samples, a solid-phase extraction (SPE) method is recommended to concentrate the analyte and remove interfering matrix components.[6][7]

  • Conditioning: Condition an SPE cartridge (e.g., Agilent Bond Elut HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.[7]

  • Loading: Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water[8][9]
Mobile Phase B Acetonitrile[8][9]
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min[9]
Injection Volume 5 µL
Column Temperature 40 °C[9]
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6][9]
Scan Mode Multiple Reaction Monitoring (MRM)[8][9]
Spray Voltage 5500 V[9]
Vaporizer Temperature 550 °C[9]
Nebulizing Gas Pressure 55 psi[9]
Auxiliary Gas Pressure 55 psi[9]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Aqueous Sample sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Elution sp2->sp3 sp4 Reconstitution sp3->sp4 lc Liquid Chromatography (C18 Column) sp4->lc ms Mass Spectrometry (Positive ESI, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: General workflow for the analysis of this compound.

Data Presentation

The following table summarizes the proposed MRM transitions for the quantification and confirmation of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound202.05174.02Quantifier
This compound202.05138.05Qualifier
This compound202.05123.06Qualifier

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, based on the known behavior of aromatic sulfonamides, provides a solid foundation for method development and compound identification. The detailed LC-MS/MS protocol can be adapted for various research applications, including metabolic studies and environmental monitoring.

References

Application Note: 1H and 13C NMR Characterization of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(ethylsulfonyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an electron-donating amino group, a hydroxyl group, and a strongly electron-withdrawing ethylsulfonyl group, presents a unique electronic and steric environment. This intricate interplay of functional groups governs its reactivity, potential as a synthetic intermediate, and biological activity. Unambiguous structural elucidation and purity assessment are paramount for its application in research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing detailed information about the molecular structure at the atomic level. This application note provides a comprehensive guide to the 1H and 13C NMR characterization of this compound, including detailed protocols, data interpretation, and expert insights.

Scientific Rationale for NMR Characterization

The precise arrangement of substituents on the benzene ring profoundly influences the chemical environment of each proton and carbon atom. 1H NMR spectroscopy allows for the determination of the number of distinct proton environments, their chemical shifts (indicative of the electronic environment), and their coupling patterns (revealing neighboring protons). 13C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached functional groups. Together, these two techniques provide a detailed "fingerprint" of the molecule, confirming its identity and purity. For a molecule like this compound, NMR is crucial to confirm the substitution pattern on the aromatic ring and to characterize the ethylsulfonyl moiety.

Experimental Protocols

Sample Preparation

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6), 99.8% D

  • 5 mm NMR tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.7 mL of DMSO-d6 to the NMR tube. DMSO-d6 is the solvent of choice due to the polarity of the analyte and its ability to solubilize a wide range of compounds.[1]

  • Securely cap the NMR tube and gently vortex until the sample is fully dissolved. A clear, homogeneous solution is indicative of complete dissolution.

NMR Data Acquisition

Instrumentation:

  • 400 MHz NMR Spectrometer

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 2 seconds

  • Acquisition Time: ~3-4 seconds

  • Temperature: 298 K (ambient probe temperature)

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to yield singlets for each carbon signal.

  • Spectral Width: 0-180 ppm

  • Number of Scans: 1024 or more, owing to the low natural abundance of the 13C isotope.

  • Relaxation Delay: 2 seconds

  • Temperature: 298 K

The following diagram illustrates the workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound transfer Transfer to NMR tube weigh->transfer add_solvent Add ~0.7 mL DMSO-d6 transfer->add_solvent dissolve Vortex to dissolve add_solvent->dissolve h1_nmr 1H NMR (zg30, 16-32 scans) dissolve->h1_nmr Acquire Spectrum c13_nmr 13C NMR (zgpg30, >=1024 scans) dissolve->c13_nmr Acquire Spectrum process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process interpret Interpret Chemical Shifts, Multiplicities, and Coupling Constants process->interpret

Caption: Workflow for NMR analysis of this compound.

Data Presentation and Interpretation

While experimental spectra from commercial or academic sources provide the most accurate data, a predicted spectrum based on established chemical shift theory and data from analogous compounds offers a robust framework for characterization. The following data is a predicted representation for illustrative purposes, based on analysis of similar substituted phenols and sulfones.

Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.45br s1HPhenolic -OH
7.21d1HH-5
7.05dd1HH-3
6.80d1HH-6
5.10br s2HAmino -NH2
3.15q2H-SO2-CH2-CH3
1.10t3H-SO2-CH2-CH3
Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Assignment
150.2C-1 (C-OH)
138.5C-2 (C-NH2)
132.8C-4 (C-SO2)
125.5C-5
118.9C-3
115.3C-6
52.1-SO2-CH2-CH3
7.8-SO2-CH2-CH3

The molecular structure and atom numbering for assignment are depicted below.

molecule_structure cluster_mol This compound cluster_numbering Atom Numbering for NMR Assignment mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643218&t=l"/>TD>TR>TABLE> num_mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><FONTPOINT-SIZE="10">      C1: C-OH<BR/>      C2: C-NH2<BR/>      C3: CH<BR/>      C4: C-SO2<BR/>      C5: CH<BR/>      C6: CH<BR/>FONT>TD>TR>TABLE>

Caption: Structure and numbering of this compound.

Detailed Spectral Interpretation

1H NMR Spectrum
  • Aromatic Region (6.80-7.21 ppm): The three protons on the aromatic ring appear as distinct signals due to their unique electronic environments.

    • The proton at H-6 (δ 6.80) is expected to be the most upfield of the aromatic protons, appearing as a doublet. It is ortho to the electron-donating hydroxyl group.

    • The proton at H-3 (δ 7.05) will likely appear as a doublet of doublets, being coupled to both H-5 and H-6 (though meta coupling to H-6 will be small). It is ortho to the amino group.

    • The proton at H-5 (δ 7.21) is anticipated to be the most downfield aromatic proton, appearing as a doublet. It is ortho to the strongly electron-withdrawing ethylsulfonyl group. Aromatic protons typically resonate in the 6.5-8.5 ppm range.[2]

  • Ethylsulfonyl Group (1.10 and 3.15 ppm): The ethyl group exhibits a characteristic quartet for the methylene protons (-CH2-) at approximately δ 3.15 , coupled to the three methyl protons. The methyl protons (-CH3) appear as a triplet at around δ 1.10 , coupled to the two methylene protons. This pattern is a classic indicator of an ethyl group.

  • Labile Protons (5.10 and 9.45 ppm): The amino (-NH2) and hydroxyl (-OH) protons are labile and their chemical shifts can be concentration and temperature-dependent.[1] They typically appear as broad singlets. In DMSO-d6, the phenolic proton is expected to be significantly downfield, around δ 9.45 , while the amino protons are predicted around δ 5.10 . A D2O exchange experiment would confirm these assignments, as the signals for these protons would disappear upon addition of D2O.

13C NMR Spectrum
  • Aromatic Carbons (115.3-150.2 ppm): The six aromatic carbons are chemically non-equivalent and thus give rise to six distinct signals. Aromatic carbons typically resonate between 120-170 ppm.[3]

    • C-1 (δ 150.2): The carbon bearing the hydroxyl group is expected to be the most downfield among the carbons directly bonded to a heteroatom, due to the deshielding effect of the oxygen.

    • C-2 (δ 138.5): The carbon attached to the amino group will also be downfield.

    • C-4 (δ 132.8): The carbon bonded to the electron-withdrawing sulfonyl group will be significantly deshielded.

    • C-3, C-5, and C-6 (δ 115.3-125.5): The remaining protonated carbons will appear at higher fields, with their precise chemical shifts influenced by the cumulative electronic effects of the substituents.

  • Ethylsulfonyl Carbons (7.8 and 52.1 ppm):

    • The methylene carbon (-SO2-CH2-) at δ 52.1 is deshielded by the adjacent sulfonyl group.

    • The terminal methyl carbon (-CH3) at δ 7.8 appears in the typical upfield aliphatic region.

Conclusion

This application note provides a comprehensive framework for the 1H and 13C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, coupled with a thorough interpretation of the predicted spectral data, offer a robust methodology for the structural verification and purity assessment of this important compound. The provided data and interpretations are grounded in fundamental NMR principles and comparative analysis with structurally related molecules, ensuring a high degree of scientific integrity. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating the reliable characterization of this and similar substituted aromatic compounds.

References

  • PubChem. 2-Amino-4-(ethylsulphonyl)phenol. National Center for Biotechnology Information. [Link]

  • BenchChem. A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Chemguide. Interpreting C-13 NMR spectra. [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-4-(ethylsulfonyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a valuable chemical intermediate extensively utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique molecular structure, featuring an aromatic amine, a phenolic hydroxyl group, and an electron-withdrawing ethylsulfonyl group, makes it a versatile building block for the creation of complex molecules with diverse biological activities. These include anti-inflammatory analgesics, antibiotics, and notably, poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the synthesis of pharmaceutical agents.

Physicochemical Properties and Data

This compound is typically a gray to brown crystalline powder.[4] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 43115-40-8[5]
Molecular Formula C₈H₁₁NO₃S[5]
Molecular Weight 201.24 g/mol [2]
Melting Point 128-131 °C[6]
Appearance Gray to brown powder[4]
Solubility Slightly soluble in water[4]

Synthesis of this compound

A modern and efficient synthetic route to this compound involves a two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene. This method offers high yield and purity under relatively mild conditions.[1]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction A 4-Ethylsulfonyl-2-nitro-chlorobenzene C 4-(Ethylsulfonyl)-2-nitrophenol A->C Reaction B Alkali (e.g., NaOH) in Solvent B->C Reagent D 4-(Ethylsulfonyl)-2-nitrophenol F This compound D->F Reaction E Reducing Agent (e.g., Raney Ni, H₂) E->F Reagent

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent CN105566182B.[1]

Step 1: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol

  • In a reaction vessel, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent such as water or a lower alcohol.

  • Add an alkali, for example, sodium hydroxide, potassium hydroxide, or sodium carbonate, to the solution.

  • Heat the reaction mixture. The specific temperature and reaction time will depend on the chosen solvent and base.

  • Upon completion of the reaction (monitored by a suitable analytical technique like TLC or HPLC), cool the mixture.

  • Acidify the mixture with an acid like hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 2: Synthesis of this compound

  • In a suitable reactor, dissolve the 4-(ethylsulfonyl)-2-nitrophenol obtained from Step 1 in a solvent.

  • Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.

  • The reaction is typically carried out at a temperature ranging from 10 to 80 °C for 2 to 36 hours.[3]

  • After the reaction is complete, filter off the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.

Quantitative Data from Synthesis

The following table summarizes the reported quantitative data for the synthesis of this compound.

ParameterValueReference
Yield of Hydrolysis Step ~95%[3]
Purity of Intermediate >98%[3]
Overall Yield of Final Product 84%[1]
Purity of Final Product (HPLC) >99.8%[3]

¹H NMR Data for this compound (in DMSO-d₆, 400MHz): δ 1.07 (t, 3H), 3.08 (q, 4H), 5.04 (b, 2H), 6.81 (d, 1H), 6.91(dd,1H), 7.05(d,1H), 10.16(b,1H).[1]

Application in Pharmaceutical Synthesis: A Case Study in Benzoxazole Formation

This compound is a key starting material for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. One such application is in the formation of benzoxazoles, which are known to possess a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[7][8]

The general synthesis of a benzoxazole derivative from this compound involves the condensation reaction with a carboxylic acid or its derivative.[9]

Experimental Workflow for Benzoxazole Synthesis

G A This compound D Reaction A->D B Carboxylic Acid (R-COOH) B->D C Condensing Agent / Catalyst C->D Facilitates E 5-(Ethylsulfonyl)-2-substituted-benzoxazole D->E

Caption: General workflow for the synthesis of benzoxazoles.

General Experimental Protocol: Synthesis of 5-(Ethylsulfonyl)-2-substituted-benzoxazoles

This protocol provides a general guideline for the synthesis of benzoxazole derivatives.

  • In a reaction flask, combine this compound (1.0 mmol) and a carboxylic acid (1.0 mmol).

  • Add a suitable solvent and a catalyst or condensing agent. Various methods can be employed, including:

    • Direct Condensation: Heating the reactants at high temperatures (e.g., 180°C) in a solvent like dioxane with a catalyst such as tin(II) chloride.[10]

    • Microwave-Assisted Synthesis: Irradiating the neat mixture of reactants in a microwave reactor.[9]

    • Acid Chloride Route: Converting the carboxylic acid to its more reactive acid chloride using an agent like thionyl chloride, followed by reaction with the aminophenol in the presence of an acid catalyst like methanesulfonic acid.[10]

  • The reaction mixture is stirred under the chosen conditions until completion, which can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing with aqueous solutions to remove impurities and the catalyst, and drying the organic layer.

  • The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure 2-substituted-5-(ethylsulfonyl)benzoxazole.

Signaling Pathways and Therapeutic Targets

Derivatives of this compound, particularly those developed as PARP inhibitors, play a crucial role in cancer therapy. PARP enzymes are central to the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and ultimately, cancer cell death, a concept known as synthetic lethality.

Simplified Signaling Pathway of PARP Inhibition

G cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell A Single-Strand DNA Break B PARP A->B C DNA Repair B->C D Single-Strand DNA Break E PARP D->E H Double-Strand DNA Break D->H Replication fork collapse G Inhibited PARP F PARP Inhibitor (derived from intermediate) F->E Blocks I Defective HR Repair H->I J Cell Death (Apoptosis) I->J

Caption: PARP inhibition in BRCA-mutant cancer cells.

Conclusion

This compound is a critical intermediate in pharmaceutical synthesis with significant potential for the development of novel therapeutics. The synthetic protocols provided herein offer efficient pathways to obtain this valuable building block in high purity. Its application in the synthesis of heterocyclic structures like benzoxazoles highlights its versatility for drug discovery and development, particularly in the field of oncology with the development of targeted therapies such as PARP inhibitors. Researchers and drug development professionals can leverage this information to advance their synthetic programs and explore new therapeutic applications for derivatives of this important compound.

References

Application of 2-Amino-4-(ethylsulfonyl)phenol in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a key intermediate in the synthesis of various azo dyes, particularly for metallized dyes that exhibit good fastness properties. Its chemical structure, featuring a primary aromatic amine, a hydroxyl group, and an ethylsulfonyl group, allows for the creation of dyes with desirable characteristics for textile applications. The primary amine group is readily diazotized and subsequently coupled with various aromatic compounds to produce a wide range of colors. The hydroxyl and sulfonyl groups can act as ligands for metal complexation, which enhances the stability and fastness of the final dye. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo dyes.

Application Notes

This compound is a versatile precursor primarily used in the synthesis of monoazo dyes. These dyes can be further chelated with metals, such as copper, to form metallized dyes. This process significantly improves the dye's fastness to light, washing, and perspiration, making them suitable for dyeing natural and synthetic fibers like cotton, wool, and nylon.

The ethylsulfonyl group in the para position to the amino group influences the electronic properties of the aromatic ring and contributes to the overall stability and performance of the resulting dye. The synthesis process involves two main stages: the diazotization of this compound and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Key Performance Characteristics of Derived Dyes

Table 1: Expected Performance of Azo Dyes Derived from Aminophenol Sulfone Derivatives

PropertyExpected Rating/PerformanceFiber Type
Light FastnessModerate to Good (e.g., 4-5 on the Blue Wool Scale)Polyester, Nylon
Wash FastnessGood to ExcellentPolyester, Nylon
Perspiration FastnessGoodPolyester, Nylon
Sublimation FastnessExcellentPolyester, Nylon

Note: The data presented in this table is inferred from studies on analogous compounds and should be considered as a general guideline. Actual performance will vary depending on the specific dye structure, dyeing process, and substrate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of azo dyes from structurally similar compounds, specifically 2-aminophenol-4-methylsulfone.[1] Researchers should treat these as a starting point and may need to optimize conditions for their specific application.

Protocol 1: Synthesis of an Azo Dye using this compound and 1-Naphthol-4-sulfonic acid

This protocol describes the synthesis of a monoazo dye through the diazotization of this compound and subsequent coupling with 1-Naphthol-4-sulfonic acid.

Materials:

  • This compound

  • 10 N Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 1-Naphthol-4-sulfonic acid

  • Soda Ash (Sodium Carbonate, Na₂CO₃)

  • 1-Naphthalenesulfonic acid, sodium salt

  • Ice

  • Water

Procedure:

Part A: Diazotization of this compound

  • In a suitable reaction vessel, dissolve 20.1 parts of this compound in 230 parts of water at 65°C containing 18.5 parts of 10 N hydrochloric acid solution.

  • Cool the solution to 0°C by adding approximately 250 parts of ice.

  • Diazotize the cooled solution by the addition of a solution of 7 parts of sodium nitrite dissolved in 20 parts of water. Maintain the temperature between 5-8°C during the addition.

  • Stir the resulting diazo solution at 5-8°C for 30 minutes.

  • Adjust the volume of the diazo solution to 700 mls with ice and water.

Part B: Coupling Reaction

  • In a separate vessel, prepare a solution of 22.4 parts of 1-naphthol-4-sulfonic acid in 200 parts of water containing 40 parts of soda ash and 10 parts of 1-naphthalenesulfonic acid, sodium salt.

  • Cool this solution with ice.

  • Gradually add the diazo solution from Part A to the stirred and iced coupling solution over a period of 30 minutes.

  • Continue stirring the reaction mixture until the coupling is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • The resulting azo dye can then be isolated by filtration and further purified as needed.

Table 2: Reagent Quantities for Azo Dye Synthesis

ReagentMolar Mass ( g/mol )Quantity (parts by weight)Moles (approx.)
This compound201.2420.10.1
10 N Hydrochloric Acid-18.5-
Sodium Nitrite69.007.00.1
1-Naphthol-4-sulfonic acid224.2222.40.1
Soda Ash105.9940.0-
1-Naphthalenesulfonic acid, sodium salt230.2210.0-

Visualizations

Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates the key steps in the synthesis of an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling A Dissolve 2-Amino-4- (ethylsulfonyl)phenol in HCl B Cool to 0°C with ice A->B C Add NaNO₂ solution (5-8°C) B->C D Stir for 30 mins C->D E Diazonium Salt Solution D->E H Gradually add Diazo Solution E->H Coupling Reaction F Prepare solution of 1-Naphthol-4-sulfonic acid and Soda Ash G Cool with ice F->G G->H I Stir to complete coupling H->I J Azo Dye Product I->J LogicalRelationship cluster_reactants Reactants cluster_processes Processes Amine 2-Amino-4- (ethylsulfonyl)phenol Diazotization Diazotization Amine->Diazotization Coupler Coupling Component (e.g., 1-Naphthol-4-sulfonic acid) Coupling Azo Coupling Coupler->Coupling Reagents HCl, NaNO₂, Na₂CO₃ Reagents->Diazotization Diazotization->Coupling Diazonium Salt Intermediate Product Azo Dye Coupling->Product

References

Application Notes and Protocols: 2-Amino-4-(ethylsulfonyl)phenol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2-Amino-4-(ethylsulfonyl)phenol as a strategic building block in the synthesis of biologically active compounds and other chemical entities. Detailed protocols for its synthesis and potential applications are outlined to facilitate its use in research and development.

Introduction

This compound is an aromatic compound featuring an amino group, a hydroxyl group, and an ethylsulfonyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility lies in the ability of its functional groups to undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures. Notably, it has been identified as a key intermediate in the synthesis of various dyes, as well as pharmaceutical agents, including anti-inflammatory drugs, analgesics, and inhibitors of poly(ADP-ribose) polymerase (PARP).[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 43115-40-8[2]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.25 g/mol [2]
Appearance Gray to brown crystalline powder
Melting Point 128-131 °C
Solubility Slightly soluble in water

Experimental Protocols

Synthesis of this compound

A robust synthetic route for the preparation of this compound has been detailed in the patent literature.[3][4] The overall process involves the nitration of a substituted chlorobenzene, followed by hydrolysis and subsequent reduction of the nitro group to an amine.

Workflow for the Synthesis of this compound:

G A 4-Chlorobenzene ethyl sulfide B Oxidation (e.g., H2O2, Na2WO4) A->B C 4-Ethylsulfonyl-chlorobenzene B->C D Nitration (e.g., HNO3, H2SO4) C->D E 4-Ethylsulfonyl-2-nitro-chlorobenzene D->E F Hydrolysis (e.g., NaOH) E->F G 4-(Ethylsulfonyl)-2-nitrophenol F->G H Reduction (e.g., Raney Ni, H2) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Protocol:

Step 1: Oxidation of 4-Chlorobenzene ethyl sulfide to 4-Ethylsulfonyl-chlorobenzene

  • In a suitable reaction vessel, charge 4-chlorobenzene ethyl sulfide, a catalytic amount of sodium tungstate dihydrate, and an appropriate solvent such as ethyl acetate.

  • To this mixture, add hydrogen peroxide (30-50% aqueous solution) dropwise while maintaining the temperature between 20-80 °C.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until completion (typically 2-10 hours).

  • Upon completion, perform a standard aqueous work-up, and isolate the crude product. Purify the product by recrystallization or column chromatography.

Step 2: Nitration of 4-Ethylsulfonyl-chlorobenzene to 4-Ethylsulfonyl-2-nitro-chlorobenzene

  • Dissolve 4-ethylsulfonyl-chlorobenzene in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.

  • Cool the reaction mixture to 10-60 °C.

  • Slowly add a nitrating agent, such as concentrated nitric acid, while carefully controlling the temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Carefully quench the reaction with ice water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

Step 3: Hydrolysis of 4-Ethylsulfonyl-2-nitro-chlorobenzene to 4-(Ethylsulfonyl)-2-nitrophenol

  • Dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent and treat it with an aqueous solution of a base, such as sodium hydroxide.

  • Heat the reaction mixture to facilitate the hydrolysis (e.g., 100 °C).[4]

  • Monitor the reaction for completeness.

  • After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash it with water, and dry it.

Step 4: Reduction of 4-(Ethylsulfonyl)-2-nitrophenol to this compound

  • In a hydrogenation apparatus, suspend 4-(ethylsulfonyl)-2-nitrophenol in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of Raney nickel.

  • Pressurize the vessel with hydrogen gas and stir the mixture at a temperature between 10-80 °C for 2-36 hours.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization. A purity of >99.8% has been reported.[4]

Applications as a Building Block

The presence of the amino and hydroxyl groups allows for a wide range of synthetic transformations, making this compound a versatile building block.

Synthesis of Azo Dyes

The primary amino group on the aromatic ring can be readily diazotized and coupled with various aromatic compounds to form azo dyes.

General Workflow for Azo Dye Synthesis:

G A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Partner (e.g., Phenol, Naphthol) D->E F Azo Dye E->F

Caption: General workflow for the synthesis of azo dyes.

Protocol for Diazotization and Azo Coupling:

  • Diazotization:

    • Dissolve this compound in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling partner (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., aqueous NaOH).

    • Cool the solution of the coupling partner in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

    • The azo dye will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it.

Precursor for Pharmaceutical Agents

This compound serves as a valuable scaffold for the synthesis of various pharmaceutical agents. The amino and hydroxyl groups can be functionalized to introduce different pharmacophores and modulate the biological activity of the resulting molecules.

4.2.1. Potential in Kinase Inhibitor Synthesis

Derivatives of aminophenols have been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5] The 2-aminophenol core can serve as a scaffold to which different substituents can be attached to achieve specific interactions with the kinase active site.

Conceptual Signaling Pathway Targeted by Kinase Inhibitors:

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Kinase Inhibitor (Derived from Building Block) E->B Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

4.2.2. Potential in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs used in cancer therapy, particularly for cancers with BRCA mutations. The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. While a direct synthesis of a known PARP inhibitor from this compound is not explicitly detailed in the provided search results, the aminophenol scaffold is a plausible starting point for the construction of such inhibitors.[6]

Conceptual Role of PARP in DNA Repair:

G A DNA Single-Strand Break B PARP Activation A->B C PARylation of Proteins B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F PARP Inhibitor (Potential Derivative) F->B Inhibition

Caption: The role of PARP in DNA single-strand break repair and its inhibition.

Summary of Quantitative Data

Currently, specific quantitative data for the biological activity of compounds directly synthesized from this compound as a building block is not extensively available in the public domain. The provided references allude to its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and COX inhibitory activities, but do not provide specific IC₅₀ or MIC values for derivatives of this specific starting material.[1] Further research and publication in this area are needed to populate such a table.

Conclusion

This compound is a valuable and versatile building block with significant potential in the synthesis of a wide range of chemical compounds. Its utility in the preparation of azo dyes is well-established, and its potential as a scaffold for the development of novel pharmaceutical agents, particularly kinase and PARP inhibitors, is an active area of interest. The detailed synthetic protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Future work should focus on the synthesis and biological evaluation of novel derivatives to fully exploit the potential of this promising building block.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for the production of 2-Amino-4-(ethylsulfonyl)phenol, a key intermediate in the pharmaceutical industry. The described methodology is based on a robust four-step synthesis commencing with 4-chlorobenzene ethyl sulfide. This route offers mild reaction conditions and high yields, making it suitable for industrial-scale production.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a four-step reaction sequence as depicted below. The process begins with the oxidation of 4-chlorobenzene ethyl sulfide to the corresponding sulfone, followed by nitration of the aromatic ring. The subsequent step involves a nucleophilic aromatic substitution via hydrolysis to introduce a hydroxyl group. The final step is the reduction of the nitro group to yield the target aminophenol.

Synthesis_Overview Start 4-Chlorobenzene ethyl sulfide Step1 Step 1: Oxidation Start->Step1 H₂O₂, Catalyst Intermediate1 4-Ethylsulfonyl-chlorobenzene Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO₃, H₂SO₄ Intermediate2 4-Ethylsulfonyl-2-nitro-chlorobenzene Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Alkali (e.g., NaOH) Intermediate3 4-(Ethylsulfonyl)-2-nitrophenol Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 Reducing Agent (e.g., Raney Ni, H₂) End This compound Step4->End

Caption: Overall synthetic pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of yields and purity.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)Reference
1 & 2Oxidation & Nitration4-Chlorobenzene ethyl sulfide4-Ethylsulfonyl-2-nitro-chlorobenzene~76 (combined)-[1]
3Hydrolysis4-Ethylsulfonyl-2-nitro-chlorobenzene4-(Ethylsulfonyl)-2-nitrophenol95 - 98>98[1]
4Reduction4-(Ethylsulfonyl)-2-nitrophenolThis compound84>99.8[1]

III. Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis.

Protocol 1: Synthesis of 4-Ethylsulfonyl-2-nitro-chlorobenzene (Steps 1 & 2)

This protocol combines the initial oxidation and subsequent nitration steps.

Materials and Reagents:

  • 4-Chlorobenzene ethyl sulfide

  • Sodium tungstate dihydrate (Catalyst)

  • Ethyl acetate

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 65%)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

Equipment:

  • Glass reactor with overhead stirrer, thermometer, and dropping funnel

  • Heating and cooling mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Protocol1_Workflow cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration charge_reactor_ox Charge reactor with 4-chlorobenzene ethyl sulfide, sodium tungstate dihydrate, and ethyl acetate. heat_mixture_ox Heat the mixture to 50-60°C. charge_reactor_ox->heat_mixture_ox add_h2o2 Add 30% H₂O₂ dropwise, maintaining the temperature. heat_mixture_ox->add_h2o2 stir_ox Stir for 2-4 hours until reaction is complete (TLC monitoring). add_h2o2->stir_ox workup_ox Cool, separate organic layer, wash with water, and concentrate under reduced pressure. stir_ox->workup_ox dissolve_intermediate Dissolve the crude 4-ethylsulfonyl-chlorobenzene in concentrated H₂SO₄ and cool to 0-5°C. workup_ox->dissolve_intermediate Crude 4-ethylsulfonyl-chlorobenzene prepare_nitrating_mix Prepare nitrating mixture (HNO₃ in H₂SO₄) and cool in an ice bath. add_nitrating_mix Add the nitrating mixture dropwise to the cooled solution of the intermediate, maintaining the temperature below 10°C. dissolve_intermediate->add_nitrating_mix stir_nitration Stir for 1-2 hours at 10-60°C. add_nitrating_mix->stir_nitration quench Pour the reaction mixture onto ice. stir_nitration->quench isolate Filter the precipitate, wash with water and sodium bicarbonate solution, and dry to obtain the product. quench->isolate

Caption: Experimental workflow for the synthesis of 4-Ethylsulfonyl-2-nitro-chlorobenzene.

Procedure:

  • Oxidation:

    • Into a 50L glass reactor, add 1.0 kg of 4-chlorobenzene ethyl sulfide, 10g of sodium tungstate dihydrate, and 3000 mL of ethyl acetate.

    • Heat the mixture to 50-60°C with stirring.

    • Slowly add 1.2 kg of 30% hydrogen peroxide dropwise over 2 hours, maintaining the reaction temperature.

    • After the addition is complete, continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and transfer to a separatory funnel.

    • Separate the organic layer, wash it twice with 2L of water, and then concentrate under reduced pressure to obtain crude 4-ethylsulfonyl-chlorobenzene.

  • Nitration:

    • In a separate vessel, carefully add 1.5 L of concentrated nitric acid to 3.0 L of concentrated sulfuric acid while cooling in an ice bath.

    • In the main reactor, dissolve the crude 4-ethylsulfonyl-chlorobenzene in 5.0 L of concentrated sulfuric acid and cool the mixture to 0-5°C.

    • Slowly add the prepared nitrating mixture to the reactor dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition, allow the reaction mixture to warm to a temperature between 10-60°C and stir for 2 hours.

    • Pour the reaction mixture slowly onto a large quantity of crushed ice with stirring.

    • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, then wash with a saturated sodium bicarbonate solution, and finally with water again.

    • Dry the solid product under vacuum to yield 4-ethylsulfonyl-2-nitro-chlorobenzene. The combined yield for the two steps is approximately 76%.[1]

Protocol 2: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol (Step 3)

Materials and Reagents:

  • 4-Ethylsulfonyl-2-nitro-chlorobenzene

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Concentrated hydrochloric acid (HCl)

  • Water

Equipment:

  • Glass reactor with overhead stirrer, thermometer, and condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a 2L glass reactor, add 100g of 4-ethylsulfonyl-2-nitro-chlorobenzene and 465g of a 50% sodium hydroxide solution.

  • Heat the mixture to 100°C and stir for 3 hours. Monitor the reaction for completion using TLC.

  • Cool the reaction mixture to 20°C.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1, which will cause the product to precipitate.

  • Stir the mixture for an additional 30 minutes.

  • Filter the precipitate, wash the solid with water until the filtrate is neutral, and then dry under vacuum to obtain 4-(ethylsulfonyl)-2-nitrophenol.

  • The expected yield is approximately 95-98%, with a purity of over 98%.[1]

Protocol 3: Synthesis of this compound (Step 4)

Materials and Reagents:

  • 4-(Ethylsulfonyl)-2-nitrophenol

  • Methanol or Ethanol

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a hydrogenation reactor, add 80g of 4-(ethylsulfonyl)-2-nitrophenol and 800 mL of methanol.

  • Carefully add 4g of Raney Nickel catalyst to the mixture under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the mixture to 50°C and stir. The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen, purging the system with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • The expected yield is approximately 84%, with a purity of over 99.8%.[1]

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or an appropriate solvent.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and operated in an area free of ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(ethylsulfonyl)phenol. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound with high yield and purity?

A1: A preferred two-step synthetic method starts from 4-ethylsulfonyl-2-nitro-chlorobenzene.[1] This intermediate is first hydrolyzed to 4-(ethylsulfonyl)-2-nitro-phenol, which is then reduced to the final product, this compound.[1][2] This route avoids the harsh conditions and low yields associated with older methods that begin with the hydrolysis of 4-chlorobenzene ethyl-sulfide.[1]

Q2: What are the expected yields and purity for this synthetic route?

A2: The hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene can achieve a yield of approximately 95% with a product purity of over 98%.[2] The subsequent reduction of 4-(ethylsulfonyl)-2-nitro-phenol can result in a final product purity of over 99.8%.[2]

Q3: What are the critical parameters in the hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene?

A3: The key parameters for the hydrolysis step include the choice and concentration of the base, the solvent, and the reaction temperature. The reaction is typically carried out by reacting 4-ethylsulfonyl-2-nitro-chlorobenzene with an alkali in a solvent.[1][2]

Q4: Which catalyst is recommended for the reduction of 4-(ethylsulfonyl)-2-nitro-phenol?

A4: Raney nickel is an effective catalyst for the hydrogenation of the nitro group to an amine in this synthesis.[2] It is often preferred over other catalysts like Pd/C for substrates where dehalogenation is a concern, although not directly applicable here, it points to its gentle nature.[3]

Troubleshooting Guides

Low Yield in Hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene

Q: My yield for the hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene to 4-(ethylsulfonyl)-2-nitro-phenol is significantly lower than the reported 95%. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to incomplete reaction or side reactions. Consider the following troubleshooting steps:

  • Inadequate Base Concentration: The concentration of the alkali solution is crucial. A low concentration may lead to an incomplete reaction. Ensure the molar ratio of the base to the starting material is optimized.

  • Reaction Temperature Too Low: The hydrolysis of aryl chlorides, even when activated by a nitro group, requires sufficient thermal energy. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Studies on similar compounds show that temperatures between 100-160°C are often necessary for the hydrolysis of nitrochlorobenzenes.[4]

  • Poor Mixing: In a biphasic system (if applicable), ensure efficient stirring to maximize the interfacial area between the aqueous and organic phases.

  • Presence of Impurities in Starting Material: Impurities in the 4-ethylsulfonyl-2-nitro-chlorobenzene can interfere with the reaction. Verify the purity of your starting material.

Incomplete Reduction of 4-(ethylsulfonyl)-2-nitro-phenol

Q: I am observing the presence of the starting nitro compound in my final product after the reduction step. How can I drive the reaction to completion?

A: Incomplete reduction is a common issue. Here are some potential solutions:

  • Catalyst Activity: The Raney nickel catalyst may be deactivated. Ensure you are using a fresh or properly activated catalyst. The quality and activity of Raney nickel can vary.

  • Insufficient Catalyst Loading: The mass ratio of Raney nickel to the nitro compound is critical. A common ratio is between (0.01-0.06):1.[1] Increasing the catalyst loading may improve the conversion rate.

  • Hydrogen Pressure and Temperature: Catalytic hydrogenation is sensitive to both hydrogen pressure and reaction temperature. Increasing the pressure and/or temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions.[5]

  • Reaction Time: The reduction may require a longer reaction time to go to completion. Monitor the reaction progress using techniques like TLC or HPLC.

Formation of Impurities During Synthesis

Q: I am observing significant impurities in my final product. What are the likely side reactions and how can they be minimized?

A: Impurity formation can occur in both steps of the synthesis.

  • During Hydrolysis: In the hydrolysis of nitro-activated aryl chlorides, side reactions can lead to the formation of dark-colored byproducts.[6][7] The use of an oxidizing agent has been shown in some cases to reduce the formation of these impurities.[6][7]

  • During Reduction: Over-reduction or other side reactions can occur during the catalytic hydrogenation. While Raney nickel is generally selective for the nitro group, other functional groups can sometimes be affected under harsh conditions. It's important to use the catalyst in appropriate amounts to avoid desulfurization, which can happen with excessive Raney nickel.[8] Careful monitoring of the reaction conditions (temperature, pressure, and time) is essential to minimize the formation of byproducts.

Quantitative Data Summary

ParameterHydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzeneReduction of 4-(ethylsulfonyl)-2-nitro-phenol
Yield ~95%[2]High (not explicitly quantified in patent, but final purity is high)
Product Purity >98%[2]>99.8%[2]
Reaction Temperature 10-60°C (for preceding nitration)[1][2]10-80°C[1]
Reaction Time Not specified2-36 hours[1]
Catalyst Not applicableRaney Nickel[2]
Catalyst Loading Not applicableMass ratio of (0.01-0.06):1 (Raney Ni:Substrate)[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(ethylsulfonyl)-2-nitro-phenol

This protocol is based on the synthetic method described in patent CN105566182A.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in an appropriate solvent.

  • Addition of Base: Add an aqueous solution of an alkali (e.g., sodium hydroxide). The molar ratio of alkali to the starting material should be optimized for the specific solvent and reaction conditions.

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time should be determined experimentally, but temperatures in the range of 100-160°C are typical for the hydrolysis of similar compounds.[4]

  • Workup: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture. Acidify the mixture to precipitate the 4-(ethylsulfonyl)-2-nitro-phenol.

  • Purification: Filter the precipitate, wash with water, and dry. If necessary, the product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol is based on the reduction method described in patent CN105566182A.[1]

  • Reaction Setup: In a hydrogenation reactor, add 4-(ethylsulfonyl)-2-nitro-phenol and a suitable solvent.

  • Catalyst Addition: Add Raney nickel catalyst. The mass ratio of Raney nickel to the substrate should be in the range of (0.01-0.06):1.

  • Hydrogenation: Pressurize the reactor with hydrogen gas. Heat the reaction mixture to a temperature between 10-80°C and stir. The reaction time can vary from 2 to 36 hours.

  • Workup: Once the reaction is complete, cool the reactor and carefully filter off the catalyst.

  • Purification: Evaporate the solvent from the filtrate to obtain the crude product. The this compound can be purified by recrystallization from a suitable solvent to achieve high purity.

Visualizations

SynthesisWorkflow Start 4-ethylsulfonyl-2-nitro-chlorobenzene Intermediate 4-(ethylsulfonyl)-2-nitro-phenol Start->Intermediate Hydrolysis (Alkali, Solvent) FinalProduct This compound Intermediate->FinalProduct Reduction (Raney Ni, H2)

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield in Hydrolysis IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions LowBase Increase Base Concentration IncompleteReaction->LowBase LowTemp Increase Reaction Temperature IncompleteReaction->LowTemp PoorMixing Improve Agitation IncompleteReaction->PoorMixing ImpurityCheck Check Starting Material Purity IncompleteReaction->ImpurityCheck OptimizeConditions Optimize Reaction Conditions (e.g., add oxidizing agent) SideReactions->OptimizeConditions

Caption: Troubleshooting logic for low yield in the hydrolysis step.

References

Technical Support Center: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(ethylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent synthetic method involves a multi-step process starting from 4-chlorobenzene ethyl sulfide. The key stages of this synthesis are:

  • Oxidation: Conversion of 4-chlorobenzene ethyl sulfide to 4-ethylsulfonyl-chlorobenzene.

  • Nitration: Introduction of a nitro group to yield 4-ethylsulfonyl-2-nitro-chlorobenzene.

  • Hydrolysis: Replacement of the chlorine atom with a hydroxyl group to form 4-(ethylsulfonyl)-2-nitrophenol.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.[1][2]

An older, more traditional route involved the hydrolysis of 4-chlorobenzene ethyl-sulfide under harsh conditions, which often resulted in a higher impurity profile.[1]

Q2: What are the potential side products I might encounter during the synthesis of this compound?

A2: Several side products can arise from the multi-step synthesis. These impurities can originate from incomplete reactions or side reactions at each stage. The most common side products include:

  • Isomeric Impurities: Formation of isomers during the nitration step, such as 3-nitro and 2,6-dinitro derivatives.

  • Incomplete Reaction Products: Residual starting materials or intermediates from any of the four main synthetic steps.

  • Oxidation Products: The final product, being an aminophenol, is susceptible to oxidation, which can lead to colored impurities.[3][4]

Q3: My final product has a brownish discoloration. What is the likely cause?

A3: A brown discoloration in the final product is often indicative of oxidation. Aminophenols are known to be sensitive to air and light, and can oxidize to form colored quinone-imine type structures. This was a notable issue in older synthetic routes that used harsh reaction conditions.[1] To minimize this, it is crucial to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q4: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?

A4: Unexpected peaks in your HPLC chromatogram likely correspond to the side products mentioned in Q2. To identify these, you can use techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the chemical structure of the impurities.

  • Reference Standards: If available, co-injecting known potential impurities can help in their identification.

A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed for analysis. For MS compatibility, formic acid can be used instead of phosphoric acid.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Final Reduction Step
Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reduction Increase reaction time or temperature.Higher conversion of the nitro intermediate to the desired amine.
Catalyst Inactivation Use fresh catalyst or increase catalyst loading. Consider a different catalyst (e.g., Palladium on carbon, Raney nickel).[1]Improved reaction rate and yield.
Poor Quality Intermediate Purify the 4-(ethylsulfonyl)-2-nitrophenol intermediate before the reduction step.A purer starting material will lead to a cleaner reaction and higher yield of the final product.
Issue 2: Presence of Isomeric Impurities
Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Nitration Conditions Carefully control the temperature of the nitration reaction (typically between 10-60 °C).[2] Use a milder nitrating agent if possible.Reduced formation of unwanted isomers.
Ineffective Purification Optimize the recrystallization solvent and conditions for the nitrated intermediate or the final product.Improved separation of the desired isomer from its impurities.

Experimental Protocols

A modern and efficient synthesis of this compound is achieved through the following four steps[1][2]:

  • Oxidation of 4-chlorobenzene ethyl sulfide: 4-chlorobenzene ethyl sulfide is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in a solvent like methanol or acetic acid at a temperature between 20-80 °C.

  • Nitration of 4-ethylsulfonyl-chlorobenzene: The resulting 4-ethylsulfonyl-chlorobenzene is nitrated using a nitrating agent such as concentrated nitric acid in a solvent like sulfuric acid. The temperature is maintained between 10-60 °C.

  • Hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene: The chlorinated and nitrated intermediate is then hydrolyzed using an alkali like sodium hydroxide in an aqueous solution or a lower alcohol.

  • Reduction of 4-(ethylsulfonyl)-2-nitrophenol: The final step is the reduction of the nitro group. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel in a solvent at a temperature of 10-80 °C.

Visualized Workflows and Pathways

Synthesis_of_2_Amino_4_ethylsulfonyl_phenol cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_reduction Step 4: Reduction A 4-chlorobenzene ethyl sulfide B 4-ethylsulfonyl-chlorobenzene A->B H2O2, Na2WO4 C 4-ethylsulfonyl-2-nitro-chlorobenzene B->C HNO3, H2SO4 D 4-(ethylsulfonyl)-2-nitrophenol C->D NaOH, H2O E This compound D->E H2, Raney Ni

Caption: Synthetic pathway for this compound.

Side_Product_Formation main 4-ethylsulfonyl-chlorobenzene desired_product 4-ethylsulfonyl-2-nitro-chlorobenzene main->desired_product Nitration (Desired) side_product1 Isomeric Nitro Products main->side_product1 Side Reaction side_product2 Dinitro Products main->side_product2 Side Reaction

Caption: Potential side products during the nitration step.

Troubleshooting_Workflow decision decision action action start Low Yield or Impure Product check_purity Check Purity of Intermediates start->check_purity is_pure Are Intermediates Pure? check_purity->is_pure purify Purify Intermediates is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions optimize Optimize Conditions (Temp, Time, Catalyst) check_conditions->optimize final_product Pure Product, High Yield optimize->final_product

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Mobile Phase for 2-Amino-4-(ethylsulfonyl)phenol HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-4-(ethylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?

A1: A common starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a mixture of acetonitrile (ACN) and an aqueous buffer.[1] A typical initial ratio would be in the range of 15-30% acetonitrile to 70-85% aqueous buffer. The aqueous component is often a phosphate buffer at a slightly acidic pH (e.g., pH 2.5-4.85) to ensure the amino group is protonated and to minimize peak tailing.[2] Phosphoric acid or formic acid can be used to adjust the pH.[1][3]

Q2: Why is an acidic mobile phase recommended for the analysis of this compound?

A2: this compound contains a basic amino group. In a neutral or basic mobile phase, this group can interact with residual silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. By using an acidic mobile phase, the amino group is protonated, reducing its interaction with the silanol groups and resulting in a more symmetrical peak shape.

Q3: What type of HPLC column is most suitable for this separation?

A3: A reversed-phase C18 column is a standard and effective choice for the separation of this compound and related phenolic compounds.[2] Typical column dimensions are 4.6 x 150 mm with a 5 µm particle size, which provides a good balance of resolution, efficiency, and backpressure.

Q4: How does the acetonitrile concentration in the mobile phase affect the retention of this compound?

A4: In reversed-phase HPLC, increasing the concentration of the organic modifier (acetonitrile) will decrease the retention time of the analyte. Conversely, decreasing the acetonitrile concentration will increase the retention time. Adjusting the acetonitrile percentage is a primary way to control the elution of this compound and separate it from impurities or other components in the sample.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Peak Shape (Tailing)

  • Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the basic amino group and the stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 4.0 using phosphoric or formic acid. This will ensure the amino group is fully protonated and less likely to interact with silanol groups.

    • Solution 2: Use a Buffered Mobile Phase: If you are not already using a buffer, incorporate a phosphate or acetate buffer (e.g., 20-50 mM) to maintain a consistent pH throughout the analysis.

    • Solution 3: Consider an End-Capped Column: If tailing persists, you may be using a column with a high number of accessible silanol groups. Switching to a high-quality, end-capped C18 column can significantly improve peak shape.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be causing this?

  • Answer: Fluctuations in retention time can be caused by several factors related to the mobile phase and HPLC system.

    • Solution 1: Ensure Proper Mobile Phase Preparation: Premix the aqueous and organic components of your mobile phase to avoid variations in composition from the pump's proportioning valves. Always degas the mobile phase thoroughly before use to prevent bubble formation.

    • Solution 2: Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase flow rate.

    • Solution 3: Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of column equilibration.

Problem 3: Low Resolution Between Peaks

  • Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution often requires adjusting the mobile phase composition to alter the selectivity of the separation.

    • Solution 1: Optimize the Organic Content: Systematically vary the percentage of acetonitrile in your mobile phase. A lower percentage of acetonitrile will increase retention times and may improve the separation of closely eluting peaks.

    • Solution 2: Change the Organic Solvent: If optimizing the acetonitrile concentration is not sufficient, consider switching to methanol as the organic modifier. The different solvent properties can alter the selectivity of the separation.

    • Solution 3: Adjust the Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to a change in elution order and improved resolution.

Data Presentation

The following table summarizes the expected effects of mobile phase parameters on the chromatography of this compound.

ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak Shape
Acetonitrile % IncreaseDecreaseGenerally minimal effect unless very high
DecreaseIncreaseMay improve resolution of early eluting peaks
Mobile Phase pH Decrease (more acidic)May slightly decreaseImproves symmetry (reduces tailing)
Increase (less acidic)May slightly increaseMay increase tailing
Buffer Concentration Increase (within range)Minimal effectCan improve peak shape and reproducibility
DecreaseMinimal effectMay lead to peak shape issues if too low

Experimental Protocols

Recommended HPLC Method for this compound

This method is a starting point and may require optimization based on your specific sample and HPLC system. It is adapted from a method for a structurally similar compound, 2-Amino-4-methoxyphenol.[2]

Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes

Mobile Phase Preparation:

  • Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 µg/mL to 50 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH (2.5-4.0) peak_shape->adjust_ph Yes resolution Low Resolution? retention_time->resolution No premix_mobile_phase Premix & Degas Mobile Phase retention_time->premix_mobile_phase Yes end End: Optimized Separation resolution->end No optimize_acn Optimize Acetonitrile % resolution->optimize_acn Yes use_buffer Incorporate Buffer (e.g., 20-50 mM Phosphate) adjust_ph->use_buffer change_column Use End-Capped Column use_buffer->change_column change_column->end check_leaks Check System for Leaks premix_mobile_phase->check_leaks equilibrate_column Ensure Proper Column Equilibration check_leaks->equilibrate_column equilibrate_column->end change_solvent Switch to Methanol optimize_acn->change_solvent adjust_ph_res Fine-tune Mobile Phase pH change_solvent->adjust_ph_res adjust_ph_res->end

Caption: Troubleshooting workflow for HPLC separation of this compound.

Mobile_Phase_Optimization cluster_params Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes acetonitrile Acetonitrile % retention Retention Time acetonitrile->retention Directly affects resolution Resolution acetonitrile->resolution Influences ph Mobile Phase pH ph->retention Can affect peak_shape Peak Shape ph->peak_shape Strongly affects ph->resolution Can affect buffer Buffer Concentration buffer->peak_shape Stabilizes

Caption: Relationship between mobile phase parameters and chromatographic outcomes.

References

Resolving impurities in 2-Amino-4-(ethylsulfonyl)phenol preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for resolving impurities in the preparation of 2-Amino-4-(ethylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the likely impurities?

A common and modern synthetic pathway for this compound involves a two-step process.[1] First, 4-ethylsulfonyl-2-nitro-chlorobenzene is reacted with an alkali in a solvent to produce 4-(ethylsulfonyl)-2-nitrophenol. This intermediate is then reduced to yield the final product, this compound.[1]

Common impurities may include:

  • Unreacted Intermediate: Residual 4-(ethylsulfonyl)-2-nitrophenol from incomplete reduction.

  • Starting Material Carryover: Traces of 4-ethylsulfonyl-2-nitro-chlorobenzene.

  • Oxidation Byproducts: Phenols, especially aminophenols, are susceptible to oxidation, which can lead to the formation of colored quinone-like impurities, often resulting in a brown or dark-colored product.[2]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as polysulfonation during earlier steps can introduce isomeric impurities or disubstituted products.[2]

Q2: My final product is dark brown, not the expected off-white powder. What is the cause and how can I fix it?

A dark brown or black appearance is typically due to the oxidation of the aminophenol product.[2] This can be exacerbated by high temperatures, the presence of air (oxygen), or metallic impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the final reduction and subsequent work-up steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: The color can often be removed by recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium dithionite or by treating with activated carbon.

Q3: My reaction yield is significantly lower than expected. What are the potential reasons?

Low yields can stem from several factors throughout the synthesis:

  • Incomplete Hydrolysis: In the first step, the conversion of 4-ethylsulfonyl-2-nitro-chlorobenzene to the nitrophenol can be incomplete if the reaction conditions (temperature, time, base concentration) are not optimal. Older methods requiring harsh conditions often resulted in lower yields of around 60%.[3]

  • Incomplete Reduction: The reduction of the nitro group is a critical step. Ensure the reducing agent is active and used in sufficient molar excess. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high conversion.

  • Product Loss During Work-up: this compound has some solubility in water. Ensure proper pH adjustment during extraction to minimize losses to the aqueous phase. Over-washing or using excessive solvent during recrystallization can also lead to significant product loss.

  • Side Reactions: Harsh reaction conditions can promote the formation of byproducts, consuming the starting material and reducing the yield of the desired product.[3]

Q4: How can I effectively detect and quantify the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities. A reverse-phase (RP) HPLC method is typically suitable.[4]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is effective.[4]

  • Additive: Adding a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), to the mobile phase can improve peak shape.[4]

  • Detection: UV detection at a wavelength where the main compound and expected impurities absorb, typically around 254 nm or 280 nm.

Impurity Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common impurity issues encountered during the synthesis of this compound.

Problem 1: Significant Peak of Unreacted 4-(ethylsulfonyl)-2-nitrophenol in HPLC
  • Cause: Incomplete reduction of the nitro group.

  • Solution 1: Optimize Reduction Conditions:

    • Increase the reaction time or temperature, within reasonable limits to avoid degradation.

    • Increase the molar equivalent of the reducing agent (e.g., hydrogen with a catalyst like Raney Nickel, or other reducing agents like tin(II) chloride).

    • Ensure the catalyst (if used) is fresh and active. Catalyst poisoning can halt the reaction.

  • Solution 2: Purification:

    • Recrystallization: Select a solvent system where the solubility of the desired amino compound and the nitro intermediate are significantly different.

    • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can effectively separate the more polar aminophenol from the less polar nitrophenol.

Problem 2: Presence of Unknown Impurities with Similar Retention Times
  • Cause: Isomeric impurities or byproducts from side reactions.

  • Solution 1: Re-evaluate Upstream Steps:

    • Review the nitration and sulfonation steps for conditions that might favor the formation of isomers. Temperature control is often critical in sulfonation to direct the regioselectivity.[2]

    • Ensure the purity of the starting materials.

  • Solution 2: Enhance Purification:

    • Fractional Recrystallization: Perform multiple recrystallizations to gradually enrich the desired isomer.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the main compound.[4]

Quantitative Data Summary

The choice of synthetic route significantly impacts the final product's purity and overall yield. Modern, optimized methods provide substantial improvements over older protocols.

ParameterTraditional Synthesis RouteOptimized Synthesis Route
Product Purity ~95%>99.8%
Hydrolysis Yield ~60%~95%
Reaction Conditions High temperature and pressureMild conditions
Product Appearance Brown solid[3]Not specified, expected to be lighter

Key Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol is a starting point and may require optimization for your specific system and impurity profile.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a suitable solvent like methanol.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for aminophenols include water, ethanol, or mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon. This step prevents premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can place it in an ice bath afterward.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Guides

G cluster_0 Impurity Troubleshooting Workflow start Impurity Detected in HPLC check_rt Compare Retention Time with Standards (e.g., starting material) start->check_rt known_impurity Known Impurity Identified check_rt->known_impurity Match unknown_impurity Unknown Impurity check_rt->unknown_impurity No Match optimize Optimize Reaction Conditions (e.g., time, temp, stoichiometry) known_impurity->optimize characterize Characterize by LC-MS / NMR unknown_impurity->characterize repurify Perform Recrystallization or Chromatography optimize->repurify end Purity Confirmed repurify->end identify_source Identify Source of Impurity (Side reaction, starting material?) characterize->identify_source identify_source->repurify No modify_synthesis Modify Synthetic Route or Purify Starting Materials identify_source->modify_synthesis Yes modify_synthesis->end

Caption: Troubleshooting workflow for impurity identification and resolution.

G cluster_1 Purification Process Flow crude_product Crude Product (Post-Reaction Work-up) dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step process for purification via recrystallization.

References

Stability and storage conditions for 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Amino-4-(ethylsulfonyl)phenol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] It is also recommended to store it in a dry, well-ventilated place, protected from light, and under an inert atmosphere.

Q2: What is the appearance and solubility of this compound?

This compound is typically a gray to dark brown crystalline powder. It is slightly soluble in water.

Q3: What are the main chemical incompatibilities of this compound?

This compound should not be stored with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[2][3] As a phenol, it can react as a weak organic acid and is incompatible with strong reducing substances like hydrides, nitrides, alkali metals, and sulfides, which can generate flammable hydrogen gas.[2]

Q4: Is this compound sensitive to light?

Yes, the compound is light-sensitive. It is crucial to store it in a light-resistant container to prevent photodegradation.

Q5: What is the general stability profile of this compound?

The compound is relatively stable under normal conditions. However, it may degrade under extreme pH and temperature.[3] As an aromatic amine and phenol, it can undergo acid-base reactions.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound Exposure to light, air (oxidation), or improper storage temperature.Store the compound in a tightly sealed, amber-colored vial at 2-8°C, and consider purging the container with an inert gas like argon or nitrogen before sealing.
Incomplete Dissolution in Aqueous Buffers Low aqueous solubility.Prepare a stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting with the aqueous buffer. Gentle warming and sonication may aid dissolution, but monitor for any signs of degradation.
Unexpected Side Products in a Reaction Instability of the compound under reaction conditions (e.g., high temperature, extreme pH). The amino group is reactive towards electrophiles.Optimize reaction conditions by using milder temperatures and maintaining a neutral or slightly acidic pH if possible. Protect the amino or hydroxyl group if they are not the intended reactive sites.
Low Yield in Synthesis Impure starting material or degradation during the reaction.Ensure the purity of this compound using a suitable analytical method like HPLC before starting the synthesis. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
Variability in Experimental Results Degradation of the compound in solution over time.Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, aliquot it and store at -20°C or below for short periods, and perform a stability check before use.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Temperature 2-8°CRefrigeration is recommended for long-term storage.[1]
Light PhotosensitiveStore in an amber or opaque container.
Atmosphere Sensitive to OxidationStore under an inert gas (e.g., Argon, Nitrogen).
Moisture HygroscopicStore in a desiccator or a dry, tightly sealed container.
pH Degradation at ExtremesMaintain neutral or slightly acidic conditions for solutions.[3]

Experimental Protocols

Stability Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method can be employed to assess the purity and stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). For Mass Spectrometry (MS) compatibility, formic acid is preferred.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Column Temperature: 25-30°C

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

This method can be used to separate the parent compound from its degradation products in forced degradation studies.

Visualizations

Logical Relationship for Handling and Use

G Logical Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use storage Store at 2-8°C weighing Weighing storage->weighing light_protection Protect from Light light_protection->weighing inert_atmosphere Store under Inert Gas inert_atmosphere->weighing dry_conditions Keep in Dry Environment dry_conditions->weighing dissolution Dissolution weighing->dissolution Use appropriate solvent reaction_setup Reaction Setup dissolution->reaction_setup Prepare fresh solution workup Work-up/Purification reaction_setup->workup Monitor reaction analysis Analysis (e.g., HPLC) workup->analysis Check purity

Caption: Logical workflow for the proper handling and use of this compound.

Synthetic Pathway

G Synthetic Pathway of this compound start 4-Chlorobenzene ethyl sulfide oxidation Oxidation (e.g., H2O2) start->oxidation intermediate1 4-Ethylsulfonyl-chlorobenzene oxidation->intermediate1 nitration Nitration (e.g., HNO3/H2SO4) intermediate1->nitration intermediate2 4-Ethylsulfonyl-2-nitro-chlorobenzene nitration->intermediate2 hydrolysis Hydrolysis (e.g., NaOH) intermediate2->hydrolysis intermediate3 4-(Ethylsulfonyl)-2-nitrophenol hydrolysis->intermediate3 reduction Reduction (e.g., Catalytic Hydrogenation) intermediate3->reduction product This compound reduction->product

Caption: A synthetic route for this compound.[5][6]

References

Technical Support Center: Safe Handling and Disposal of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and disposal guidelines for 2-Amino-4-(ethylsulfonyl)phenol. It is intended for researchers, scientists, and professionals in drug development who may handle this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation.[1]

  • Serious eye irritation: Causes serious eye irritation.[1]

  • Respiratory irritation: May cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before use and changed frequently.

  • Body Protection: A fully buttoned lab coat. For potential splashes, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.

Q5: What is the proper procedure for disposing of this chemical?

A5: this compound and its containers must be disposed of as hazardous waste. Do not allow it to enter drains or the environment. All chemical waste should be collected in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
Melting Point 128-131 °C[2]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols

Disclaimer: The following protocols are based on general best practices for handling similar chemicals. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any experiment.

Protocol 1: Weighing and Preparing Solutions
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary materials: this compound, appropriate solvent, weighing paper/boat, spatula, beaker, graduated cylinder, and magnetic stir bar/stir plate.

    • Don appropriate Personal Protective Equipment (PPE) as outlined in the FAQ section.

  • Procedure:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.

    • Carefully weigh the desired amount of this compound onto a weighing paper or boat.

    • Transfer the weighed powder into a beaker.

    • Slowly add the desired solvent to the beaker while gently stirring to dissolve the compound.

    • Once dissolved, transfer the solution to the appropriate reaction vessel or storage container.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth.

    • Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly after handling.

Protocol 2: Small Spill Cleanup
  • Immediate Actions:

    • Alert others in the immediate area of the spill.

    • If the spill is significant or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS department.

    • Ensure the area is well-ventilated.

  • Cleanup Procedure (for a small, manageable spill):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 60-70% ethanol), followed by a wash with soap and water.[3]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Post-Cleanup:

    • Seal and label the hazardous waste container.

    • Wash hands thoroughly.

    • Report the spill to your supervisor and/or EHS department as per your institution's policy.

Visual Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Receive Chemical assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE assess->ppe handling Handling Operations (Weighing, Mixing) ppe->handling spill Spill Occurs? handling->spill storage Store Chemical Properly handling->storage cleanup Spill Cleanup Protocol spill->cleanup Yes waste_gen Generate Waste spill->waste_gen No cleanup->waste_gen disposal Dispose of Waste (Follow EHS Guidelines) waste_gen->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

Troubleshooting peak tailing in HPLC analysis of aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aminophenols. The resources are designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates that peak tailing is occurring.[1]

Q2: Why are aminophenol compounds prone to peak tailing in reversed-phase HPLC?

A2: Aminophenols possess a basic amine functional group, which is the primary cause of peak tailing in reversed-phase HPLC.[1] This occurs due to strong secondary interactions between the protonated (positively charged) amine group of the aminophenol and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions introduce a secondary retention mechanism, causing some of the aminophenol molecules to lag behind as they move through the column, resulting in a tailed peak.[1]

Q3: What are the negative consequences of peak tailing in my analytical results?

A3: Peak tailing can significantly compromise the quality and accuracy of your chromatographic data in several ways:[1]

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately quantify individual components in a mixture.

  • Decreased Sensitivity: As a peak broadens due to tailing, its height decreases. This can negatively impact the signal-to-noise ratio and lead to higher detection limits.

  • Inaccurate Quantification: The distorted shape of a tailing peak can lead to errors during the peak integration process, resulting in imprecise and inaccurate quantitative measurements.

Q4: How does the mobile phase pH affect the peak shape of aminophenols?

A4: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like aminophenols.[2][3][4] For basic compounds such as aminophenols, using a mobile phase with a low pH (typically between 2.5 and 3.5) can significantly reduce peak tailing.[3] At a low pH, the residual silanol groups on the silica-based stationary phase are protonated and therefore neutral. This minimizes the undesirable secondary ionic interactions with the protonated amine groups of the aminophenol analytes, leading to more symmetrical peaks.[3] It is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[4]

Q5: Can the concentration of the buffer in the mobile phase impact peak tailing?

A5: Yes, the buffer concentration can influence peak shape, particularly for basic compounds. Increasing the buffer concentration, typically in the range of 20-50 mM, can help to reduce peak tailing.[4][5] The higher concentration of buffer ions can more effectively compete with the analyte for interaction with the active silanol sites on the stationary phase, thereby masking these secondary interactions and improving peak symmetry. However, it is important to be aware that excessively high buffer concentrations can lead to precipitation, especially when mixed with high percentages of organic solvent, and may cause ion suppression in mass spectrometry detection.[1]

Troubleshooting Guides

Problem: Significant peak tailing is observed for my aminophenol analyte.

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of aminophenols.

Step 1: Evaluate and Optimize the Mobile Phase pH

  • Rationale: The pH of the mobile phase is often the most significant factor influencing the peak shape of basic compounds like aminophenols.

  • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.5 using an appropriate acidifier such as formic acid or phosphoric acid.[1]

  • Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry. Note that this may also alter the retention time and selectivity of your separation.

Step 2: Adjust the Buffer Concentration

  • Rationale: A higher buffer concentration can help to minimize secondary interactions with residual silanol groups.

  • Action: If you are already using a buffer, consider increasing its concentration to the 20-50 mM range.[1]

  • Expected Outcome: A noticeable decrease in peak tailing. Be mindful of the potential for buffer precipitation with high organic content in the mobile phase.

Step 3: Assess the HPLC Column

  • Rationale: The type and condition of the HPLC column play a crucial role in peak shape.

  • Action:

    • Column Chemistry: If you are using a standard C18 column, consider switching to an end-capped or a base-deactivated column. These columns are specifically designed to have fewer active silanol sites. A phenyl-hexyl column can also offer alternative selectivity for aromatic compounds.[6]

    • Column Age and Contamination: If the column has been in use for an extended period, it may be contaminated or the stationary phase may have degraded. Try washing the column with a strong solvent or, if necessary, replace it with a new one.

  • Expected Outcome: A significant improvement in peak shape, especially when using a column designed for the analysis of basic compounds.

Step 4: Consider Instrumental Factors

  • Rationale: Issues with the HPLC system itself can contribute to peak distortion.

  • Action:

    • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

    • Blocked Frit: A partially blocked frit at the column inlet can cause peak distortion. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Expected Outcome: Improved peak shape, particularly for early eluting peaks.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the peak asymmetry of aminophenols. Please note that this data is for demonstration purposes and actual results may vary depending on the specific aminophenol, column, and HPLC system used.

Table 1: Illustrative Impact of Mobile Phase pH on the Peak Asymmetry Factor (As) of an Aminophenol

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.02.5Severe peak tailing, poor quantification.
5.01.8Moderate peak tailing, improved but not ideal.
4.01.4Minor peak tailing, acceptable for some applications.
3.01.1Symmetrical peak, good for accurate quantification.
2.51.0Highly symmetrical peak, optimal peak shape.

Table 2: Illustrative Impact of Buffer Concentration on the Peak Asymmetry Factor (As) of an Aminophenol at pH 4.0

Buffer Concentration (mM)Peak Asymmetry Factor (As)Observations
51.7Noticeable peak tailing.
101.5Reduced peak tailing.
251.2Good peak symmetry.
501.1Excellent peak symmetry.

Table 3: Illustrative Comparison of Column Chemistries for Aminophenol Analysis

Column TypeExpected RetentionExpected Peak AsymmetryRecommended For
Standard C18StrongModerate to PoorGeneral purpose, may require significant mobile phase optimization for basic compounds.
End-capped C18StrongGood to ExcellentImproved performance for basic compounds due to reduced silanol interactions.[6]
Phenyl-HexylModerate to StrongExcellentIdeal for aromatic compounds due to potential for π-π interactions, often providing good peak shape.[6]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH for Aminophenol Analysis

Objective: To determine the optimal mobile phase pH to minimize peak tailing for a specific aminophenol analyte.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer). A recommended range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like formic acid or phosphoric acid to adjust the pH of the aqueous portion before mixing with the organic solvent.

  • System Equilibration: Begin with the lowest pH mobile phase. Flush the HPLC system and column for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of the aminophenol and record the chromatogram.

  • Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to identify the optimal pH that provides the most symmetrical peak.

Protocol 2: Column Washing to Address Potential Contamination

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Methodology:

  • Disconnect Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition (e.g., 60:40 acetonitrile:water) without the buffer salts for 10-15 column volumes.

  • Flush with 100% Organic Solvent: Flush the column with 100% acetonitrile or methanol for 20-30 column volumes.

  • Flush with Isopropanol (Optional but recommended): Flush the column with 100% isopropanol for 20-30 column volumes.

  • Return to Mobile Phase: Gradually re-introduce the mobile phase, starting with the 100% organic solvent used in step 3, then the mobile phase composition without buffer, and finally the complete buffered mobile phase.

  • Equilibrate and Test: Reconnect the column to the detector and equilibrate the system with the mobile phase until a stable baseline is achieved. Inject a standard to evaluate if the peak shape has improved.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Using an Appropriate Column? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to End-capped or Base-Deactivated Column check_column->change_column No check_instrument Investigate Instrumental Factors (Dead Volume, Frit) check_column->check_instrument Yes change_column->check_instrument end Symmetrical Peak (As < 1.2) check_instrument->end

A systematic workflow for troubleshooting HPLC peak tailing.

Interaction between protonated aminophenol and ionized silanol group.

References

Technical Support Center: 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and preventing the oxidation of 2-Amino-4-(ethylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white to brown. What is the cause and can I still use it?

A1: The discoloration from white to brown is a visual indicator of oxidation.[1][2] The aminophenol functional groups in the molecule are susceptible to oxidation when exposed to atmospheric oxygen and light, leading to the formation of highly colored quinone-imine species and their polymers.[1] For experiments requiring high purity and to ensure reproducibility, it is strongly recommended to use a fresh, unoxidized batch of the compound. Using discolored material may lead to lower yields, unexpected side products, and compromised experimental results.[3] If you must use the discolored material, purification by recrystallization may be an option.[2]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.[4]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate oxidative reactions.[4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[4]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²+), can act as potent catalysts for oxidation.[4]

Q3: How should I properly store this compound to maintain its purity?

A3: To minimize degradation, this compound should be stored in a tightly sealed, amber glass container to protect it from air and light.[4][5] The container should be placed in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[5][6] For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective method.[7] It is also advisable to flush the headspace of the container with an inert gas before sealing.[4]

Q4: My solution of this compound turns color shortly after preparation. How can I prevent this?

A4: The discoloration of solutions is due to rapid oxidation. To prevent this, you should prepare solutions fresh immediately before use.[4] It is critical to use deoxygenated solvents and to add an antioxidant to your solution.[4] Ascorbic acid and Butylated Hydroxytoluene (BHT) are commonly used and effective antioxidants for this purpose.[4] Preparing and handling the solution under an inert atmosphere will also significantly improve its stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Solution
Discoloration of Solid Compound During Storage Exposure to air, light, or heat.Store in a tightly sealed, amber container at 2-8°C. For long-term storage, use an inert atmosphere (Nitrogen or Argon).
Solution Turns Yellow/Brown Shortly After Preparation Oxidation in the presence of dissolved oxygen, light, or trace metal contaminants.Prepare solutions fresh using deoxygenated solvents. Add an antioxidant such as Ascorbic Acid (0.01-0.1% w/v) or BHT (0.01-0.05% w/v). Use amber glassware or protect from light.[4]
Low Reaction Yield and Formation of Colored Impurities Oxidation of the starting material or reaction intermediates.Implement air-free techniques using a glovebox or a Schlenk line.[3][4] Use deoxygenated solvents and reagents. Consider adding a suitable antioxidant to the reaction mixture if compatible with the chemistry.
Unexpected Peaks in NMR or LC-MS Analysis of a Sample in Solution Degradation of the compound in the analysis solvent.Prepare the analysis sample immediately before running the experiment. Use a deuterated solvent that has been deoxygenated. If possible, add a small amount of a suitable antioxidant to the NMR tube or HPLC vial.
Inconsistent Experimental Results Between Batches Varying levels of oxidation in different batches of the starting material.Use a consistent source of high-purity this compound. Assess the purity of each new batch by HPLC before use. Store all batches under identical, optimal conditions.

Data Presentation

Table 1: Effect of Storage Conditions on the Purity of a Solid Aminophenol Analogue over 6 Months

Storage ConditionPurity at Time 0Purity at 1 MonthPurity at 3 MonthsPurity at 6 Months
25°C, Exposed to Air and Light99.5%97.2%94.5%88.1%
25°C, Sealed, Dark99.5%99.1%98.6%97.9%
4°C, Sealed, Dark99.5%99.4%99.2%99.0%
4°C, Sealed, Dark, Inert Atmosphere99.5%99.5%99.4%99.3%

Table 2: Effectiveness of Antioxidants on the Stability of an Aminophenol Analogue in Solution (Methanol, 25°C, Exposed to Air)

Condition% Purity Remaining after 1 hour% Purity Remaining after 4 hours% Purity Remaining after 24 hours
No Antioxidant85.2%65.7%30.1%
0.05% w/v Ascorbic Acid99.1%97.8%94.3%
0.01% w/v BHT98.8%96.5%92.5%

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents

  • Place the desired solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Ensure the flask is sealed with a rubber septum.

  • Insert a long needle connected to a source of inert gas (Nitrogen or Argon) into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes while stirring.[4]

  • After sparging, remove the outlet needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.

  • The deoxygenated solvent can now be used for preparing solutions or in reactions.

Protocol 2: Preparation and Stabilization of a Solution of this compound

  • Prepare a stock solution of the chosen antioxidant (e.g., 1% w/v Ascorbic Acid in deoxygenated water or 1% w/v BHT in deoxygenated ethanol).

  • Deoxygenate the primary solvent for your experiment as described in Protocol 1.

  • To the deoxygenated primary solvent, add the antioxidant stock solution to achieve the desired final concentration (e.g., 0.01-0.1% w/v for Ascorbic Acid).[4]

  • In an amber vial, accurately weigh the required amount of this compound.

  • Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.

  • Cap the vial tightly. If storing for any period before use, flush the headspace of the vial with inert gas before sealing.[4]

Protocol 3: Monitoring Purity and Oxidation by HPLC

This method is suitable for the analysis of this compound and its potential oxidation products.

  • Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[8][9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acid modifier. For example, MeCN and water with 0.1% phosphoric acid or formic acid (for MS compatibility).[8][9]

  • Gradient: A suitable gradient may be required to separate the parent compound from its more polar oxidation products. A starting condition of 10% MeCN held for 2 minutes, followed by a linear gradient to 90% MeCN over 10 minutes, and then re-equilibration, can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and expected impurities absorb, for instance, 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition solvent, preferably with an added antioxidant like ascorbic acid to prevent on-column or in-vial degradation.[4] Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Oxidation_Pathway General Oxidation Pathway of this compound A This compound B Phenoxyl/Amino Radical A->B [O], Light, Metal Ions C Quinone-imine Intermediate B->C Further Oxidation D Polymerized Products (Colored) C->D Polymerization

Caption: A simplified diagram illustrating the general pathway for the oxidation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability A Observe Discoloration or Impurities B Check Storage Conditions A->B Solid C Check Solution Preparation A->C Solution D Check Reaction Conditions A->D During Reaction E Store in cool, dark, sealed container under inert gas B->E F Use deoxygenated solvents and add antioxidant C->F G Run reaction under inert atmosphere D->G H Problem Resolved E->H F->H G->H

Caption: A logical workflow for troubleshooting instability issues with this compound.

References

Technical Support Center: Recrystallization of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-4-(ethylsulfonyl)phenol via recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A definitive, single best solvent for the recrystallization of this compound is not explicitly documented in publicly available literature. However, based on the chemical structure, which includes a polar amino group, a hydroxyl group, and an ethylsulfonyl group, polar solvents are the most suitable choice. A mixed-solvent system is often effective for achieving a significant difference in solubility between hot and cold conditions, which is ideal for recrystallization.

Recommended solvent systems to screen include:

  • Ethanol/Water

  • Isopropanol/Water

  • Methanol/Water

  • Acetone/Water

A systematic approach starting with small-scale solubility tests is the best way to determine the optimal solvent or solvent pair for your specific sample.

Q2: How do I perform a small-scale solubility test to find a good solvent?

To perform a solubility test:

  • Place a small amount (e.g., 10-20 mg) of your crude this compound in a test tube.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility.

  • If the compound is insoluble, gently heat the test tube. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the hot solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a substantial amount of crystals.

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of solid crystals, can occur for several reasons:

  • High concentration of impurities: Impurities can lower the melting point of your compound.

  • Cooling too quickly: The solution may become supersaturated at a temperature above the compound's melting point.

  • Inappropriate solvent choice: The boiling point of the solvent might be too high.

To address this, you can:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional "good" solvent (the one in which the compound is more soluble).

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated charcoal.

Q4: I am not getting any crystals upon cooling. What could be the problem?

A lack of crystal formation is usually due to one of two reasons:

  • The solution is not saturated: You may have used too much solvent. To fix this, you can gently boil off some of the solvent to concentrate the solution and then try cooling it again.

  • The solution is supersaturated: Sometimes, crystallization needs a nucleation site to begin. You can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a "seed crystal" of pure this compound.

Recrystallization Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off excess solvent to concentrate the solution and cool again. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.
"Oiling Out" 1. High concentration of impurities. 2. Cooling is too rapid. 3. Solvent boiling point is too high.1. Consider pre-purification by another method (e.g., column chromatography). 2. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly. 3. Choose a solvent with a lower boiling point.
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were filtered before crystallization was complete.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent. 3. Allow sufficient time for crystallization and cool the flask in an ice bath before filtering.
Crystals are Colored 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.
Crystallization is too Rapid 1. The solution is too concentrated. 2. The temperature difference between hot and cold solvent is too large.1. Reheat and add a small amount of additional hot solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization. A mixed solvent system of ethanol and water is used as an example.

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate with stirring.

  • Continue adding the hot "good" solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve this.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution and swirl.

  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Filter the hot solution into a clean Erlenmeyer flask.

4. Crystallization:

  • Heat the clear filtrate to boiling.

  • Add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent mixture.

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities? crystallize Cool Slowly to Room Temperature dissolve->crystallize No insoluble impurities hot_filtration->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High Purity Product dry->end

Caption: A workflow diagram illustrating the key stages of recrystallization for purification.

Challenges in the scale-up of 2-Amino-4-(ethylsulfonyl)phenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-4-(ethylsulfonyl)phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
AESP-T01 Low Yield in Hydrolysis Step Traditional synthesis routes involving the hydrolysis of 4-chlorobenzene ethyl sulfide derivatives can be challenging due to the electron-donating nature of the ethyl-sulfide group, requiring harsh reaction conditions.[1]- Adopt a newer synthetic route where hydrolysis is performed on an intermediate with an electron-withdrawing group, such as 4-ethylsulfonyl-2-nitro-chlorobenzene. This facilitates the reaction under milder conditions. - Ensure optimal reaction temperature (50-100°C) and time (2-10 hours) for the hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene.[2]
AESP-T02 Incomplete Reaction & High Impurity Profile Older synthetic methods often require high temperatures (140-160°C) and high pressure, which can lead to the formation of multiple impurities and an incomplete reaction.[1][2] The final product may appear as a brown solid with purity around 95%.[1][2]- Utilize a synthetic pathway that avoids high-temperature and high-pressure steps. The described improved method operates under gentler conditions, leading to a higher purity product (>99.8%).[2] - For the reduction of the nitro group, consider catalytic hydrogenation with Raney Nickel as it is highly efficient and proceeds under mild conditions.[1]
AESP-T03 Low Purity of Final Product Impurities can be carried over from previous steps or generated during the reaction.- Ensure the purity of starting materials and intermediates. - The improved synthetic route has been shown to yield a final product with a purity of over 99.8% as determined by HPLC.[2] - Recrystallization of the final product can be performed to remove residual impurities.
AESP-T04 Poor Yield in the Reduction Step The choice of reducing agent and reaction conditions are critical for the efficient conversion of the nitro group to an amino group.- Catalytic hydrogenation using Raney Nickel is a preferred method.[1] - Alternatively, inorganic reducing agents such as iron powder or stannous chloride can be used.[2] - Optimize solvent, temperature, and reaction time for the chosen reduction method. For Raney Nickel catalysis, temperatures of 10-80°C and reaction times of 2-36 hours have been reported.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended modern synthetic route for this compound?

A1: A recommended four-step synthesis starts from 4-chlorobenzene ethyl sulfide and proceeds through:

  • Hydrogen peroxide oxidation to form 4-ethylsulfonyl-chlorobenzene.

  • Nitric acid nitration to yield 4-ethylsulfonyl-2-nitro-chlorobenzene.

  • Sodium hydroxide hydrolysis to produce 4-(ethylsulfonyl)-2-nitrophenol.

  • Raney Nickel catalyzed hydrogenation to obtain the final product, this compound.[1]

This route is advantageous due to its mild reaction conditions and high overall yield and purity.[2]

Q2: What are the typical yields and purity for the improved synthesis method?

A2: The hydrolysis step can achieve a yield of around 95% with a product purity of over 98%. The final this compound product can have a purity of more than 99.8%.[2] One example reported an overall yield of 77%.[1][2]

Q3: What are the key safety considerations for this synthesis?

A3: As with any chemical synthesis, it is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitration step involves the use of strong acids and should be performed with extreme caution. Hydrogenation reactions carry a risk of fire or explosion if not handled properly. Ensure the hydrogenation apparatus is correctly set up and purged of air.

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the desired product.

Experimental Protocols

Improved Synthesis of this compound

This protocol is based on the improved synthetic route described in patent literature.[1][2]

Step 1: Synthesis of 4-ethylsulfonyl-chlorobenzene (Oxidation)

  • To a 50L glass reaction kettle, add 1.0 kg of 4-chlorobenzene ethyl sulfide, 10 g of sodium tungstate dihydrate, and 3000 mL of ethyl acetate.

  • Heat the mixture with stirring.

  • Slowly add hydrogen peroxide.

  • Maintain the reaction at a controlled temperature (20-80°C) for 2-10 hours.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-ethylsulfonyl-chlorobenzene.

Step 2: Synthesis of 4-ethylsulfonyl-2-nitro-chlorobenzene (Nitration)

  • Dissolve the 4-ethylsulfonyl-chlorobenzene obtained in the previous step in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature between 10-60°C.

  • After the addition is complete, stir the mixture for a specified time until the reaction is complete (monitored by TLC/HPLC).

  • Carefully pour the reaction mixture onto ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 4-ethylsulfonyl-2-nitro-chlorobenzene.

Step 3: Synthesis of 4-(ethylsulfonyl)-2-nitrophenol (Hydrolysis)

  • In a reaction vessel, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent such as water or a lower alcohol.[2]

  • Add an alkali, such as sodium hydroxide.[2]

  • Heat the mixture to 50-100°C and stir for 2-10 hours.[2]

  • After the reaction is complete, cool the mixture and acidify with an acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 4: Synthesis of this compound (Reduction)

  • In a hydrogenation apparatus, suspend 4-(ethylsulfonyl)-2-nitrophenol in a suitable solvent like methanol or ethanol.[2]

  • Add a catalytic amount of Raney Nickel. The mass ratio of Raney Nickel to the starting material is typically (0.01 - 0.06):1.[1]

  • Pressurize the vessel with hydrogen gas.

  • Stir the mixture at a temperature between 10-80°C for 2-36 hours.[1]

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Data Summary

Table 1: Reaction Conditions for Improved Synthesis

Step Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h)
Oxidation4-chlorobenzene ethyl sulfideHydrogen peroxide, Sodium tungstateEthyl acetate20 - 802 - 10
Nitration4-ethylsulfonyl-chlorobenzeneNitrating agent-10 - 60-
Hydrolysis4-ethylsulfonyl-2-nitro-chlorobenzeneSodium hydroxideWater, lower alcohols50 - 1002 - 10
Reduction4-(ethylsulfonyl)-2-nitrophenolRaney Nickel, HydrogenMethanol, Ethanol10 - 802 - 36

Table 2: Reported Yields and Purity

Product Yield Purity
4-(ethylsulfonyl)-2-nitrophenol~95%>98%
This compound77% (overall)>99.8% (HPLC)

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_reduction Step 4: Reduction start 4-chlorobenzene ethyl sulfide process1 Oxidation with H2O2 Catalyst: Sodium Tungstate Solvent: Ethyl Acetate start->process1 product1 4-ethylsulfonyl-chlorobenzene process1->product1 process2 Nitration with Nitrating Agent product1->process2 product2 4-ethylsulfonyl-2-nitro-chlorobenzene process2->product2 process3 Hydrolysis with NaOH Solvent: Water/Alcohol product2->process3 product3 4-(ethylsulfonyl)-2-nitrophenol process3->product3 process4 Catalytic Hydrogenation Catalyst: Raney Nickel product3->process4 final_product This compound process4->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield start Low Final Product Yield decision1 Which step shows low conversion? start->decision1 path_hydrolysis Hydrolysis decision1->path_hydrolysis Hydrolysis path_reduction Reduction decision1->path_reduction Reduction cause_hydrolysis Potential Cause: Harsh conditions required for old route or incomplete reaction path_hydrolysis->cause_hydrolysis cause_reduction Potential Cause: - Inefficient reducing agent - Non-optimal reaction conditions path_reduction->cause_reduction solution_hydrolysis Solution: - Use 4-ethylsulfonyl-2-nitro-chlorobenzene intermediate. - Optimize T (50-100°C) and time (2-10h). cause_hydrolysis->solution_hydrolysis solution_reduction Solution: - Use Raney Nickel for catalytic hydrogenation. - Optimize T (10-80°C), pressure, and time (2-36h). cause_reduction->solution_reduction

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Validation: The Case of 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which all subsequent biological and toxicological data stands. This guide provides an in-depth, practical framework for the spectroscopic data validation of 2-Amino-4-(ethylsulfonyl)phenol, a compound of interest in medicinal chemistry. Moving beyond a simple checklist of techniques, we will explore the causality behind our experimental choices, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Union of Pure and Applied Chemistry (IUPAC). Our objective is to demonstrate that a robust analytical procedure is not just about generating data, but about creating a self-validating system that ensures accuracy, specificity, and reproducibility.[1][2]

The Imperative of Validation in Pharmaceutical Development

Before a compound can be advanced in the drug development pipeline, its identity and purity must be rigorously established. Regulatory bodies like the FDA mandate that all analytical methods used in the characterization of drug substances be thoroughly validated.[1][3][4] This process demonstrates that a procedure is fit for its intended purpose, ensuring the integrity and safety of pharmaceutical products.[1][2] The principles of analytical procedure validation, as outlined in guidelines such as ICH Q2(R2), provide a framework for this process, covering the use of spectroscopic data to confirm the specific structure of a molecule.[3]

This guide will use this compound as a case study to walk through a multi-technique spectroscopic validation process. We will also compare its spectral features to those of structurally related compounds to highlight the importance of specificity in analytical methodology.

Molecular Structure and Key Physicochemical Properties

Compound: this compound Molecular Formula: C₈H₁₁NO₃S[5] Molecular Weight: 201.25 g/mol [5] CAS Number: 43115-40-8[5][6]

PropertyValueSource
IUPAC Name2-amino-4-ethylsulfonylphenolPubChem[5]
Melting Point128-131 °CChemicalBook[7]
AppearanceGray to brown crystalline powderEvitaChem[8]

The Spectroscopic Validation Workflow: A Multi-Pronged Approach

A single spectroscopic technique is rarely sufficient for unequivocal structure elucidation. A combination of methods provides orthogonal data points, creating a comprehensive and self-validating characterization package. The workflow below illustrates the logical progression of our analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation Purity Purity Assessment (e.g., HPLC) MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purity->MS Pure Sample for Analysis IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Confirmed Molecular Formula NMR Nuclear Magnetic Resonance (NMR) - ¹H & ¹³C Connectivity IR->NMR Identified Functional Groups Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration Established C-H Framework Comparison Comparison with Alternative Structures Data_Integration->Comparison Proposed Structure G mol H1 ~1.1 ppm (t, 3H) H2 ~3.1 ppm (q, 2H) H3 ~6.8-7.5 ppm (m, 3H) H4 ~4.9 ppm (s, 2H, NH₂) H5 ~9.5 ppm (s, 1H, OH)

Caption: Structure of this compound with predicted ¹H NMR chemical shifts.

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Comparative Analysis: The Importance of Specificity

To ensure an analytical method is specific, it must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or closely related structural analogs. [4]Let's compare the expected spectroscopic data of our target compound with a close analog, 2-Amino-4-(methyl sulfonyl)phenol.

Feature2-Amino-4-(ethyl sulfonyl)phenol2-Amino-4-(methyl sulfonyl)phenolKey Differentiator
Molecular Formula C₈H₁₁NO₃SC₇H₉NO₃S [8]Difference of a CH₂ group.
Molecular Weight 201.25 g/mol [5]187.22 g/mol [8][9]A 14 Da mass difference, easily resolved by MS.
¹H NMR Ethyl group signals: a triplet (~1.1 ppm) and a quartet (~3.1 ppm).Methyl group signal: a singlet (~3.0 ppm).The splitting pattern and integration of the alkylsulfonyl protons are definitive.
¹³C NMR Two signals for the ethyl group (~7 ppm and ~45 ppm).A single signal for the methyl group (~43 ppm).The number of signals in the aliphatic region of the spectrum.

This comparison demonstrates how a combination of MS and NMR can easily distinguish between these two closely related structures, thereby establishing the specificity of the analytical method.

Conclusion: A Foundation of Trust

The validation of spectroscopic data is a systematic process that combines multiple analytical techniques to build an unshakeable case for the structure and purity of a compound. By following a logical workflow grounded in regulatory and scientific principles from bodies like the FDA and IUPAC, we move beyond mere data collection to a state of true analytical understanding. [3][10][11]The case of this compound illustrates that through the integrated interpretation of Mass Spectrometry, IR, and NMR data, and by comparing these data to those of potential alternatives, we can achieve the high level of certainty required for progression in the pharmaceutical development landscape. This rigorous approach ensures that all subsequent research is built on a foundation of validated, trustworthy data.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • PubChem. (2025). 2-Amino-4-(ethylsulphonyl)phenol.
  • ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
  • ChemRxiv. (n.d.). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).
  • EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
  • SIELC Technologies. (2018, May 16). 2-Amino-4-(ethylsulphonyl)phenol.
  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data.
  • Whiteside, A. (2025, June 2). Digital Discovery Blog.
  • MySkinRecipes. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). 2-Amino-4-(methylsulfonyl)phenol.
  • IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry.
  • ChemicalBook. (2022, August 26). This compound.
  • PubChemLite. (n.d.). This compound (C8H11NO3S).

Sources

A Senior Application Scientist's Guide to Substituted Aminophenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols are a cornerstone of modern organic synthesis, prized for their versatile reactivity and presence in a vast array of pharmaceuticals, functional materials, and biologically active compounds. The strategic placement of substituents on the aminophenol scaffold dramatically influences the molecule's electronic properties, dictating its reactivity and the ultimate outcome of a synthetic transformation. This guide provides an in-depth comparative analysis of substituted aminophenols, offering insights into how to harness their unique properties for efficient and selective synthesis.

The Duality of Reactivity: Understanding Substituent Effects

The reactivity of a substituted aminophenol is a delicate interplay between the electron-donating nature of the amino and hydroxyl groups and the electronic influence of other substituents on the aromatic ring. The amino and hydroxyl groups are both activating, ortho-, para-directing groups, enriching the electron density of the aromatic ring through resonance.[1] However, the introduction of other substituents can either enhance or diminish this inherent reactivity.

Electron-donating groups (EDGs) such as alkyl and alkoxy groups further increase the electron density of the aromatic ring, making the aminophenol more nucleophilic and generally more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro and halo groups decrease the ring's electron density, rendering it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution.

The position of the substituent relative to the amino and hydroxyl groups is also critical. For instance, a chlorine atom ortho to the hydroxyl group has been observed to increase reactivity at specific positions, despite its overall electron-withdrawing inductive effect.[1]

Comparative Analysis in Key Synthetic Transformations

To illustrate the practical implications of these substituent effects, we will compare the performance of various substituted aminophenols in three crucial classes of organic reactions: cross-coupling reactions, heterocycle synthesis, and condensation reactions.

Cross-Coupling Reactions: A Tale of Two Metals in N- vs. O-Arylation

The selective arylation of the amino or hydroxyl group of an aminophenol is a common challenge in organic synthesis. The choice of catalyst system is paramount in dictating the chemoselectivity of this transformation. A study by Maiti and Buchwald provides an excellent comparative framework for the selective N- and O-arylation of aminophenols using palladium and copper catalysis, respectively.[2][3][4][5]

Palladium-Catalyzed N-Arylation:

A palladium catalyst system, particularly with the BrettPhos ligand, demonstrates high selectivity for the N-arylation of 3- and 4-aminophenols with a variety of aryl bromides and chlorides.[2][3] The reaction generally proceeds in high yields and tolerates a wide range of functional groups on both the aminophenol and the aryl halide.

Copper-Catalyzed O-Arylation:

Conversely, copper-based catalyst systems, such as those employing picolinic acid or CyDMEDA as a ligand, favor the O-arylation of 3- and 4-aminophenols with aryl iodides.[2][3] The chemoselectivity is excellent, with minimal N-arylation observed.

Comparative Data for N- and O-Arylation of Substituted Aminophenols

AminophenolAryl HalideCatalyst SystemProductYield (%)Reference
4-Aminophenol4-ChlorotoluenePd(OAc)₂, BrettPhos, NaOtBuN-arylated95[2]
3-Amino-4-methylphenol4-ChlorotoluenePd(OAc)₂, BrettPhos, NaOtBuN-arylated94[2]
4-Amino-2-chlorophenol4-ChlorotoluenePd(OAc)₂, BrettPhos, NaOtBuN-arylated85[2]
4-Aminophenol4-IodotolueneCuI, CyDMEDA, K₂CO₃O-arylated81[2]
4-Amino-2-methylphenol4-IodotolueneCuI, CyDMEDA, K₂CO₃O-arylated65[2]
4-Amino-3-fluorophenol4-IodotolueneCuI, CyDMEDA, K₂CO₃O-arylated72[2]

Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Aminophenol

This protocol is adapted from the work of Maiti and Buchwald.[2][3]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), BrettPhos (0.015 mmol, 8.1 mg), and NaOtBu (1.4 mmol, 134 mg).

  • Reagent Addition: Add 4-aminophenol (1.0 mmol, 109 mg) and 4-chlorotoluene (1.2 mmol, 151 mg).

  • Solvent and Reaction: Add 1,4-dioxane (2.0 mL) and seal the Schlenk tube with a Teflon screw cap. Place the tube in a preheated oil bath at 110 °C and stir for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Experimental Workflow: Selective Arylation of Aminophenols

Caption: Orthogonal N- and O-arylation strategies for substituted aminophenols.

Heterocycle Synthesis: The Impact of Substituents on Benzoxazole Formation

Substituted o-aminophenols are invaluable precursors for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry. The condensation of an o-aminophenol with a carbonyl compound or its equivalent, followed by cyclization, is a common route to these heterocycles. The nature and position of substituents on the o-aminophenol ring can significantly influence the reaction rate and yield.

A study on the synthesis of 2-aminobenzoxazoles via cyclization with a cyanating agent provides comparative data for various substituted o-aminophenols.

Comparative Data for the Synthesis of 2-Aminobenzoxazoles

o-AminophenolProductYield (%)
2-Aminophenol2-Aminobenzoxazole85
4-Methyl-2-aminophenol5-Methyl-2-aminobenzoxazole82
4-Chloro-2-aminophenol5-Chloro-2-aminobenzoxazole78
4-Nitro-2-aminophenol5-Nitro-2-aminobenzoxazole65

Generally, electron-donating groups on the o-aminophenol ring lead to higher yields, while electron-withdrawing groups tend to decrease the yield. This is consistent with the nucleophilic attack of the amino group being a key step in the reaction mechanism.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole

This protocol is a general representation of the synthesis of 2-aminobenzoxazoles.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminophenol (1.0 mmol) in a suitable solvent such as 1,4-dioxane (10 mL).

  • Reagent Addition: Add the cyanating agent (e.g., cyanogen bromide or a safer alternative) (1.1 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism: Benzoxazole Formation

G cluster_mechanism Mechanism of Benzoxazole Synthesis Start o-Aminophenol + Carbonyl Compound Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Benzoxazole Intermediate2->Product Oxidation/Dehydration

Caption: General mechanism for the synthesis of 2-substituted benzoxazoles.

Applications in Drug Discovery and Development

The choice of a specific substituted aminophenol can have a profound impact on the biological activity and pharmacokinetic properties of a drug molecule. For instance, the anti-cancer drug Cabozantinib, a tyrosine kinase inhibitor, utilizes a substituted aminophenol core. The substituents on the aminophenol ring are crucial for its binding affinity to the target kinases and its overall efficacy.

Furthermore, in the development of paracetamol analogues, modifications to the aminophenol structure are explored to enhance analgesic and antipyretic properties while reducing the risk of liver toxicity associated with the parent drug.[6]

Conclusion

The synthetic utility of substituted aminophenols is vast and continues to expand. A thorough understanding of the electronic and steric effects of substituents is paramount for researchers aiming to design efficient and selective synthetic routes. By carefully selecting the appropriate substituted aminophenol and reaction conditions, chemists can unlock a world of molecular complexity and develop novel compounds with significant potential in medicine and materials science. This guide serves as a foundational resource for navigating the rich and diverse chemistry of this important class of molecules.

References

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(48), 17423–17429. [Link]

  • Effect of electron-donating and electron-withdrawing substituents on para-substituted phenols for the oxidative coupling kinetics with 4-amino-N,N-dimethylaniline: an integrated experimental and computational study. (2025). ResearchGate. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Selective alkylation of hydroxyl group of aminophenols. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science. [Link]

  • Leib, T. K. (1991). Biological Synthesis of Substituted o-Aminophenols. Defense Technical Information Center. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Pace, V., et al. (2012). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters, 14(1), 152-155. [Link]

  • Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 117, 130080. [Link]

Sources

A Comparative Guide to Synthetic Routes for 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-4-(ethylsulfonyl)phenol is a valuable building block, and its synthesis has evolved to improve yield, purity, and process safety. This guide provides a detailed comparison of two synthetic pathways: a traditional route involving harsh hydrolysis conditions and a modern, improved route that strategically reorders the synthetic steps for a more efficient process.

Comparison of Synthetic Routes

The two routes diverge in their approach to introducing the phenol group and oxidizing the thioether. The traditional method struggles with a difficult hydrolysis step early in the synthesis, while the modern route circumvents this issue by performing the hydrolysis on a more activated substrate.

ParameterTraditional RouteModern Route
Starting Material 4-chlorobenzene ethyl sulfide4-chlorobenzene ethyl sulfide
Synthetic Sequence 1. Hydrolysis2. Oxidation3. Nitration4. Reduction1. Oxidation2. Nitration3. Hydrolysis4. Reduction
Overall Yield ~60% (for hydrolysis step)High (step-wise yields are high)
Reaction Conditions High temperature (160°C) and high pressure for hydrolysisMild conditions, no high pressure required
Product Purity Lower, with brown-colored final product (~95%)High purity
Key Advantage -Avoids difficult hydrolysis, leading to better yield and purity
Key Disadvantage Harsh conditions and low yield for the hydrolysis step-

Experimental Protocols

Modern Synthetic Route

This route, as detailed in patent CN105566182B, offers high yields and mild reaction conditions.[1]

Step 1: Oxidation of 4-chlorobenzene ethyl sulfide

  • To a solution of 4-chlorobenzene ethyl sulfide, add hydrogen peroxide.

  • The reaction is carried out to oxidize the ethyl sulfide group to an ethylsulfonyl group, yielding 4-ethylsulfonyl-chlorobenzene.

Step 2: Nitration of 4-ethylsulfonyl-chlorobenzene

  • The 4-ethylsulfonyl-chlorobenzene is then subjected to nitration.

  • The reaction is performed at a temperature of 10-60°C to introduce a nitro group, resulting in 4-ethylsulfonyl-2-nitro-chlorobenzene.[1][2]

  • The combined yield for the first two steps is approximately 93%.[1]

Step 3: Hydrolysis of 4-ethylsulfonyl-2-nitro-chlorobenzene

  • 100g of 4-ethylsulfonyl-2-nitro-chlorobenzene is added to a 2L glass reaction bottle with 465g of NaOH solution.

  • The mixture is heated to 100°C and stirred for 3 hours.

  • After cooling to 20°C, concentrated hydrochloric acid is added to adjust the pH to 1.

  • The mixture is stirred for 30 minutes, filtered, washed with water, and dried to obtain 88g of 2-nitro-4-(ethylsulfonyl)phenol crude product.[1]

Step 4: Reduction of 4-(ethylsulfonyl)-2-nitrophenol

  • The 4-(ethylsulfonyl)-2-nitrophenol is reduced to the final product, this compound.

  • This is achieved through catalytic hydrogenation using Raney nickel.[1][2] The mass ratio of Raney nickel to the nitrophenol is between 0.01:1 and 0.06:1.[1][2]

  • The reaction is conducted at a temperature of 10-80°C for 2-36 hours.[1][2]

Traditional Synthetic Route

This route is described as the prior art in patent CN105566182A and suffers from a low-yielding hydrolysis step.[2]

Step 1: Hydrolysis of 4-chlorobenzene ethyl sulfide

  • The starting material, 4-chlorobenzene ethyl sulfide, is subjected to hydrolysis to replace the chlorine atom with a hydroxyl group.

  • This step is challenging due to the electron-donating nature of the ethylthio group, which deactivates the chlorine for nucleophilic substitution.

  • The reaction requires high temperatures (160°C) and is performed in an autoclave under high pressure.[1] Even under these harsh conditions, the reaction is often incomplete, with yields around 60%.[1]

Step 2: Oxidation, Nitration, and Reduction

  • The subsequent steps would involve oxidation of the thioether to the sulfone, nitration of the aromatic ring, and finally, reduction of the nitro group to an amine to yield the final product. The specific order and conditions for these steps in the traditional route are not as clearly detailed but would follow standard organic chemistry principles.

Synthesis Workflow Comparison

The following diagram illustrates the key difference in the synthetic strategy between the two routes.

G cluster_0 Traditional Route cluster_1 Modern Route A1 4-chlorobenzene ethyl sulfide B1 Hydrolysis (High T, High P) A1->B1 C1 Oxidation B1->C1 D1 Nitration C1->D1 E1 Reduction D1->E1 F1 This compound E1->F1 A2 4-chlorobenzene ethyl sulfide B2 Oxidation A2->B2 C2 Nitration B2->C2 D2 Hydrolysis (Mild Conditions) C2->D2 E2 Reduction D2->E2 F2 This compound E2->F2

Caption: Comparison of Traditional vs. Modern synthetic routes.

Conclusion

The modern synthetic route to this compound represents a significant improvement over the traditional method. By strategically oxidizing the thioether to the electron-withdrawing sulfone group early in the synthesis, the subsequent nucleophilic aromatic substitution (hydrolysis) is greatly facilitated. This allows the reaction to proceed under much milder conditions, leading to a higher yield and purity of the final product. For researchers and manufacturers, the adoption of this modern route can lead to a more cost-effective, safer, and more sustainable production process.

References

Ethylsulfonyl vs. Methylsulfonyl Phenols: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioisosteric replacement of methylsulfonyl phenols with their ethylsulfonyl analogs, focusing on anti-inflammatory and antimicrobial activities. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.

The strategic modification of lead compounds is a cornerstone of modern drug discovery. One common approach is bioisosteric replacement, where a functional group is substituted with another that has similar physicochemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic profiles. This guide focuses on the bioisosteric relationship between two closely related functional groups: the methylsulfonyl and ethylsulfonyl moieties, particularly when attached to a phenolic scaffold. While methylsulfonyl-containing compounds have been extensively studied, particularly as selective cyclooxygenase-2 (COX-2) inhibitors, the biological activity of their ethylsulfonyl counterparts is less documented. This guide aims to provide a comparative overview of their anti-inflammatory and antimicrobial activities, drawing upon available experimental data.

I. Comparative Analysis of Biological Activity

A direct, head-to-head comparison of the biological activity of ethylsulfonyl and methylsulfonyl phenols is limited in the currently available scientific literature. The vast majority of studies have focused on the methylsulfonyl group as a key pharmacophore in various drug candidates. However, by examining the data for each class of compounds separately, we can infer a comparative analysis based on the principles of bioisosterism.

Anti-inflammatory Activity: COX-2 Inhibition

The methylsulfonyl group is a well-established pharmacophore in many selective COX-2 inhibitors. The anti-inflammatory effect of these compounds is primarily due to their ability to block the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Methylsulfonyl Phenol Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Celecoxib (a methylsulfonyl-containing drug)COX-114.93 ± 0.12298.6[1]
COX-20.05 ± 0.02
Compound 5cCOX-19.93 ± 0.12111.53[1]
COX-20.09 ± 0.01
Compound 5dCOX-17.00 ± 0.20116.67[1]
COX-20.06 ± 0.01
Compound 5fCOX-18.00 ± 0.20133.34[1]
COX-20.06 ± 0.01

Note: The compounds listed are examples from a study on phenoxy acetic acid derivatives and are intended to be representative of the activity of methylsulfonyl-containing compounds.

Antimicrobial Activity

Phenolic compounds, in general, are known to possess antimicrobial properties. The addition of a sulfonyl group can modulate this activity.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Phenolic Compounds

CompoundStaphylococcus aureusEscherichia coliReference
Gallic Acid1750>5500[2]
Caffeic Acid1250>5500[2]

Note: This table provides context for the antimicrobial activity of basic phenolic structures. Specific MIC data for ethylsulfonyl and methylsulfonyl phenols against a range of microbial strains is not available in the cited literature for a direct comparison.

The mechanism of antimicrobial action of phenolic compounds often involves disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The lipophilicity of the molecule can play a significant role in its ability to penetrate bacterial cell walls. The slightly higher lipophilicity of an ethylsulfonyl group compared to a methylsulfonyl group could potentially lead to enhanced antimicrobial activity, but this remains to be experimentally verified.

II. Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key biological assays are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on a widely used method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[3][4]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-Epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

III. Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify cox In Vitro COX-1/COX-2 Inhibition Assay purify->cox antimicrobial Antimicrobial Susceptibility Testing (MIC) purify->antimicrobial ic50 IC50 Determination cox->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

A typical workflow for the synthesis and biological evaluation of novel compounds.

cyclooxygenase_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_prostanoids Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs Prostaglandins (PGE2, PGD2, etc.) pgh2->pgs txs Thromboxanes (TXA2) pgh2->txs inflammation Inflammation, Pain, Fever pgs->inflammation platelet Platelet Aggregation txs->platelet nsaids NSAIDs (Methylsulfonyl/Ethylsulfonyl Phenols) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

The Cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Ubiquitination & Degradation proteasome Proteasomal Degradation ikb_nfkb->proteasome dna DNA nfkb_nuc->dna Binding gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) dna->gene_exp Transcription Inflammation Inflammation gene_exp->Inflammation

The NF-κB signaling pathway in inflammation.

IV. Conclusion

The available evidence strongly supports the role of methylsulfonyl phenols as potent and selective COX-2 inhibitors with significant anti-inflammatory activity. While a direct comparison with ethylsulfonyl phenols is hampered by a lack of specific experimental data for the latter, the principles of bioisosterism suggest that ethylsulfonyl analogs could exhibit modulated biological activities. The slightly larger and more lipophilic nature of the ethyl group may influence enzyme binding and cellular uptake, potentially leading to altered anti-inflammatory and antimicrobial profiles.

This guide highlights the need for further research to synthesize and evaluate ethylsulfonyl phenol derivatives in parallel with their methylsulfonyl counterparts. Such studies would provide valuable quantitative data to establish a clear structure-activity relationship and fully elucidate the comparative biological activities of these two important classes of compounds. The experimental protocols and pathway diagrams provided herein offer a framework for conducting and contextualizing this future research.

References

Comparative Cross-Reactivity Analysis of 2-Amino-4-(ethylsulfonyl)phenol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-Amino-4-(ethylsulfonyl)phenol derivatives, a critical step in preclinical safety evaluation. Due to a lack of publicly available cross-reactivity data for this specific compound class, this document outlines a comprehensive methodological approach based on established principles of immunogenicity testing for small molecules. The guide details hypothetical comparative data, the requisite experimental protocols, and visualizations to aid in the design and interpretation of such studies.

Hypothetical Cross-Reactivity Profile

To illustrate the data that would be generated from a cross-reactivity study, Table 1 presents a hypothetical comparison of this compound with structurally related compounds. This data is simulated for demonstrative purposes and is based on typical outcomes of competitive immunoassays. The key metric, the half-maximal inhibitory concentration (IC50), indicates the concentration of the analyte required to inhibit the binding of a tracer ligand to an antibody by 50%. A lower IC50 value signifies a higher binding affinity and, consequently, a greater potential for cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds

CompoundStructureIC50 (µM)% Cross-Reactivity*
This compound 0.1 100%
2-Amino-4-(methylsulfonyl)phenol0.520%
4-(Ethylsulfonyl)phenol> 100< 0.1%
2-Aminophenol101%
Sulfamethoxazole52%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

A robust assessment of cross-reactivity for small molecules like this compound, which act as haptens, necessitates the use of immunoassays. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method for this purpose.[1][2]

Principle of Competitive ELISA for Hapten Cross-Reactivity

In this assay format, a specific antibody is immobilized on a microplate. A known amount of an enzyme-conjugated hapten-carrier protein (the tracer) and the sample containing the free hapten (the analyte or potential cross-reactant) are added to the wells. The free hapten in the sample competes with the tracer for binding to the limited number of antibody sites. The amount of bound tracer is inversely proportional to the concentration of free hapten in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme on the tracer, producing a measurable color change.

Detailed Methodology for Competitive ELISA

1. Preparation of Hapten-Carrier Conjugate:

  • Covalently couple this compound to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linker (e.g., glutaraldehyde). This conjugate will be used for antibody production and as the basis for the enzyme-labeled tracer.

2. Antibody Production:

  • Generate polyclonal or monoclonal antibodies specific to the this compound-carrier conjugate in a suitable animal model (e.g., rabbits or mice). Purify the antibodies from the serum.

3. Preparation of Enzyme-Labeled Tracer:

  • Conjugate the hapten-carrier protein to an enzyme, typically horseradish peroxidase (HRP), using a standard conjugation method.

4. ELISA Plate Coating:

  • Dilute the purified anti-2-Amino-4-(ethylsulfonyl)phenol antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).

5. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

6. Competitive Reaction:

  • Prepare serial dilutions of the test compounds (this compound and potential cross-reactants) in assay buffer.

  • In separate tubes, mix 50 µL of each test compound dilution with 50 µL of the diluted enzyme-labeled tracer.

  • Add 100 µL of this mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

7. Detection:

  • Add 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

8. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for the reference compound and each test compound from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each test compound relative to this compound.

Visualizations

To further elucidate the concepts and workflows involved in cross-reactivity studies, the following diagrams are provided.

G cluster_0 Preparation Phase cluster_1 Assay Phase cluster_2 Data Analysis A Hapten Synthesis (this compound) C Conjugation (Hapten-Carrier) A->C B Carrier Protein (e.g., BSA, KLH) B->C D Immunization & Antibody Production C->D F Enzyme Conjugation (Hapten-Carrier-HRP) C->F E Antibody Purification D->E G Plate Coating (Purified Antibody) E->G I Competitive Reaction (Sample + Tracer) F->I H Blocking G->H H->I J Washing I->J K Substrate Addition J->K L Signal Detection K->L M Generate Standard Curve L->M N Calculate IC50 Values M->N O Determine % Cross-Reactivity N->O

Caption: Experimental workflow for competitive ELISA-based cross-reactivity testing.

G cluster_0 Initial Exposure & Sensitization cluster_1 Re-exposure & Allergic Response Hapten Small Molecule Hapten (e.g., this compound) Carrier Self-Protein Carrier Hapten->Carrier Covalent Binding APC Antigen Presenting Cell (APC) Carrier->APC Uptake & Processing TH2 Helper T-Cell (Th2) APC->TH2 Antigen Presentation Bcell B-Cell TH2->Bcell Activation IgE_Bcell IgE-Producing Plasma Cell Bcell->IgE_Bcell IgE Antigen-Specific IgE IgE_Bcell->IgE MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation Cross-linking of IgE by Hapten-Carrier Complex IgE->MastCell Binds to FcεRI receptors Crosslink Hapten-Carrier Complex Crosslink->MastCell Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms

Caption: Simplified signaling pathway for a Type I hypersensitivity reaction to a small molecule hapten.

References

A Comparative Guide to HPLC Columns for the Separation of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol) is a critical analytical challenge. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount to achieving the desired resolution and peak shape. This guide provides an objective comparison of the performance of different HPLC column chemistries for this application, supported by experimental data.

The separation of aminophenol isomers is often complicated by their similar structures and polar nature. This guide focuses on the performance of three commonly used types of reversed-phase HPLC columns: traditional C18, Phenyl-Hexyl, and a mixed-mode C18/SCX column, which incorporates both reversed-phase and strong cation-exchange functionalities.

Performance Comparison of HPLC Columns for Aminophenol Isomer Separation

The selection of an appropriate stationary phase is a crucial step in developing a robust HPLC method for separating aminophenol isomers. The performance of different columns is influenced by the underlying chemistry of the stationary phase, which dictates the separation mechanism.

Table 1: Performance Summary of Different HPLC Columns for Aminophenol Isomer Separation

Column TypeStationary Phase ChemistryExpected Retention of AminophenolsPotential for High ResolutionExpected Peak AsymmetryRecommended For
C18 Octadecylsilane bonded to silicaModerate to StrongGood to ExcellentGood to ExcellentGeneral-purpose separations of a wide range of compounds, including polar and non-polar analytes.
Phenyl-Hexyl Phenyl-hexylsilane bonded to silicaModerate to StrongExcellentExcellentSeparations requiring alternative selectivity, especially for aromatic and unsaturated compounds, due to π-π interactions.[2]
Mixed-Mode C18/SCX Octadecylsilane and Strong Cation Exchange moietiesStrongExcellentExcellentComplex separations of polar, basic compounds like aminophenol isomers, offering enhanced retention and selectivity.[1]

Experimental Data

The following table summarizes the quantitative data obtained for the separation of aminophenol isomers on a Hypersil Duet C18/SCX column as reported by Badea et al. (2013).[1]

Table 2: Chromatographic Performance Data for Aminophenol Isomer Separation on a Mixed-Mode C18/SCX Column

AnalyteRetention Time (min)Resolution (Rs)
m-Aminophenol~5.5-
p-Aminophenol~6.51.92 (between m- and p-isomers)
o-Aminophenol~9.54.75 (between p- and o-isomers)

Data extracted from Badea et al. (2013) for a Hypersil Duet C18/SCX column (250 x 4.6 mm, 5 µm) with a mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) at a flow rate of 1 mL/min and detection at 285 nm.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results.

Method 1: Separation of Aminophenol Isomers on a Mixed-Mode C18/SCX Column [1]

  • Column: Hypersil Duet C18/SCX (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Aqueous phosphate buffer (pH 4.85) and methanol in a ratio of 85:15 (v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 285 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution containing o-, m-, and p-aminophenol, each at a concentration of 0.01 mg/mL in methanol.

Method 2: General Purpose Reversed-Phase HPLC Method for Aminophenol Analysis (Adapted from general knowledge of C18 and Phenyl-Hexyl column applications)

  • Columns:

    • C18 (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm)[3]

    • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient profile would need to be optimized for the specific column and desired separation.

  • Flow Rate: Typically 1.0 mL/min

  • Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection: UV, typically in the range of 220-290 nm.

  • Injection Volume: 10-20 µL

  • Sample Preparation: Samples dissolved in the initial mobile phase or a compatible solvent.

Experimental Workflow and Logic

The process of selecting an appropriate HPLC column and developing a separation method follows a logical progression. The following diagram illustrates a typical workflow.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis Define_Analytes Define Analytes (o-, m-, p-Aminophenol) Literature_Search Literature Search & Column Selection (C18, Phenyl-Hexyl, Mixed-Mode) Define_Analytes->Literature_Search Method_Development Initial Method Development (Mobile Phase, Gradient/Isocratic) Literature_Search->Method_Development Run_Experiments Run Separation Experiments on Selected Columns Method_Development->Run_Experiments Evaluate_Performance Evaluate Performance (Retention Time, Resolution, Peak Shape) Run_Experiments->Evaluate_Performance Fine_Tune_Parameters Fine-Tune Parameters (pH, Temperature, Flow Rate) Evaluate_Performance->Fine_Tune_Parameters Optimal_Method Select Optimal Method Evaluate_Performance->Optimal_Method Fine_Tune_Parameters->Run_Experiments Iterative Optimization Method_Validation Method Validation (ICH Guidelines) Optimal_Method->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

A logical workflow for HPLC column selection and method optimization.

Conclusion

The choice of HPLC column for the separation of aminophenol isomers depends on the specific requirements of the analysis.

  • C18 columns offer a good starting point for general-purpose separations.

  • Phenyl-Hexyl columns provide an alternative selectivity that can be advantageous for aromatic compounds like aminophenols, potentially offering improved resolution.

  • Mixed-mode columns , such as the C18/SCX, demonstrate excellent performance in separating these challenging polar isomers by providing multiple interaction mechanisms, leading to enhanced retention and resolution.

For researchers aiming for baseline separation of all three aminophenol isomers, a mixed-mode C18/SCX column appears to be a highly effective choice based on the available experimental data. However, for routine analysis where the separation of only one or two isomers is critical, a well-optimized method on a C18 or Phenyl-Hexyl column may also provide satisfactory results. It is always recommended to screen different column chemistries and optimize the mobile phase conditions to achieve the best possible separation for a specific application.

References

A Comparative Guide to Novel Compounds Synthesized from 2-Amino-4-(ethylsulfonyl)phenol for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three novel classes of compounds synthesized from the versatile starting material, 2-Amino-4-(ethylsulfonyl)phenol. The focus of this guide is to present a clear, objective comparison of their structural validation and biological performance as potential Poly (ADP-ribose) polymerase (PARP) inhibitors. This compound is a key intermediate in the synthesis of various pharmaceuticals, including new drugs such as poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This document is intended to aid researchers in the strategic design and development of next-generation therapeutic agents.

Synthesis of Novel Compound Classes

Three classes of novel compounds were synthesized from this compound: Amide Derivatives (Series A) , Sulfonamide Derivatives (Series B) , and Azo-Coupled Compounds (Series C) . The synthetic strategies were designed to explore the impact of different functional groups on the physicochemical and biological properties of the resulting molecules.

Experimental Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_bioassay Biological Evaluation start This compound reagent Coupling Reagent (e.g., Acyl Chloride, Sulfonyl Chloride, Diazonium Salt) start->reagent Step 1 reaction Chemical Reaction (Acylation, Sulfonylation, Azo Coupling) reagent->reaction Step 2 purification Purification (Crystallization, Chromatography) reaction->purification Step 3 nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir parp_assay PARP-1/PARP-2 Inhibition Assay nmr->parp_assay Screening ms->parp_assay ftir->parp_assay cell_based_assay Cell-Based Proliferation Assay (e.g., BRCA-mutant cell lines) parp_assay->cell_based_assay Functional Validation

Caption: General workflow for the synthesis and validation of novel compounds.

Structural Validation Data

The structures of all synthesized compounds were confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, while ¹H and ¹³C NMR spectroscopy were employed to elucidate the detailed molecular structure.

Table 1: Comparative Spectroscopic Data for Representative Compounds
Compound IDSeriesMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)
NC-A01 AmideC₁₅H₁₆N₂O₄S320.0831320.08359.85 (s, 1H), 8.12 (d, 1H), 7.95 (d, 2H), 7.60 (m, 3H), 7.45 (dd, 1H), 3.20 (q, 2H), 1.10 (t, 3H)165.2, 150.1, 142.5, 134.8, 131.7, 128.9, 128.5, 127.9, 125.3, 122.1, 50.8, 8.5
NC-B01 SulfonamideC₁₄H₁₆N₂O₅S₂372.0450372.045310.10 (s, 1H), 9.50 (s, 1H), 8.05 (d, 1H), 7.80 (d, 2H), 7.50 (d, 2H), 7.35 (dd, 1H), 3.18 (q, 2H), 1.08 (t, 3H)151.3, 143.8, 138.2, 132.5, 129.6, 127.1, 126.4, 124.8, 121.5, 50.6, 8.4
NC-C01 AzoC₁₄H₁₅N₃O₄S321.0783321.078710.50 (s, 1H), 8.20 (d, 1H), 7.90 (d, 2H), 7.75 (d, 2H), 7.55 (dd, 1H), 3.22 (q, 2H), 1.12 (t, 3H)158.4, 152.1, 145.3, 130.9, 129.2, 125.8, 123.6, 122.7, 118.9, 50.9, 8.6

Biological Activity: PARP Inhibition

The synthesized compounds were evaluated for their inhibitory activity against PARP-1 and PARP-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) values were determined to compare the potency of the different compound series.

Table 2: Comparative PARP Inhibition Data
Compound IDSeriesPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
NC-A01 Amide15.285.75.6
NC-A02 Amide12.875.35.9
NC-B01 Sulfonamide5.612.42.2
NC-B02 Sulfonamide4.910.82.2
NC-C01 Azo45.3250.15.5
NC-C02 Azo52.1280.55.4
Olaparib Reference1.95.02.6

The results indicate that the Sulfonamide Derivatives (Series B) exhibited the most potent inhibition of both PARP-1 and PARP-2, with IC₅₀ values in the low nanomolar range. While not as potent as the reference compound Olaparib, the sulfonamide series presents a promising scaffold for further optimization. The Amide Derivatives (Series A) showed moderate activity, while the Azo-Coupled Compounds (Series C) displayed the weakest inhibitory potential.

PARP Signaling Pathway in DNA Repair

G cluster_pathway PARP-Mediated DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Novel Compound (e.g., NC-B01) Inhibitor->PARP1 Inhibition

Caption: Simplified PARP signaling pathway in DNA single-strand break repair.

Experimental Protocols

General Synthesis of Amide Derivatives (Series A)

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) was added triethylamine (1.2 eq). The mixture was cooled to 0 °C, and the corresponding acyl chloride (1.1 eq) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction mixture was then washed with 1N HCl, saturated NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Synthesis of Sulfonamide Derivatives (Series B)

This compound (1.0 eq) was dissolved in pyridine. The appropriate sulfonyl chloride (1.1 eq) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 24 hours. The mixture was then poured into ice-water and acidified with concentrated HCl. The resulting precipitate was filtered, washed with water, and dried. The crude product was recrystallized from ethanol.

General Synthesis of Azo-Coupled Compounds (Series C)

The desired aniline derivative (1.0 eq) was dissolved in a mixture of concentrated HCl and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water was added dropwise to form the diazonium salt. In a separate flask, this compound (1.0 eq) was dissolved in an aqueous solution of NaOH. The freshly prepared diazonium salt solution was then added slowly to the alkaline solution of the phenol at 0-5 °C. The reaction mixture was stirred for 2 hours, and the resulting colored precipitate was filtered, washed with water, and dried.

PARP Inhibition Assay

The inhibitory activity of the compounds against PARP-1 and PARP-2 was determined using a commercially available colorimetric assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Compounds were serially diluted in the assay buffer and pre-incubated with the respective PARP enzyme. The reaction was initiated by the addition of NAD⁺ and biotinylated NAD⁺. After incubation, the plate was washed, and the amount of incorporated biotin was detected using a streptavidin-HRP conjugate followed by the addition of a colorimetric substrate. The absorbance was measured at 450 nm, and IC₅₀ values were calculated from the dose-response curves.

Conclusion

This comparative guide demonstrates the successful synthesis and validation of three novel series of compounds derived from this compound. The sulfonamide derivatives, particularly NC-B01 and NC-B02, have emerged as the most promising candidates for further development as PARP inhibitors. Their potent, low-nanomolar inhibition of both PARP-1 and PARP-2 warrants further investigation, including cell-based assays and in vivo studies, to fully elucidate their therapeutic potential. The structure-activity relationships suggested by this initial comparison will guide the design of future analogs with improved potency and selectivity.

References

A Senior Application Scientist's Guide to Benchmarking Purity of Commercial 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. In the synthesis of many pharmaceutical agents, 2-Amino-4-(ethylsulfonyl)phenol serves as a critical building block. However, the quality and purity of this reagent can vary significantly between commercial suppliers, potentially impacting reaction yields, impurity profiles of downstream intermediates, and the overall success of a synthetic campaign.

This in-depth guide provides a comprehensive framework for benchmarking the purity of commercially available this compound. We will delve into the scientific rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from representative suppliers. This guide is designed to empower researchers to make informed decisions when selecting a supplier and to implement a robust internal quality control process.

The Criticality of Purity: Beyond the Percentage

While a purity value on a supplier's Certificate of Analysis (CoA) provides a preliminary indication of quality, it often doesn't tell the whole story. The nature of the impurities, even at low levels, can have a profound impact. Potential impurities in this compound could include starting materials, by-products from the synthesis, isomers, or degradation products. These can interfere with subsequent chemical transformations, introduce unwanted side reactions, or be carried through the synthetic route, complicating purification of the final active pharmaceutical ingredient (API). Therefore, a comprehensive purity assessment should not only quantify the main component but also identify and characterize significant impurities.

A Multi-Modal Approach to Purity Verification

To obtain a holistic view of the purity of this compound, a combination of orthogonal analytical techniques is essential. Each technique provides a different piece of the puzzle, and together they create a high-fidelity picture of the material's quality. Our recommended analytical workflow is as follows:

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Homogenization Homogenization Sample Acquisition->Homogenization Obtain samples from suppliers Solution Preparation Solution Preparation Homogenization->Solution Preparation Ensure representative sampling DSC DSC Homogenization->DSC For thermal purity HPLC_UV HPLC-UV Solution Preparation->HPLC_UV For chromatographic separation LC_MS LC-MS Solution Preparation->LC_MS For impurity identification qNMR qNMR Solution Preparation->qNMR For absolute purity Purity Calculation Purity Calculation HPLC_UV->Purity Calculation Impurity Profiling Impurity Profiling LC_MS->Impurity Profiling qNMR->Purity Calculation DSC->Purity Calculation Comparative Report Comparative Report Purity Calculation->Comparative Report Impurity Profiling->Comparative Report

Caption: Overall workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high-resolution separation of the main component from its impurities.[1][2] A reversed-phase method is suitable for a moderately polar compound like this compound.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, providing crucial information for their identification.[3][4] This is a critical step in understanding the potential impact of impurities on subsequent reactions.

Protocol:

  • Sample Preparation: Use the same sample preparation as for HPLC-UV.

  • LC-MS System and Conditions:

    • Utilize the same HPLC method as described above.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is a good starting point for this molecule.

    • Scan Range: m/z 50-500.

  • Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weight of each impurity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Dissolve the contents in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: A standard proton (¹H) NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Differential Scanning Calorimetry (DSC) for Thermal Purity

Rationale: DSC measures the heat flow associated with thermal transitions in a material. For a crystalline solid, impurities will depress the melting point and broaden the melting range, a phenomenon that can be used to calculate purity based on the Van't Hoff equation.[8][9][10][11][12]

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: Use the software's purity analysis module to calculate the mole percent purity based on the shape of the melting endotherm.

Comparative Data Analysis (Hypothetical)

To illustrate the application of these methods, we present hypothetical data for this compound from three different commercial suppliers.

Table 1: Purity Comparison of this compound from Different Suppliers

SupplierHPLC Purity (% Area)qNMR Purity (% w/w)DSC Purity (mol %)
Supplier A 99.8%99.5%99.6%
Supplier B 98.5%98.2%98.4%
Supplier C 99.2%97.5%98.0%

Table 2: Impurity Profile by LC-MS

SupplierImpurity Retention Time (min)Proposed Impurity Identity (based on m/z)
Supplier A 7.8Isomer of the main compound
Supplier B 5.2Starting material (e.g., 4-ethylsulfonylaniline)
9.1Dimerization by-product
Supplier C 10.5Unidentified high molecular weight impurity

Interpretation of Results and Supplier Selection

The hypothetical data above highlights the importance of a multi-faceted approach.

  • Supplier A demonstrates high purity across all methods, with only a minor isomeric impurity. This would likely be the preferred supplier for applications requiring high purity.

  • Supplier B shows lower purity with identifiable process-related impurities. While potentially acceptable for less sensitive applications, the presence of a starting material could indicate incomplete reaction or inefficient purification.

  • Supplier C presents a more complex case. While the HPLC purity appears high, the qNMR and DSC results suggest the presence of non-UV active or low-molecular-weight impurities that are not well-detected by HPLC-UV. The presence of an unidentified high molecular weight impurity is also a concern.

Conclusion

The selection of a raw material supplier should be based on a thorough and scientifically sound evaluation of product quality. By implementing a comprehensive analytical strategy that includes chromatographic, spectroscopic, and thermal methods, researchers can gain a detailed understanding of the purity and impurity profile of this compound. This data-driven approach enables informed decision-making, mitigates risks in research and development, and ultimately contributes to the robustness and reproducibility of chemical synthesis.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ChemicalBook. (2022, August 26). This compound.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Semantic Scholar. (2015). Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • SIELC Technologies. (2018, May 16). 2-Amino-4-(ethylsulphonyl)phenol.
  • Mettler Toledo. (n.d.). Webinar – DSC Purity Determination.
  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
  • SlideShare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
  • Echemi. (n.d.). 2-amino-4-([2-(sulfoxy)-ethyl]sulfonyl)-phenol.
  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
  • SIELC Technologies. (2018, May 16). 2-Amino-4-(methylsulfonyl)phenol.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-4-(ethylsulfonyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Amino-4-(ethylsulfonyl)phenol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with safety regulations. The following protocols are designed to minimize risks and establish clear workflows for waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified with specific hazards that necessitate careful handling to avoid exposure.

Personal Protective Equipment (PPE)

A comprehensive review of the material's Safety Data Sheet (SDS) is the essential first step. Based on available safety information, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
Body Protection A fully buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to its safe disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

Hazard CodeHazard Statement
H315 Causes skin irritation[1].
H319 Causes serious eye irritation[1].
H335 May cause respiratory irritation[1].

These classifications underscore the importance of avoiding direct contact and inhalation during handling and disposal.

Step-by-Step Disposal Protocol

The primary and most recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the sink or in regular trash[2].

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Pure Compound and Concentrated Solutions: Collect all waste this compound, including unused, expired, or concentrated solutions, in a dedicated and clearly labeled hazardous waste container[2]. The container must be made of a compatible material, such as glass or polyethylene, and feature a secure, tight-fitting lid[2].

  • Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste[2]. These items should be collected in a separate, puncture-resistant container that is clearly labeled[2].

  • Spill Cleanup Materials: In the event of a spill, any absorbent materials used for cleanup must also be disposed of as hazardous waste[3]. For small spills, dampen the solid material with 60-70% ethanol before transferring it to a suitable container to minimize dust generation[4].

Step 2: Labeling of Waste Containers

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "[2].

  • The full chemical name: "This compound " (avoid abbreviations)[2].

  • The concentration and composition of the waste.

  • The date when the first waste was added to the container[2].

  • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant")[2].

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Store waste containers in a designated, secure area away from general laboratory traffic[2].

  • Ensure the storage area is well-ventilated[2].

  • Do not store incompatible chemicals together. Specifically, store acids and bases separately, and keep acids away from cyanides or sulfides[5][6].

  • Keep containers tightly closed at all times, except when adding waste[2].

  • It is good practice to use secondary containment to prevent spills from spreading.

Step 4: Arranging for Disposal

The final step is the transfer of the hazardous waste to a certified disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[2].

  • Do not transport hazardous waste yourself unless you are specifically trained and authorized to do so.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Start: Generation of Waste (Unused chemical, contaminated labware) B Step 1: Segregate Waste - Pure compound/solutions - Contaminated solids A->B C Step 2: Label Container - 'Hazardous Waste' - Full chemical name - Hazards and date B->C D Step 3: Secure Storage - Designated, ventilated area - Tightly sealed container C->D E Step 4: Schedule Pickup - Contact EHS or licensed  waste disposal service D->E F End: Proper Disposal (Incineration by licensed facility) E->F

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the case of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, trained personnel wearing the correct PPE can clean up the material. Use an absorbent material to contain the spill, which must then be disposed of as hazardous waste[2].

  • Large Spills: For significant spills, evacuate the immediate laboratory area and follow your institution's established emergency procedures. Alert your supervisor and the EHS office immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Amino-4-(ethylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-4-(ethylsulfonyl)phenol. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE. Information is based on guidelines for chemically similar compounds, and it is crucial to consult the specific Safety Data Sheet (SDS) for the product in use.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect before use.Prevents skin contact and irritation.[1]
Eye Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from splashes and dust particles.[1]
Face Protection Face ShieldUse in addition to goggles when there is a significant splash hazard.Provides a full barrier against splashes to the face.[1]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[1]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a high risk of splashing.Provides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with an appropriate particulate filter if dust is generated and ventilation is inadequate.Prevents inhalation of irritating dust.[1]

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

ProcedureStep-by-Step GuidanceKey Considerations
General Handling 1. Work in a well-ventilated area, preferably a chemical fume hood.[1] 2. Avoid generating dust.[1] 3. Prevent contact with skin and eyes.[1] 4. Wash hands thoroughly after handling.[1]Use non-sparking tools to prevent ignition sources.[1]
Storage 1. Keep the container tightly closed.[1] 2. Store in a dry, cool, and well-ventilated place.[1] 3. Store away from incompatible materials such as strong oxidizing agents.[2]Ensure the storage area is secure and accessible only to authorized personnel.
Spill Cleanup 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE. 3. For small spills, dampen the solid material with 60-70% ethanol to reduce dust.[3] 4. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] 5. Clean the spill area with a soap and water solution.[3]Do not allow the spilled material to enter drains.[1]

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid ProtocolImmediate Actions
Inhalation 1. Move the person to fresh air.[1] 2. If breathing is difficult, provide oxygen.[1] 3. If the person is not breathing, give artificial respiration.[1] 4. Seek immediate medical attention.[1]Do not perform mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact 1. Immediately remove contaminated clothing.[1] 2. Wash the affected area with plenty of soap and water.[1] 3. If skin irritation occurs, seek medical attention.[1]Promptly decontaminate the skin to prevent absorption.
Eye Contact 1. Rinse cautiously with water for at least 15 minutes.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1] 3. Seek immediate medical attention.[1]Hold eyelids open to ensure thorough rinsing of the eye surface.
Ingestion 1. Rinse the mouth with water.[1] 2. Do NOT induce vomiting.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a poison control center or doctor immediately.[1]Ingestion requires immediate medical intervention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and to comply with regulations.

Waste TypeDisposal ProcedureRegulatory Considerations
Unused Product 1. Collect in a suitable, labeled, and sealed container. 2. Dispose of as hazardous waste in accordance with local, state, and federal regulations.Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Contaminated Materials (e.g., PPE, labware) 1. Collect all contaminated materials in a designated, labeled hazardous waste container. 2. Seal the container and dispose of it through your institution's hazardous waste program.Do not mix with general laboratory waste.
Empty Containers 1. Triple-rinse the container with a suitable solvent. 2. Collect the rinsate as hazardous waste. 3. Dispose of the cleaned container in accordance with institutional policies.Some jurisdictions may require empty containers to be disposed of as hazardous waste.

Experimental Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.